Mal-NH-Boc
説明
Structure
3D Structure
特性
IUPAC Name |
tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYRFQCLCLMCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400314 | |
| Record name | N-Boc-2-Maleimidoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134272-63-2 | |
| Record name | N-Boc-2-Maleimidoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Mal-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-(tert-Butoxycarbonyl)-2-aminoethylmaleimide, commonly referred to as Mal-NH-Boc. This heterobifunctional crosslinker is a valuable reagent in bioconjugation, chemical biology, and drug development, enabling the covalent linkage of molecules to thiol-containing species.
Core Chemical Properties
This compound, with the systematic IUPAC name tert-butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate, possesses two key functional groups: a maleimide (B117702) moiety and a tert-butoxycarbonyl (Boc) protected primary amine. This architecture allows for a two-step conjugation strategy. The maleimide group exhibits high reactivity towards sulfhydryl groups, while the Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions for subsequent functionalization.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 134272-63-2 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 240.26 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane (B109758). | |
| Storage Conditions | Store at -20°C for long-term stability. |
Reactivity and Functional Group Chemistry
The utility of this compound is defined by the orthogonal reactivity of its two functional groups.
-
Maleimide Group: This group reacts specifically with thiol (sulfhydryl) groups via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient in the pH range of 6.5-7.5.
-
Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group for the primary amine, stable under a wide range of conditions. It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for further conjugation or modification.
Experimental Protocols
Synthesis of N-(tert-Butoxycarbonyl)-2-aminoethylmaleimide (this compound)
A reported synthesis involves a two-step process starting from N-(tert-butoxycarbonyl)-ethyl-1,2-diamine.[3]
Step 1: Formation of the Maleamic Acid Intermediate
-
Dissolve N-(tert-butoxycarbonyl)-ethyl-1,2-diamine (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in diethyl ether at 0°C.[3]
-
Add a solution of maleic anhydride (B1165640) (1 equivalent) in diethyl ether dropwise to the reaction mixture.[3]
-
Stir the reaction for 4 hours, allowing it to warm to room temperature.[3]
-
Evaporate the solvent to obtain the crude maleamic acid intermediate.[3]
Step 2: Cyclization to the Maleimide
-
Dissolve the crude intermediate in acetone.[3]
-
Add acetic anhydride (2 equivalents) and a catalytic amount of a dehydrating agent.
-
Heat the reaction mixture to facilitate the cyclization to the maleimide.
-
Purify the product by column chromatography to yield N-(tert-Butoxycarbonyl)-2-aminoethylmaleimide.
Thiol-Maleimide Conjugation Protocol
This protocol provides a general procedure for conjugating this compound to a thiol-containing molecule, such as a protein with cysteine residues.
-
Preparation of the Thiol-Containing Molecule: Dissolve the protein or peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer).[4][5] If necessary, reduce any disulfide bonds using a reducing agent like TCEP.[4]
-
Preparation of this compound Solution: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.[5]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the thiol-containing molecule solution.[1][4]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][4]
-
Quenching (Optional): Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.[4]
-
Purification: Remove excess this compound and other small molecules by size exclusion chromatography (desalting column) or dialysis.[4]
Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group to expose the primary amine.
-
Dissolution: Dissolve the this compound conjugated molecule in an anhydrous organic solvent such as dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common condition is a 1:1 mixture of TFA and DCM.[3]
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[3]
-
Work-up: Concentrate the mixture under reduced pressure to remove the TFA and solvent. The deprotected product is often obtained as a TFA salt.[3]
Visualizing Chemical Processes
To better illustrate the chemical transformations and workflows involving this compound, the following diagrams are provided.
Caption: Synthesis workflow for this compound.
Caption: Thiol-Maleimide conjugation reaction.
Caption: Boc deprotection workflow.
References
An In-depth Technical Guide to Mal-NH-Boc: Structure, Properties, and Applications in Bioconjugation
This technical guide provides a comprehensive overview of N-(2-[(t-Boc)amino]ethyl) Maleimide (B117702), often abbreviated as Mal-NH-Boc. It is a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, molecular weight, and experimental applications.
Core Properties of this compound
This compound is a molecule designed for the selective conjugation of biomolecules. It features a maleimide group that reacts specifically with sulfhydryl (thiol) groups, and a Boc (tert-butyloxycarbonyl) protected amine, which allows for subsequent, controlled chemical modifications. The full chemical name for this compound is N-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]carbamic Acid 1,1-Dimethylethyl Ester.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆N₂O₄ | [1] |
| Molecular Weight | 240.26 g/mol | [1] |
| CAS Number | 134272-63-2 | [1] |
| Reactive Towards | Sulfhydryl groups (via Maleimide) | [2][3][4] |
| Protecting Group | tert-butyloxycarbonyl (Boc) | [4][5] |
| Boc Deprotection | Acidic conditions (e.g., TFA) | [4][5] |
Chemical Structure
The structure of this compound consists of three key components: the maleimide ring, an ethyl amine linker, and the Boc protecting group.
References
Synthesis and Purification of Mal-NH-Boc Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the Maleimide-NH-Boc (Mal-NH-Boc) linker, a crucial heterobifunctional tool in bioconjugation and drug development. This guide details the synthetic pathway, purification protocols, and experimental considerations for researchers working to create well-defined bioconjugates.
Overview
The this compound linker possesses two key functional moieties: a maleimide (B117702) group and a Boc-protected amine. The maleimide group facilitates covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, through a Michael addition reaction. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for subsequent deprotection under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules of interest, such as drugs, imaging agents, or other biomolecules. This sequential conjugation capability is essential for the precise construction of complex architectures like antibody-drug conjugates (ADCs).
Synthesis of this compound Linker
The synthesis of the this compound linker is typically achieved through a two-step process starting from a mono-Boc-protected diamine and maleic anhydride (B1165640). The overall workflow involves the formation of a maleamic acid intermediate, followed by a cyclization step to yield the final maleimide product.
Experimental Protocols
Step 1: Synthesis of N-(tert-butoxycarbonyl)-amino-maleamic acid
This initial step involves the reaction of a mono-Boc-protected diamine with maleic anhydride to form the corresponding maleamic acid.
-
Materials:
-
N-(tert-butoxycarbonyl)-ethyl-1,2-diamine
-
Maleic anhydride
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-ethyl-1,2-diamine (1 equivalent) and triethylamine (1.5 equivalents) in diethyl ether at 0 °C.[1]
-
Add a solution of maleic anhydride (1 equivalent) in diethyl ether dropwise to the stirred solution.[1]
-
Allow the reaction to stir for 4 hours, during which the mixture is allowed to warm to room temperature.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Dissolve the resulting residue in acetone.[1]
-
Step 2: Cyclization to N-(tert-butoxycarbonyl)-amino-maleimide (this compound)
The final step is the cyclization of the maleamic acid intermediate to the desired maleimide product through dehydration. This is typically achieved by heating in the presence of a dehydrating agent.
-
Materials:
-
N-(tert-butoxycarbonyl)-amino-maleamic acid intermediate from Step 1
-
Acetic anhydride
-
Sodium acetate (B1210297)
-
Ethyl acetate or Dichloromethane (B109758)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To the acetone solution of the maleamic acid intermediate, add acetic anhydride and a catalytic amount of sodium acetate.
-
Heat the reaction mixture to 80-100 °C and stir for 2-3 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the maleamic acid is consumed.[2]
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.[2]
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.[2]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Synthesis Workflow Diagram
Caption: Overall synthesis workflow for the this compound linker.
Purification of this compound Linker
Purification of the crude this compound linker is critical to remove unreacted starting materials, byproducts, and residual solvents. Column chromatography is a standard and effective method for obtaining a highly pure product.
Experimental Protocol: Column Chromatography
-
Materials:
-
Crude this compound linker
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound linker in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the components.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound linker.
-
Purification Workflow Diagram
Caption: General workflow for the purification of the this compound linker.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and purification of the this compound linker. The values provided are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Step 1: Maleamic Acid Formation | Step 2: Cyclization & Purification | Overall |
| Starting Material | N-Boc-1,2-diaminoethane, Maleic Anhydride | Maleamic Acid Intermediate | N/A |
| Key Reagents | Triethylamine | Acetic Anhydride, Sodium Acetate | N/A |
| Solvent | Diethyl Ether | Acetone, Ethyl Acetate/Hexane | N/A |
| Reaction Time | 4 hours[1] | 2-3 hours[2] | 6-7 hours |
| Reaction Temperature | 0 °C to Room Temperature[1] | 80-100 °C[2] | N/A |
| Typical Yield | >90% (crude) | 60-80% (after purification) | 54-72% |
| Purity (Post-Purification) | N/A | >95% (by HPLC/NMR) | >95% |
| Characterization | 1H NMR, LC-MS | 1H NMR, 13C NMR, LC-MS, HRMS | N/A |
Conclusion
The synthesis and purification of the this compound linker are well-established processes that provide a versatile tool for researchers in bioconjugation and drug development. By following the detailed protocols and purification procedures outlined in this guide, scientists can reliably produce high-purity this compound for their specific applications. Careful monitoring of reaction progress and rigorous purification are paramount to ensure the quality and reactivity of the final product, which is essential for the successful construction of well-defined and effective bioconjugates.
References
Mal-NH-Boc mechanism of action in bioconjugation.
This guide provides an in-depth overview of the Mal-NH-Boc (Maleimide-NH-tert-butyloxycarbonyl) heterobifunctional linker, a cornerstone reagent in modern bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details its mechanism of action, quantitative parameters, and practical applications, enabling the controlled, sequential assembly of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs).
Introduction to this compound Linkers
The this compound linker is a heterobifunctional crosslinking reagent designed for two-step conjugation strategies. Its architecture consists of two key functional moieties separated by a spacer:
-
Maleimide (B117702) Group: An electrophilic group that exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.[1][2]
-
Boc-Protected Amine: A primary amine masked with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under the conditions required for the maleimide-thiol reaction but can be efficiently removed under mild acidic conditions to reveal the reactive primary amine for a subsequent conjugation step.[3][4]
This dual functionality allows for a controlled, directional conjugation process. First, the maleimide end is attached to a thiol-containing biomolecule. Following this initial conjugation and purification, the Boc group is removed, exposing an amine that can be coupled to a second molecule, for instance, via an activated carboxyl group (e.g., an NHS-ester).[3]
Core Mechanism of Action
The utility of the this compound linker is rooted in two distinct and orthogonal chemical reactions: the Michael addition for the maleimide-thiol coupling and the acid-catalyzed deprotection of the Boc group.
The conjugation process is initiated by the reaction between the maleimide group and a thiol on a biomolecule (e.g., a protein's cysteine residue). This reaction proceeds via a chemoselective Michael addition.[1][5] The nucleophilic thiolate anion (R-S⁻) attacks one of the carbons of the electron-deficient double bond within the maleimide ring, resulting in the formation of a stable, covalent thiosuccinimide linkage.[1][6]
The reaction is highly dependent on pH. The optimal range is between pH 6.5 and 7.5 .[1][5] Within this window, the reaction is highly selective for thiols; at pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., lysine (B10760008) residues).[1][6] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive, and the reaction with amines becomes more significant.[5][7] Below pH 6.5, the rate of conjugation slows due to the lower concentration of the reactive thiolate anion.[1]
After the maleimide-thiol conjugation is complete and the product is purified, the Boc group is removed to expose the primary amine. This is typically achieved under anhydrous acidic conditions, most commonly using trifluoroacetic acid (TFA) .[3][8]
The mechanism involves three key steps:
-
Protonation: The carbamate (B1207046) oxygen is protonated by the strong acid (TFA).[8][9]
-
Carbocation Formation: The protonated intermediate collapses, leading to the loss of a stable tert-butyl carbocation and the formation of a carbamic acid.[8][9]
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and yielding the free primary amine as its TFA salt.[8][9]
Quantitative Data and Stability Considerations
The success of a bioconjugation strategy hinges on reaction efficiency and conjugate stability. The following tables summarize key quantitative parameters for the this compound workflow.
| Parameter | Recommended Condition | Rationale & Notes | Reference(s) |
| pH | 6.5 - 7.5 | Optimal range for thiol selectivity. Higher pH increases maleimide hydrolysis and reaction with amines; lower pH reduces the reaction rate. | [1][5][6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction proceeds rapidly at room temperature. 4°C can be used for sensitive proteins, typically requiring longer incubation (overnight). | [2][10] |
| Stoichiometry | 5 to 20-fold molar excess of maleimide linker over thiol | Drives the reaction to completion. The optimal ratio should be determined empirically for each specific protein. | [2][11][12] |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Varies based on reactant concentrations and protein reactivity. Progress can be monitored analytically. | [2][10][13] |
| Solvent | Amine-free, thiol-free aqueous buffer (e.g., PBS, HEPES). | Maleimide reagents are often dissolved in a water-miscible organic solvent (DMSO, DMF) before addition to the aqueous protein solution. | [2][14] |
| Parameter | Recommended Condition | Rationale & Notes | Reference(s) |
| Reagent | Trifluoroacetic acid (TFA) | Strong acid that enables efficient and clean deprotection. | [3][8][9] |
| Concentration | 20% - 50% TFA in an anhydrous solvent (e.g., Dichloromethane, DCM) | Ensures complete removal of the Boc group. The exact concentration can be optimized. | [3][4][15] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid and does not require heating. | [3][15] |
| Reaction Time | 30 - 60 minutes | Sufficient for complete deprotection in most cases. Progress can be monitored by LC-MS. | [3][4][15] |
| Instability Pathway | Description | Mitigation Strategy | Reference(s) |
| Retro-Michael Reaction | Reversible cleavage of the thioether bond, reverting to the original thiol and maleimide. This is base-catalyzed and can lead to drug exchange with other thiols (e.g., albumin, glutathione) in vivo. | Perform post-conjugation hydrolysis of the succinimide (B58015) ring by incubating at a higher pH (e.g., 8.5-9.0). This ring-opens the structure to a stable maleamic acid thioether. | [11][16][17] |
| Succinimide Ring Hydrolysis | Irreversible, base-catalyzed ring-opening of the thiosuccinimide. While this is a degradation pathway for the maleimide itself, it is a stabilization pathway for the conjugate. | Can be intentionally promoted post-conjugation to create a more stable final product. "Self-hydrolyzing" maleimides are designed to accelerate this process. | [11][16][17] |
| Thiazine Rearrangement | An intramolecular side reaction that can occur when conjugating to an N-terminal cysteine, where the free N-terminal amine attacks the succinimide ring. | Perform the conjugation at a more acidic pH (6.0-6.5) to keep the N-terminal amine protonated and non-nucleophilic. | [12][18] |
Experimental Protocols
The following sections provide generalized protocols for a typical two-step conjugation using a this compound linker. Note: These are starting points and should be optimized for each specific application.
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed, amine-free conjugation buffer (e.g., 100 mM phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.[2][19]
-
If the cysteine residues are in disulfide bonds, they must first be reduced. Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[2]
-
Remove the excess reducing agent using a desalting column, exchanging the protein into the fresh, degassed conjugation buffer.[2]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Add the this compound linker stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). The final concentration of organic solvent should ideally be <10% (v/v) to avoid protein denaturation.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[12]
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine or β-mercaptoethanol to a final concentration of ~1 mM and incubating for 20-30 minutes.[3]
-
Purify the protein-linker conjugate from excess linker and reaction byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[2]
-
-
Boc Deprotection:
-
If the purified conjugate from Protocol 1 is in an aqueous buffer, it must be solvent-exchanged or lyophilized to remove water.
-
Dissolve the dried conjugate in an anhydrous solvent like Dichloromethane (DCM).[3][15]
-
Prepare a deprotection solution (e.g., 50% TFA in DCM) and add it to the dissolved conjugate.[3][4]
-
Incubate at room temperature for 30-60 minutes.[3]
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The product is the deprotected amine as a TFA salt.[3]
-
-
Preparation for Second Conjugation:
-
The second molecule to be conjugated must have an amine-reactive group, commonly an N-hydroxysuccinimide (NHS) ester. If the molecule has a carboxylic acid, it can be activated to an NHS ester using EDC/NHS chemistry.[10]
-
-
Second Conjugation (Amide Bond Formation):
-
Dissolve the deprotected protein-linker (from step 1) in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0).
-
Add the NHS-ester activated molecule to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench unreacted NHS-esters by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.
-
Purify the final bioconjugate using an appropriate method (e.g., SEC, HIC, dialysis) to remove excess reagents and byproducts.[4]
-
Visualization of Experimental Workflow
The logical flow of a two-step bioconjugation process using a this compound linker is critical to understand. The following diagram illustrates a typical workflow for creating an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Maleimide (B117702) Group Reactivity of Mal-NH-Boc
This technical guide provides a comprehensive overview of the reactivity of the maleimide group in N-α-Maleimido-N-β-Boc-diaminopropionic acid (this compound) and related heterobifunctional linkers. It covers the core reaction chemistry, influencing factors, potential side reactions, and detailed experimental protocols relevant to its application in bioconjugation and drug development.
Introduction to this compound
This compound is a heterobifunctional crosslinker containing three key chemical motifs: a maleimide group, a stable amide linkage, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This structure facilitates a sequential or two-stage conjugation strategy. The maleimide serves as a sulfhydryl-reactive group, enabling covalent attachment to molecules containing thiol groups, such as cysteine residues in proteins and peptides.[2] The Boc-protected amine provides a latent reactive site that, after deprotection under acidic conditions, reveals a primary amine for subsequent conjugation to another molecule.[2][3] This dual functionality makes it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs).[4]
Caption: Chemical structure of a representative this compound linker.
Core Reactivity: The Thiol-Maleimide Reaction
The primary utility of the maleimide group is its highly specific and efficient reaction with a thiol (sulfhydryl) group, typically from a cysteine residue.[] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond.[6] The result is the formation of a stable, covalent thioether bond.[][7] This conjugation is highly efficient and can proceed under mild, physiological conditions without the need for a catalyst.[6][8]
Caption: The Michael addition mechanism of thiol-maleimide conjugation.
Key Factors Influencing Reactivity
The success and specificity of the thiol-maleimide conjugation are critically dependent on several reaction parameters, most notably pH.
pH Dependence
The pH of the reaction buffer is the most crucial factor to control. An optimal balance between reaction rate and selectivity is achieved within a pH range of 6.5 to 7.5.[8][9]
-
Below pH 6.5: The reaction rate slows considerably. This is because the reactive species is the deprotonated thiolate anion (R-S⁻), and at more acidic pH levels, the equilibrium shifts towards the protonated, less nucleophilic thiol (R-SH).[10]
-
pH 6.5 - 7.5 (Optimal Range): This range provides a high concentration of reactive thiolate anions while minimizing side reactions.[9] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[9][10]
-
Above pH 7.5: The reaction becomes less specific. The maleimide group becomes increasingly susceptible to two main side reactions: hydrolysis of the maleimide ring and competitive reaction with primary amines (e.g., the ε-amino group of lysine).[8][10]
Caption: The effect of pH on the rate and selectivity of the maleimide reaction.
Competing Reactions and Stability
While the thiol-maleimide reaction is robust, an understanding of potential side reactions and the stability of the maleimide moiety is essential for optimizing conjugation protocols.
Hydrolysis of the Maleimide Ring
In aqueous solutions, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[8] The rate of this hydrolysis increases significantly with rising pH.[9][10] If hydrolysis occurs before the thiol conjugation, the linker is inactivated. For this reason, aqueous solutions of maleimide-containing reagents like this compound should be prepared immediately before use.[10]
Reaction with Amines
At pH values above 7.5, primary amines can act as competing nucleophiles and react with the maleimide double bond.[9] This can lead to undesired cross-linking or a heterogeneous mixture of products, reducing the overall yield of the intended conjugate.[10]
Thiazine (B8601807) Rearrangement
A specific side reaction can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine. The N-terminal amine can attack the newly formed succinimide (B58015) ring, leading to a thiazine rearrangement.[11] This side reaction is more prominent at physiological or higher pH.[6][11] To suppress this rearrangement, performing the conjugation at a more acidic pH (e.g., ~5.0-6.0) is recommended to keep the N-terminal amine protonated and less nucleophilic.[6][8]
Data Summary: pH Effects on Maleimide Reactions
| pH Range | Target Reaction (Thiol) | Rate of Hydrolysis | Reaction with Amines | Selectivity for Thiols | Notes |
| < 6.5 | Slow | Minimal | Negligible | High | Reaction kinetics are significantly reduced.[10] |
| 6.5 - 7.5 | Fast | Low but increases with pH | Minimal | Very High | Optimal range for selective thiol conjugation.[8] |
| > 7.5 | Fast | Significant | Competitive | Decreased | Risk of heterogeneous products and reagent degradation.[10] |
| > 8.5 | Fast | Rapid | Favored | Low | Reaction favors primary amines.[7] |
Experimental Protocols
The following are generalized protocols for a two-stage conjugation using a this compound linker. Optimization is recommended for specific biomolecules and payloads.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
This compound linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed and purged with nitrogen.
-
Anhydrous DMSO or DMF
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reagent like TCEP and remove the reducing agent.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[2]
-
Conjugation Reaction: Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[2]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a quenching reagent (e.g., L-cysteine) in a 5-fold molar excess over the initial amount of this compound and incubate for 30 minutes.
-
Purification: Remove the excess linker and other small molecules from the protein conjugate using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Boc Deprotection and Secondary Conjugation
Materials:
-
Purified Protein-Mal-NH-Boc conjugate
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
NHS-ester activated payload
-
Secondary Conjugation Buffer: PBS, pH 8.0-8.5
Methodology:
-
Boc Deprotection: Lyophilize the purified Protein-Mal-NH-Boc conjugate. Dissolve the conjugate in a solution of 20-50% TFA in DCM.[3][12] Stir for 30-60 minutes at room temperature.
-
Reagent Removal: Remove the TFA and DCM under reduced pressure (e.g., rotary evaporation). The resulting product is the deprotected conjugate with a free primary amine.
-
Secondary Conjugation: Re-dissolve the deprotected conjugate in the secondary conjugation buffer (pH 8.0-8.5). Add the NHS-ester activated payload at a desired molar excess.
-
Incubation: Incubate for 2-4 hours at room temperature.
-
Final Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC) to remove unreacted payload.
References
- 1. Buy Mal-L-PA-NH-Boc | 1491152-23-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of the Boc Protecting Group in Mal-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of advanced bioconjugation, the precise and controlled linkage of molecules is paramount to creating effective therapeutic and diagnostic agents, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Heterobifunctional linkers are central to this endeavor, and among them, molecules with the Mal-NH-Boc structural motif are particularly noteworthy. This motif consists of a Maleimide (B117702) group for thiol-selective conjugation, a spacer containing a masked Amine (NH) , and a tert-butyloxycarbonyl (Boc) protecting group.
The Boc group is not merely an inert component; it is the strategic linchpin that enables controlled, sequential, and orthogonal chemical modifications.[2] Its primary role is to temporarily mask the high nucleophilicity of the amine, thereby preventing unwanted side reactions and allowing chemists to dictate the precise order of conjugation events.[3] This guide provides a comprehensive technical overview of the Boc protecting group's function within this compound linkers, detailing its chemical properties, the principle of orthogonality it enables, quantitative data on its stability and cleavage, and detailed experimental protocols for its use.
The Core Function of the Boc Protecting Group
The strategic utility of the Boc group in a this compound linker is multifaceted, revolving around its ability to control the reactivity of the amine functionality.
2.1 Masking Amine Reactivity: A primary amine is a potent nucleophile that can react with various electrophiles. In a linker designed for specific bioconjugation, this reactivity is undesirable until a precise moment in the synthetic sequence. The Boc group converts the amine into a carbamate (B1207046), drastically reducing its nucleophilicity and preventing it from participating in unintended reactions, such as reacting with the maleimide moiety of another linker molecule or other electrophilic centers.[4]
2.2 Enabling Orthogonal Synthesis: Orthogonality in chemical synthesis refers to the ability to selectively perform a reaction on one functional group in the presence of others.[2] The Boc group is a cornerstone of this strategy. It is stable under the neutral to slightly basic conditions required for the maleimide-thiol conjugation but is selectively and cleanly removed under acidic conditions (acid-labile).[2][5] This allows for a powerful two-step workflow:
-
Step 1 (Thiol Conjugation): The maleimide end of the linker reacts specifically with a thiol group (e.g., a cysteine residue on an antibody) at a pH of 6.5-7.5, while the Boc group remains intact, protecting the amine.
-
Step 2 (Amine Conjugation): After the first conjugation and purification, the Boc group is removed with an acid like trifluoroacetic acid (TFA), exposing the primary amine. This newly available amine can then be coupled to a second molecule, such as a drug payload containing an activated carboxyl group.[6]
This sequential approach is fundamental to the construction of well-defined, complex bioconjugates.[1]
2.3 Ensuring Stability and Controlled Deprotection: The Boc group offers robust protection under a wide array of conditions, including those involving bases, nucleophiles, and catalytic hydrogenation.[5][7] Its removal is typically achieved with strong acids, most commonly TFA, which allows for a clean and efficient deprotection process, yielding the amine as a trifluoroacetate (B77799) salt.[8][9] This predictable cleavage is critical for achieving high yields and purity in complex syntheses.[8]
Quantitative Data and Reaction Parameters
The efficiency and success of bioconjugation strategies using this compound depend on a clear understanding of the reaction conditions. The following tables summarize key quantitative data.
Table 1: Stability Profile of the Boc Protecting Group
| Condition/Reagent | Stability of Boc Group | Rationale & Comments |
|---|---|---|
| Acidic pH (< 4) | Labile | Cleaved by strong acids (e.g., TFA, HCl). The rate depends on acid strength and temperature.[8][10] |
| Neutral pH (6.5 - 7.5) | Stable | Optimal range for maleimide-thiol conjugation. The Boc group is unaffected.[11] |
| Basic pH (> 9) | Stable | Resistant to hydrolysis under most basic conditions.[7] |
| Nucleophiles (e.g., RNH₂, Enolates) | Stable | The carbamate structure is resistant to nucleophilic attack.[5] |
| Reducing Agents (e.g., TCEP, H₂/Pd) | Stable | Compatible with disulfide bond reduction (TCEP) and catalytic hydrogenation.[3][7] |
| Oxidizing Agents (e.g., KMnO₄) | Stable | Generally stable to common oxidizing agents.[5] |
Table 2: Typical Conditions for Boc Group Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Time | Reference(s) |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 4 hours | [8][9][12] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Methanol | Room Temp | 1 - 4 hours | [3][10] |
| Oxalyl Chloride / Methanol | N/A | Methanol | Room Temp | 1 - 4 hours |[13] |
Table 3: Typical Conditions for Maleimide-Thiol Conjugation | Parameter | Recommended Value | Rationale & Comments | Reference(s) | | :--- | :--- | :--- | :--- | | pH | 6.5 - 7.5 | Balances thiol reactivity (favors thiolate anion) with maleimide stability (hydrolysis increases at pH > 7.5).[11] | | Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide linker drives the reaction to completion.[14] | | Temperature | 4 °C or Room Temp | Reaction proceeds efficiently at both temperatures. 4 °C is often used for sensitive proteins.[11] | | Reaction Time | 1 - 4 hours | Sufficient for near-complete conjugation; progress can be monitored.[15] | | Buffer System | Phosphate (PBS), HEPES, Tris | Must be free of competing thiols.[11] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific molecules and applications.
4.1 Protocol 1: Boc Deprotection in Solution Phase
This protocol describes the removal of the Boc group from a linker like Mal-PEG-NH-Boc.[16]
-
Materials:
-
Boc-protected compound (e.g., this compound derivative)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) for work-up
-
-
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (typical concentration 0.1-0.5 M) in a round-bottom flask.[9]
-
Cooling: Cool the solution to 0 °C using an ice bath to control any potential exotherm.[8]
-
TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8] A 1:1 mixture of TFA:DCM is often effective.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor reaction completion by TLC or LC-MS.[8]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]
-
Work-up (Optional): If the free amine is desired (not the TFA salt), redissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution to neutralize the acid. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.[9]
-
4.2 Protocol 2: Two-Step Orthogonal Conjugation
This protocol outlines the conjugation of a this compound linker first to a thiol-containing protein, followed by deprotection and conjugation to a second molecule.
-
Part A: Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein (e.g., a reduced antibody) in a degassed, thiol-free buffer (e.g., PBS, pH 7.2).[17] Protein concentration is typically 1-10 mg/mL.[18]
-
Linker Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound linker in an anhydrous solvent like DMSO or DMF.[18]
-
Conjugation: Add a 10-20 fold molar excess of the linker stock solution to the protein solution while gently stirring.[18][14]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4 °C, protected from light if the linker is light-sensitive.[18]
-
Purification: Purify the protein-linker conjugate (Protein-S-Linker-NH-Boc) from excess linker using size-exclusion chromatography (SEC) or a desalting column.[6]
-
-
Part B: Boc Deprotection and Second Conjugation
-
Deprotection: Lyophilize the purified conjugate and perform the Boc deprotection as described in Protocol 4.1 . The work-up must be gentle to preserve the protein structure. Often, after TFA removal, the product is directly used as the TFA salt or purified via SEC into the desired buffer for the next step.
-
Second Conjugation: To the purified, deprotected conjugate (Protein-S-Linker-NH₂), add the second molecule (e.g., an NHS-ester activated drug payload). Perform the reaction according to the requirements of the chosen chemistry (e.g., amine-NHS ester coupling is typically done at pH 7.5-8.5).
-
Final Purification: Purify the final bioconjugate (e.g., ADC) using an appropriate chromatography method such as SEC or hydrophobic interaction chromatography (HIC) to remove unreacted components.[6]
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz clarify the logical flow and chemical transformations.
Caption: Orthogonal conjugation workflow using a this compound linker.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The Boc protecting group is an indispensable tool in modern bioconjugation, providing the chemical control necessary to build complex, well-defined molecular architectures.[1] Within a this compound linker, its role is to enable an orthogonal, sequential conjugation strategy by temporarily masking the amine's reactivity.[1][3] By understanding the quantitative parameters of its stability and the specific protocols for its removal, researchers can effectively leverage these linkers to advance the development of next-generation therapeutics and diagnostics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. benchchem.com [benchchem.com]
- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 18. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
Solubility and Stability of Mal-NH-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Maleimide-NH-Boc (Mal-NH-Boc), a heterobifunctional linker commonly utilized in bioconjugation, diagnostics, and drug development. A thorough understanding of its physicochemical properties is critical for optimizing reaction conditions, ensuring conjugate stability, and developing robust analytical methods. This document outlines the expected solubility profile of this compound in various solvents and details its stability characteristics, with a focus on the maleimide (B117702) and the tert-butyloxycarbonyl (Boc) protecting group. Detailed experimental protocols are provided to enable researchers to empirically determine these properties.
Core Concepts: Structural Influence on Physicochemical Properties
The solubility and stability of this compound are dictated by its two primary functional moieties: the maleimide group and the Boc-protected amine.
-
Maleimide Group: This moiety is a highly reactive Michael acceptor that specifically and efficiently reacts with thiols (sulfhydryl groups) at physiological pH to form stable thioether bonds. However, the maleimide ring is susceptible to hydrolysis, an important consideration for storage and reaction conditions.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions.[1][2] It is, however, readily cleaved under acidic conditions.[1][2] The bulky and nonpolar nature of the Boc group also influences the molecule's solubility profile.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative solubility profile can be predicted based on the properties of its constituent functional groups and analogous compounds. The presence of the polar maleimide and amide functionalities suggests some solubility in polar solvents, while the nonpolar Boc group enhances solubility in organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (B52724) (ACN) | Soluble to Highly Soluble | These solvents can effectively solvate the entire molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The nonpolar characteristics imparted by the Boc group favor solubility in these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Soluble | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | The polar hydroxyl group can interact with the maleimide and amide, but the Boc group may limit high solubility. |
| Aqueous | Water, Buffers (e.g., PBS) | Sparingly Soluble to Insoluble | The hydrophobic nature of the maleimide ring and the Boc group significantly limits solubility in water. Solubility is expected to be pH-dependent. |
| Non-Polar | Hexanes, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant solubility in non-polar hydrocarbon solvents. |
Stability Characteristics
The stability of this compound is a critical factor in its handling, storage, and application. The two key areas of concern are the hydrolysis of the maleimide ring and the cleavage of the Boc protecting group.
Maleimide Group Stability
The maleimide group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This reaction is highly dependent on pH and temperature.[3]
-
pH Dependence: The rate of hydrolysis significantly increases with increasing pH. For optimal stability, especially in aqueous solutions, a pH range of 6.5-7.5 is recommended.[3] Above pH 7.5, hydrolysis becomes a significant competing reaction to thiol conjugation.[3]
-
Temperature Dependence: Higher temperatures accelerate the rate of hydrolysis.[3] Therefore, it is advisable to conduct reactions at controlled temperatures and store the compound at low temperatures.
Table 2: Half-life of a Representative Maleimide Compound (8-arm-PEG10k-maleimide) at 37°C at Various pH Values
| pH | Half-life (hours) |
| 6.5 | 16 |
| 7.4 | 4-5 |
| 8.0 | 1.5 |
| 8.5 | 0.5 |
| Data adapted from a study on 8-arm-PEG10k-maleimide. The exact half-life can vary depending on the specific maleimide derivative.[3] |
Boc Group Stability
The Boc protecting group is known for its robust stability under many conditions, but its lability to acid is a key feature for its removal.
-
Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.[1][4] Care should be taken to avoid acidic conditions during storage or reactions where the amine needs to remain protected.
-
Base and Nucleophile Stability: The Boc group is stable to most bases and nucleophiles, making it compatible with a wide range of reaction conditions.[2]
-
Thermal Stability: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to thermal deprotection.[5]
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol outlines a general procedure for determining the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
Selection of solvents (e.g., Water, PBS, DMSO, DMF, DCM, Methanol, THF, Hexane)
-
Vortex mixer
Procedure:
-
Place approximately 1-2 mg of this compound into a small test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration.
-
If the solid has not dissolved, the compound is considered "insoluble" or "sparingly soluble."
-
Repeat the procedure for each solvent to be tested.
Caption: Workflow for qualitative solubility determination.
Protocol 2: Stability Assessment by HPLC
This protocol provides a method to assess the stability of this compound in a given solvent over time by monitoring the degradation of the parent compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Solvent of interest (e.g., buffered aqueous solution at a specific pH, or an organic solvent)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other appropriate mobile phase modifier
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration (e.g., 10 mg/mL).
-
Incubation: Dilute the stock solution into the solvent of interest to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution.
-
HPLC Analysis: Immediately analyze the aliquot by reverse-phase HPLC.
-
A typical mobile phase could be a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Integrate the peak area of the intact compound at each time point.
-
Plot the percentage of the remaining intact this compound against time to determine the degradation rate and half-life.
-
References
An In-depth Technical Guide to Mal-NH-Boc as a Heterobifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of targeted therapeutics and bioconjugation, the choice of a crosslinking agent is paramount to the efficacy, stability, and homogeneity of the final product. Mal-NH-Boc, a heterobifunctional crosslinker, has emerged as a critical tool, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a maleimide (B117702) group and a Boc-protected amine, allows for a controlled, sequential conjugation strategy. This guide provides a comprehensive technical overview of this compound, including its core properties, detailed experimental protocols for its use, and a summary of relevant quantitative data to aid researchers in its successful application.
The maleimide group offers high reactivity and specificity towards sulfhydryl groups, commonly found in the cysteine residues of proteins. This reaction proceeds via a Michael addition to form a stable thioether bond. The other terminus of the linker contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, revealing the amine for subsequent conjugation to a payload molecule. This orthogonality of reactive groups is a key advantage of this compound, enabling the precise and controlled assembly of complex bioconjugates.[1]
Core Properties of this compound
The utility of this compound as a crosslinker is defined by the distinct reactivity of its functional groups and the overall physicochemical properties it imparts to the conjugate.
| Property | Description |
| Structure | Comprises a maleimide group, a spacer arm, and a Boc-protected primary amine. The spacer arm can vary in length and composition (e.g., containing PEG units to enhance solubility). |
| Maleimide Reactivity | Reacts specifically with sulfhydryl (thiol) groups (-SH) via Michael addition to form a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[2] |
| Boc-Protected Amine | The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the primary amine, stable to a wide range of reaction conditions used for the maleimide-thiol conjugation.[3] |
| Boc Deprotection | The Boc group is efficiently cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation.[4][5] |
| Applications | Primarily used in the synthesis of Antibody-Drug Conjugates (ADCs), but also applicable for the creation of other bioconjugates where sequential and controlled ligation is required.[6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in the context of ADC development.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirring solution, add an equal volume of TFA. A typical final concentration of TFA is 50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (Mal-NH2•TFA salt) can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Diagram of Boc Deprotection Workflow:
References
The Strategic Application of Mal-NH-Boc in Advanced Protein Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of protein chemistry and biopharmaceuticals, the precise and stable modification of proteins is paramount. Heterobifunctional linkers are cornerstone reagents in this field, enabling the controlled conjugation of proteins to other molecules such as drugs, imaging agents, or other biomolecules. Among these, maleimide-based linkers featuring a tert-butoxycarbonyl (Boc) protected amine (Mal-NH-Boc) have emerged as versatile and powerful tools. Their utility is particularly evident in the construction of complex biomolecules like antibody-drug conjugates (ADCs), where a multi-step, controlled conjugation strategy is essential for producing homogeneous and effective therapeutics.[1]
This technical guide provides an in-depth exploration of the core applications of this compound in protein chemistry. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, detailed experimental protocols, and quantitative data to facilitate the successful implementation of this technology in their research and development endeavors.
The this compound Linker: Structure and Reaction Mechanism
The this compound linker is a heterobifunctional molecule characterized by two key reactive moieties: a maleimide (B117702) group and a Boc-protected amine.[2][3] The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1] This reaction, a Michael addition, proceeds efficiently under mild pH conditions (typically 6.5-7.5) to form a stable thioether bond.[4] The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for a primary amine. It is stable under the conditions required for the maleimide-thiol conjugation but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the amine for subsequent conjugation reactions.[5][6]
This dual functionality enables a highly controlled, two-stage conjugation strategy. The first stage involves the site-specific attachment of the linker to a protein via a cysteine residue. Following this, the Boc group is removed, and the newly deprotected amine serves as a handle for the attachment of a second molecule of interest, such as a cytotoxic drug in the context of ADC development.[1][7]
Core Applications in Protein Chemistry
The unique properties of this compound linkers make them suitable for a range of applications in protein chemistry, with the development of Antibody-Drug Conjugates (ADCs) being a primary focus.[8][9]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[9] The linker connecting the antibody and the cytotoxic drug is a critical component that influences the stability, efficacy, and safety of the ADC.[10] this compound linkers, often with polyethylene (B3416737) glycol (PEG) spacers (e.g., Mal-PEG-NH-Boc), are extensively used in ADC development.[3][11] The PEG spacer enhances the solubility and reduces the immunogenicity of the final conjugate.[3]
The two-step conjugation process afforded by this compound is particularly advantageous for ADC synthesis. It allows for the purification of the antibody-linker conjugate before the introduction of the highly toxic payload, thereby simplifying the handling and purification of the final ADC.[7]
Quantitative Data on this compound Applications
The efficiency of conjugation, stability of the resulting bioconjugate, and the drug-to-antibody ratio (DAR) are critical parameters in the development of protein conjugates, particularly ADCs. The following tables summarize key quantitative data related to the use of this compound and similar maleimide-based linkers.
| Parameter | Value/Range | Conditions | Reference(s) |
| Maleimide-Thiol Conjugation | |||
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability | |
| Reaction Temperature | 4 - 25 °C | Lower temperatures can minimize side reactions | [12] |
| Reaction Time | 1 - 4 hours | Dependent on protein and linker concentration | [13] |
| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 | Excess linker drives the reaction to completion | [13] |
| Boc Deprotection | |||
| Reagent | Trifluoroacetic acid (TFA) | Common and effective | [5][14] |
| TFA Concentration | 20-50% in DCM | Effective for complete deprotection | [14] |
| Reaction Time | 30 - 120 minutes | Monitored by HPLC or LC-MS | [14] |
| Stability of Maleimide-Thiol Linkage | |||
| Half-life in human plasma | ~7 days | Susceptible to retro-Michael reaction | |
| Stabilized (hydrolyzed ring) | >2 years | Hydrolysis of the succinimide (B58015) ring prevents reversal | [3] |
| Drug-to-Antibody Ratio (DAR) | |||
| Typical Achieved DAR | 2 - 4 | For cysteine-based conjugation | [11] |
| DAR for Lysine Conjugates | ~3.6 - 3.88 | Example values | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound in protein chemistry. The following sections provide step-by-step methodologies for the key experiments.
Protocol 1: Antibody Reduction and Conjugation with this compound
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups, followed by conjugation with a this compound linker.
Materials:
-
Monoclonal antibody (mAb)
-
This compound linker (e.g., Mal-PEG4-NH-Boc)
-
Reduction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Quenching solution: 100 mM L-cysteine
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reduction Buffer.[1]
-
Reduction: Add a 10- to 50-fold molar excess of TCEP to the antibody solution. Incubate at room temperature for 1 hour.[1]
-
Desalting: Remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.[1]
-
Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to prepare a 10 mM stock solution.[1]
-
Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.[13]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.[1]
-
Quenching: Add the quenching solution to a final concentration of 10-100 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.[1]
-
Purification: Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker and quenching reagent.
Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate
This protocol details the removal of the Boc protecting group from the antibody-linker conjugate to expose the primary amine.
Materials:
-
Purified antibody-linker-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Neutralization buffer (e.g., PBS, pH 7.4)
-
Desalting columns or dialysis equipment
Procedure:
-
Lyophilization: If the conjugate is in an aqueous buffer, lyophilize to dryness.
-
Dissolution: Dissolve the dried conjugate in anhydrous DCM.
-
Deprotection: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[14]
-
Incubation: Stir the reaction at room temperature for 30-120 minutes. Monitor the reaction progress by LC-MS.[14]
-
Solvent Removal: Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Neutralization and Buffer Exchange: Re-dissolve the conjugate in a small amount of acidic buffer and immediately purify using a desalting column equilibrated with the desired neutral buffer.
Protocol 3: Conjugation of a Cytotoxic Drug to the Deprotected Antibody-Linker
This protocol describes the final step in ADC synthesis: the attachment of a cytotoxic drug to the deprotected amine on the antibody-linker conjugate. This example assumes the drug has an activated N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected antibody-linker conjugate in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-activated cytotoxic drug
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Drug Preparation: Dissolve the NHS-activated drug in anhydrous DMSO or DMF to a known concentration.
-
Conjugation: Add a 5- to 20-fold molar excess of the activated drug solution to the antibody-linker solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.[15]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[]
-
Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted NHS esters.[]
-
Purification: Purify the final ADC using SEC or HIC to remove unconjugated drug-linker and other small molecules.
-
Characterization: Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as SDS-PAGE, SEC, and LC-MS.[7]
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental workflows and biological signaling pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.
Experimental Workflow for ADC Synthesis
References
- 1. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Evaluation of the Effect of Antigen Expression Level on Antibody-Drug Conjugate Exposure in Solid Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to Antibody Labeling with Mal-NH-Boc: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles and experimental methodologies for utilizing Maleimide-NH-Boc linkers in antibody labeling. This key bioconjugation technique is fundamental in the development of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs). Here, we provide a comprehensive overview of the chemical mechanisms, detailed experimental protocols, quantitative data, and visual workflows to empower researchers in this critical field.
Introduction to Mal-NH-Boc Linkers in Bioconjugation
The Maleimide-NH-Boc (Maleimide-Amine-tert-butyloxycarbonyl) linker is a heterobifunctional crosslinker integral to the precise and controlled conjugation of molecules to antibodies. Its structure is strategically designed with two key reactive functionalities:
-
A Maleimide (B117702) Group: This moiety specifically reacts with free sulfhydryl (thiol) groups, typically found in the cysteine residues of antibodies, to form a stable thioether bond. This reaction is highly efficient and selective under mild physiological conditions.[1][2]
-
A Boc-Protected Amine Group: The primary amine is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This group is stable during the initial maleimide-thiol conjugation but can be readily removed under acidic conditions to expose the amine for subsequent attachment of a payload, such as a cytotoxic drug or a fluorescent dye.[3][4]
This dual functionality allows for a sequential and controlled conjugation process, which is crucial for producing homogeneous and effective antibody conjugates with a defined drug-to-antibody ratio (DAR).[5]
The Chemistry of Antibody Labeling with this compound
The labeling process is a multi-step procedure that leverages the specific reactivities of the maleimide and the Boc-protected amine groups.
Step 1: Antibody Thiolation (Reduction)
Antibodies, particularly of the IgG isotype, possess interchain disulfide bonds in their hinge region. To expose the reactive thiol groups of cysteine residues for maleimide conjugation, these disulfide bonds must be partially reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is efficient and does not contain a thiol group itself, thus avoiding interference with the subsequent maleimide reaction.[6][]
Step 2: Maleimide-Thiol Conjugation
The core of the labeling strategy is the Michael addition reaction between the maleimide group of the linker and the newly exposed thiol groups on the antibody.[1] This reaction is highly specific for thiols at a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, minimizing non-specific conjugation.[1][2] This step results in a stable covalent thiosuccinimide bond, effectively attaching the linker to the antibody.[1]
Step 3: Boc Group Deprotection
Once the linker is conjugated to the antibody, the Boc protecting group is removed to expose the primary amine. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[3][8] The acidic environment cleaves the carbamate (B1207046) bond, releasing the free amine and byproducts like isobutene and carbon dioxide.[9] This step must be carefully optimized to ensure complete deprotection without denaturing the antibody.[10]
Step 4: Payload Conjugation
The newly deprotected amine on the linker is now available for reaction with an activated payload molecule. Often, the payload (e.g., a cytotoxic drug) is functionalized with an N-hydroxysuccinimide (NHS) ester, which readily reacts with the primary amine to form a stable amide bond.[4] This final step completes the formation of the antibody-drug conjugate.
Quantitative Data for this compound Labeling
The efficiency and success of the conjugation process are dependent on several key parameters. The following tables summarize typical quantitative data for the experimental conditions.
Table 1: Reaction Conditions for Antibody Labeling
| Parameter | Antibody Reduction | Maleimide-Thiol Conjugation | Boc Deprotection | Payload Conjugation (NHS Ester) |
| pH | 7.0 | 6.5 - 7.5 | Acidic (e.g., TFA in DCM) | 7.2 - 8.5 |
| Temperature | 37°C | Room Temperature or 4°C | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours | 1 - 2 hours (or overnight at 4°C) | 30 - 60 minutes | 1 - 2 hours |
| Molar Excess (Reagent:Antibody) | 5-10 fold TCEP over antibody | 5-10 fold linker over antibody | N/A (TFA used in excess) | 5-10 fold payload over linker-Ab |
| Typical Buffer | PBS with 1 mM EDTA | PBS with 1 mM EDTA | N/A | PBS or Bicarbonate Buffer |
Table 2: Reagent Concentrations
| Reagent | Typical Stock Concentration | Typical Final Concentration | Solvent |
| Antibody | 5-10 mg/mL | 1-10 mg/mL | PBS |
| TCEP | 10 mM | Varies based on molar excess | Reaction Buffer |
| This compound Linker | 10-20 mM | Varies based on molar excess | DMSO or DMF |
| TFA | 100% | 20-50% (v/v) | Dichloromethane (DCM) |
| NHS-Ester Payload | 10-20 mM | Varies based on molar excess | DMSO or DMF |
Experimental Protocols
The following are detailed methodologies for the key steps in the antibody labeling process using a this compound linker.
Protocol 1: Reduction of Antibody Interchain Disulfide Bonds
Objective: To generate free sulfhydryl (thiol) groups on the antibody for conjugation.
Materials:
-
Monoclonal antibody (e.g., human IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.0
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in the Reaction Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.
-
Add TCEP to the antibody solution to achieve a 5-10 fold molar excess.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately following incubation, remove the excess TCEP using a pre-equilibrated desalting column.
-
Collect the protein fractions and determine the concentration of the reduced antibody.
Protocol 2: Conjugation of this compound to Reduced Antibody
Objective: To covalently link the maleimide group of the linker to the free thiols of the antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.0-7.5
-
Quenching Reagent: N-acetylcysteine (NAC)
Procedure:
-
Dissolve the this compound linker in a minimal amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Add the linker stock solution to the reduced antibody solution. A molar excess of 5-10 fold of the linker over the antibody is a common starting point. Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
To quench any unreacted maleimide groups, add N-acetylcysteine to a final concentration of 1 mM and incubate for an additional 20 minutes.[6]
-
Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker and quenching reagent.
Protocol 3: Boc Deprotection of the Antibody-Linker Conjugate
Objective: To remove the Boc protecting group and expose the primary amine.
Materials:
-
Purified antibody-linker conjugate from Protocol 2
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization Buffer: e.g., 1 M Tris or PBS, pH 8.0
Procedure: Caution: This step involves a strong acid and must be optimized to prevent protein denaturation.
-
Lyophilize the purified antibody-linker conjugate to dryness.
-
Resuspend the lyophilized conjugate in a minimal volume of a cold (on ice) deprotection solution of 20-50% TFA in DCM.[6]
-
Incubate the reaction on ice for 30-60 minutes.
-
Remove the TFA and DCM by evaporation under a stream of nitrogen or by lyophilization.
-
Immediately resuspend the deprotected conjugate in a neutralization buffer to restore a physiological pH.
-
Perform a buffer exchange into the desired buffer for the next step using a desalting column.
Protocol 4: Conjugation of Payload to the Deprotected Antibody-Linker
Objective: To attach the payload molecule to the exposed amine on the antibody-linker conjugate.
Materials:
-
Deprotected antibody-linker conjugate from Protocol 3
-
NHS-ester activated payload
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 7.2-8.5
Procedure:
-
Dissolve the NHS-ester activated payload in a minimal amount of DMSO or DMF to create a concentrated stock solution.
-
Add the payload stock solution to the deprotected antibody-linker conjugate solution at a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted payload and any aggregates.
-
Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and biological activity.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) to illustrate the key processes.
Caption: Overall experimental workflow for antibody labeling using this compound.
Caption: Chemical reaction of maleimide with an antibody thiol group.
Caption: Mechanism of Boc group deprotection from the linker amine.
Conclusion
The use of this compound linkers provides a robust and controlled method for the site-specific labeling of antibodies. By understanding the underlying chemical principles and carefully optimizing the experimental protocols, researchers can generate well-defined and highly functional antibody conjugates. This technical guide serves as a foundational resource for scientists and professionals in the field of drug development, aiming to facilitate the creation of next-generation targeted therapeutics. The stability of the resulting conjugate is a critical factor, and while the thiosuccinimide bond is generally stable, its potential for in-vivo retro-Michael reaction should be considered, with advanced linker technologies available to further enhance stability if required.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Mal-NH-Boc as a Linker for Proteolysis-Targeting Chimeras (PROTACs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the cell's proteasome. The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the Mal-NH-Boc linker, a versatile building block in PROTAC design. This linker features a thiol-reactive maleimide (B117702) group and a Boc-protected amine, offering a strategic approach to the synthesis of potent protein degraders. We will delve into its chemical properties, synthesis, and application in PROTACs, supported by detailed experimental protocols and illustrative data.
Core Concepts of this compound in PROTAC Design
The this compound linker, with the CAS number 134272-63-2, is an alkyl-based heterobifunctional linker.[1][2][3] Its structure comprises two key functional groups:
-
Maleimide Group: This group reacts specifically and efficiently with thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins. This reaction forms a stable thioether bond, providing a robust method for conjugating the linker to a POI or E3 ligase ligand containing a reactive cysteine.
-
Boc-Protected Amine: The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under various conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA).[4][5][6] The deprotected amine can then be coupled to a carboxylic acid or other reactive group on the second ligand, typically through amide bond formation.
The sequential nature of these reactions allows for a controlled and directional synthesis of the PROTAC molecule.
Signaling Pathway of PROTAC-Mediated Degradation
PROTACs containing a this compound linker function by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[7][8]
References
The Strategic Integration of Mal-NH-Boc in Next-Generation Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker technology underpinning these complex bioconjugates is a critical determinant of their therapeutic index. This technical guide provides an in-depth exploration of the heterobifunctional linker, Mal-NH-Boc (Maleimide-NH-tert-butyloxycarbonyl), and its pivotal role in the design and synthesis of advanced ADCs. We will dissect its chemical properties, provide detailed experimental protocols for its implementation, present quantitative data to guide ADC development, and visualize key biological and experimental pathways.
Introduction to this compound Linker Chemistry
The this compound linker is a sophisticated chemical entity designed for the precise and stable conjugation of a cytotoxic drug to a monoclonal antibody. Its architecture features two key reactive moieties: a maleimide (B117702) group and a Boc-protected amine.
-
Maleimide Group: This functional group exhibits high reactivity and selectivity towards thiol (-SH) groups, which are typically introduced onto the antibody through the reduction of interchain disulfide bonds.[] The Michael addition reaction between the maleimide and a thiol results in a stable thioether bond, securely anchoring the linker-drug complex to the antibody.[]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for a primary amine.[2][3] This protecting group is stable under various reaction conditions but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][3] This "orthogonal" deprotection strategy is fundamental to a controlled, stepwise synthesis, preventing unwanted side reactions and ensuring the formation of a well-defined drug-linker intermediate before conjugation to the antibody.[4][5]
The strategic use of this compound offers several advantages in ADC development, including the potential for creating ADCs with a well-defined drug-to-antibody ratio (DAR) and improved physicochemical properties.[4] The inclusion of polyethylene (B3416737) glycol (PEG) spacers in many this compound variants further enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile.[6]
Experimental Protocols
The synthesis of an ADC using a this compound linker is a multi-step process that demands careful execution and optimization at each stage. The following protocols provide a detailed framework for this process.
Protocol 1: Boc Deprotection of the this compound Linker
Objective: To remove the Boc protecting group from the linker to reveal the primary amine for drug conjugation.
Materials:
-
This compound linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve the this compound linker in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of TFA, co-evaporate with DCM several times.
-
The resulting deprotected linker (Mal-NH₂) can often be used directly in the next step as a TFA salt. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Drug-Linker Conjugation
Objective: To conjugate the cytotoxic drug to the deprotected Mal-NH₂ linker. This protocol assumes the drug possesses a carboxylic acid group for amide bond formation.
Materials:
-
Deprotected Mal-NH₂ linker (from Protocol 2.1)
-
Cytotoxic drug with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HBTU/HATU
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dipeisopropylethylamine (DIPEA)
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Activation of the Drug's Carboxylic Acid: a. Dissolve the carboxylic acid-containing drug payload and NHS (1.1 equivalents) in anhydrous DMF. b. Add DCC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester.
-
Conjugation to the Linker: a. In a separate flask, dissolve the deprotected Mal-NH₂ linker (1 equivalent) in anhydrous DMF. If it is a TFA salt, add DIPEA to neutralize it. b. Add the pre-activated drug solution (NHS ester) to the linker solution. c. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
Purification: a. Upon completion, purify the drug-linker construct by preparative RP-HPLC to obtain the pure Maleimide-Drug conjugate.
Protocol 3: Antibody Reduction
Objective: To partially reduce the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Reaction Buffer: Phosphate buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Desalting column (e.g., Sephadex G-25) or centrifugal filtration device
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a 10-20 fold molar excess of TCEP to the mAb solution. The exact molar ratio may need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess TCEP by buffer exchange into the Reaction Buffer using a desalting column or centrifugal filtration.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
-
Proceed immediately to the conjugation step to prevent re-oxidation of the thiol groups.
Protocol 4: ADC Conjugation and Purification
Objective: To conjugate the drug-linker construct to the reduced antibody and purify the resulting ADC.
Materials:
-
Reduced antibody (from Protocol 2.3)
-
Purified drug-linker construct (from Protocol 2.2)
-
Compatible organic solvent (e.g., DMSO)
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Immediately after the reduction and buffer exchange, add the purified drug-linker construct to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker per generated thiol group is recommended.
-
The drug-linker should be dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO) before addition, ensuring the final organic solvent concentration does not exceed 5-10% to maintain antibody integrity.
-
Gently mix the reaction and incubate at 4°C for 4-16 hours or at room temperature for 1-2 hours.
-
Quenching the Reaction: To cap any unreacted thiol groups on the antibody, add a 2-fold molar excess of N-acetylcysteine relative to the initial amount of drug-linker. Incubate for an additional 20 minutes.
-
Purification: Purify the resulting ADC by SEC or TFF to remove unconjugated drug-linker and other small molecules.
Data Presentation: Quantitative Analysis of ADC Characteristics
The following tables summarize key quantitative data related to the synthesis and characterization of ADCs. The values are representative and will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Reaction Conditions for ADC Synthesis
| Step | Parameter | Typical Value/Range | Reference |
| Boc Deprotection | Reagent | 20-50% TFA in DCM | [4] |
| Reaction Time | 1-2 hours | [4] | |
| Temperature | Room Temperature | [4] | |
| Antibody Reduction | Reducing Agent | TCEP | [5] |
| Molar Excess of TCEP | 10-20 fold | [6] | |
| Incubation Time | 1-2 hours | [6] | |
| Incubation Temperature | 37°C | [6] | |
| Conjugation | Molar Excess of Drug-Linker | 5-10 fold per thiol | [6] |
| Reaction Time | 1-16 hours | [6] | |
| Reaction Temperature | 4°C or Room Temperature | [6] | |
| Organic Solvent Conc. | < 5-10% | [6] |
Table 2: Characterization of ADCs Synthesized with Maleimide-Based Linkers
| Parameter | Method of Analysis | Typical Result | Reference |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.0 | [4] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | Provides DAR and distribution on light and heavy chains | [3] | |
| ADC Aggregation | Size-Exclusion Chromatography (SEC) | Monomer content >95% | [7] |
| In vitro Potency (IC50) | Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) | Varies with payload and cell line (typically nM range) | [8] |
| Stability | Plasma Stability Assays | t½ > 7 days | [9] |
Mandatory Visualizations
Experimental Workflow for ADC Synthesis
Caption: General experimental workflow for the synthesis of an ADC using a this compound linker.
Simplified HER2 Signaling Pathway and ADC Mechanism of Action
Caption: Mechanism of an anti-HER2 ADC and its impact on HER2-mediated signaling pathways.
Conclusion
The this compound linker is a cornerstone of modern ADC development, offering a robust and versatile platform for the creation of highly targeted and potent anti-cancer therapeutics. Its unique chemical properties enable a controlled and stepwise conjugation process, leading to the generation of more homogeneous and stable ADCs. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute their ADC development strategies. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, the strategic implementation of advanced linkers like this compound will undoubtedly pave the way for the next generation of transformative cancer therapies.
References
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Handling of Mal-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Mal-NH-Boc (N-(tert-Butoxycarbonyl)-2-aminoethylmaleimide), a heterobifunctional linker commonly used in the synthesis of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Compound Identification and Properties
-
Chemical Name: N-(tert-Butoxycarbonyl)-2-aminoethylmaleimide
-
Synonyms: this compound
-
Molecular Formula: C₁₁H₁₆N₂O₄[1]
-
Molecular Weight: 240.26 g/mol [1]
-
Appearance: White to off-white solid[1]
This compound is a linker molecule featuring a maleimide (B117702) group and a Boc-protected amine. The maleimide group readily reacts with thiol (sulfhydryl) groups, while the tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines that can be removed under mild acidic conditions to reveal a primary amine for subsequent conjugation.[3][4][5]
Hazard Identification and Safety Precautions
Based on the GHS classifications for a similar compound (Mal-L-PA-NH-Boc), the following hazards may be associated with this compound:[6]
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4)
-
H315: Causes skin irritation (Skin corrosion/irritation - Category 2)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
Precautionary Statements: [6][7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:[8][9]
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from splashes and airborne particles of the compound. |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat must be worn. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder where dust generation is likely. | Minimizes the risk of inhaling fine particles. |
Storage and Handling
Proper storage and handling are essential to maintain the stability and reactivity of this compound.
Storage Recommendations:
| Condition | Temperature | Duration | Notes |
| Powder (Long-term) | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture.[1] |
| Powder (Short-term) | 4°C | 2 years | For more frequent use.[1] |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Solvent | -20°C | 1 month | For short-term storage of solutions.[1] |
| Shipping | Room Temperature | Varies | May vary for international shipping.[1][2][10] |
Handling Procedures:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Use anhydrous solvents such as DMSO or DMF for reconstitution to prevent premature hydrolysis of the maleimide group.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling the compound.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:[6][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Do NOT induce vomiting. Call a physician or poison control center immediately.
Spill and Disposal Procedures
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For small spills, use an inert absorbent material to contain the substance. Place the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal.[9][12]
Waste Disposal:
All waste containing this compound, including empty containers and contaminated labware, must be disposed of as hazardous chemical waste. Follow all federal, state, and local environmental regulations. Do not dispose of this chemical into drains or regular trash.[9][11]
Experimental Protocols
The following are general protocols for the use of this compound. Optimization may be required for specific applications.
Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule
This protocol describes the reaction of the maleimide group of this compound with a thiol group on a protein or other molecule.
-
Materials:
-
Thiol-containing protein/molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
-
-
Procedure:
-
Linker Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
-
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger, such as triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether for precipitation
-
-
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM.[3]
-
Acidification: Add an equal volume of TFA to the solution. A scavenger like TIS (2.5-5% v/v) can be added to prevent side reactions.[3]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure.[3]
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product. Centrifuge to pellet the product and discard the supernatant. Wash the pellet with cold diethyl ether.[3]
-
Drying: Dry the final product under vacuum.
-
Analysis: Confirm the deprotection by mass spectrometry, observing a mass loss corresponding to the Boc group (100.12 Da).[3]
-
Workflow Diagrams
The following diagrams illustrate key workflows for the safe handling and use of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Boc deprotection experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tebubio.com [tebubio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. amsbio.com [amsbio.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Commercial Sources and Availability of Mal-NH-Boc for Researchers and Drug Development Professionals
Introduction: Mal-NH-Boc, a heterobifunctional linker, is a critical reagent in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its maleimide (B117702) group allows for specific covalent attachment to thiol-containing molecules like cysteine residues in proteins, while the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent conjugation. This guide provides an in-depth overview of the commercial sources, availability, and technical specifications of this compound and its derivatives. It also includes detailed experimental protocols for its use and visualizations of key workflows and concepts.
Commercial Availability and Technical Specifications
This compound and its derivatives, often featuring polyethylene (B3416737) glycol (PEG) spacers of varying lengths to enhance solubility and reduce steric hindrance, are available from a range of specialized chemical suppliers. The choice of supplier may depend on the required quantity, purity, and the specific derivative needed for a particular application. Below is a summary of prominent commercial sources and the technical data for their this compound products.
| Supplier | Product Name | Catalog Number | Purity | Price (USD) |
| Amsbio | This compound | AMS.T15970-500-MG | >95% | ~$250/500mg |
| MedchemExpress | This compound | HY-140991 | ≥97.0% | Contact for pricing |
| BroadPharm | Mal-PEG2-NH-Boc | BP-23291 | >95% | Contact for pricing |
| Cenmed | Mal-NH-PEG8-Boc | C007B-582049 | Not specified | Contact for pricing |
Technical Data Summary for this compound (Typical Specifications):
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Weight | 240.26 g/mol |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.[1] |
| Storage Conditions | Store at -20°C for long-term stability. |
Experimental Protocols
The utility of this compound lies in its ability to facilitate a two-step conjugation process. The following protocols provide a detailed methodology for the key reactions involved.
Part 1: Thiol-Maleimide Conjugation
This protocol describes the reaction of the maleimide group of this compound with a thiol-containing molecule, such as a protein with a free cysteine residue.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 6.5-7.5, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Preparation of Protein Solution: Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein's thiol groups are present as disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Preparation of this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Remove excess, unreacted this compound by size-exclusion chromatography (SEC) or dialysis against the conjugation buffer.
Part 2: Boc Deprotection
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate from Part 1
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Buffer: e.g., 0.1 M Sodium Bicarbonate, pH 8.5
Procedure:
-
Solvent Exchange (if necessary): If the Boc-protected conjugate is in an aqueous buffer, it may need to be lyophilized or subjected to buffer exchange into a compatible organic solvent.
-
Deprotection Reaction: Resuspend the dried conjugate in the deprotection solution (TFA in DCM).
-
Incubation: Incubate at room temperature for 30-60 minutes. The reaction can be monitored by LC-MS to ensure complete deprotection.
-
Removal of TFA and DCM: Remove the deprotection solution under a stream of nitrogen or by rotary evaporation.
-
Neutralization: Resuspend the deprotected conjugate in a suitable buffer for the next conjugation step (e.g., PBS, pH 7.5-8.0) and ensure the pH is neutralized.
Visualizations
Experimental Workflow for Protein-Small Molecule Conjugation
The following diagram illustrates a typical experimental workflow for conjugating a thiol-containing protein to an amine-reactive small molecule using this compound as the linker.
References
Unlocking Precision Bioconjugation: A Novice Researcher's Guide to Mal-NH-Boc
For Immediate Release
A Deep Dive into the Core Features of a Versatile Heterobifunctional Linker for Advanced Drug Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key features of Maleimide-NH-Boc (Mal-NH-Boc) linkers. These heterobifunctional molecules are instrumental in the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). This document outlines the fundamental properties of this compound, detailed experimental protocols, and the underlying principles of its application, with a focus on providing a foundational understanding for novice researchers.
Core Features of this compound
This compound is a versatile chemical tool characterized by three key components: a maleimide (B117702) group, a flexible spacer (often a polyethylene (B3416737) glycol, or PEG, chain), and a Boc-protected amine.[1] This unique architecture allows for a sequential and controlled conjugation strategy, which is critical for the precise construction of complex biomolecules like ADCs.[2]
-
The Maleimide Group: This functional group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, which are naturally present in the cysteine residues of proteins and peptides.[3] The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[4] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, highlighting its remarkable chemoselectivity.[5]
-
The Spacer: Typically a polyethylene glycol (PEG) chain, the spacer enhances the solubility and biocompatibility of the resulting conjugate.[6] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual biological activities.[7]
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[8] It is stable under the conditions required for the maleimide-thiol conjugation but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[][10] This allows for the subsequent attachment of a second molecule, such as a cytotoxic payload, to the deprotected amine.[11]
Quantitative Data for Key Reactions
The efficiency of both the maleimide-thiol conjugation and the Boc deprotection is influenced by several factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Key Parameters for Maleimide-Thiol Conjugation [12]
| Parameter | Optimal Range | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate. Above pH 7.5, reactivity with amines increases, and the maleimide group is more susceptible to hydrolysis. Below pH 6.5, the reaction rate decreases significantly.[4][12] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature (1-2 hours) is common for faster reactions. 4°C overnight can be used for sensitive proteins to minimize degradation.[4] |
| Reaction Time | 30 minutes to Overnight | Dependent on the specific reactants, their concentrations, and the reaction temperature.[4] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 molar excess of the maleimide reagent is a common starting point to drive the reaction to completion. The optimal ratio should be determined empirically.[4][12] |
| Protein Concentration | 1-10 mg/mL | A typical concentration range for efficient conjugation in solution.[12] |
Table 2: Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Time | Yield | Reference(s) |
| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | Room Temperature | 1-4 hours | >90% | [7][13] |
| Oxalyl Chloride (3 equiv.) | Methanol | Room Temperature | 1-4 hours | up to 90% | [7][14] |
| Heteropolyacid (10% w:w) | Dichloromethane (DCM) | Room Temperature | 15-30 minutes | Quantitative | [12] |
| Thermal (Flow Chemistry) | Trifluoroethanol (TFE) | 150°C | 60 minutes | >94% (for aniline) | [15] |
Solubility Profile
The solubility of this compound derivatives is influenced by the interplay of the hydrophobic Boc group and the hydrophilic PEG spacer.[16][17]
Table 3: Qualitative Solubility of Maleimide-PEG-Amine Derivatives
| Solvent | Solvent Type | Predicted Solubility | Reference(s) |
| Water | Polar Protic | Soluble | [18][19] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [18][20] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [21] |
| Dichloromethane (DCM) | Chlorinated | Soluble | [21] |
| Chloroform | Chlorinated | Soluble | [18][19] |
| Methanol, Ethanol | Polar Protic | Less Soluble | [21] |
| Toluene | Nonpolar | Less Soluble | [21] |
| Ether | Nonpolar | Not Soluble | [21] |
Note: Solubility can be influenced by the length of the PEG chain. Longer PEG chains generally increase aqueous solubility.[10]
Experimental Protocols & Workflows
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The synthesis of an ADC using a this compound linker is a multi-step process that requires careful control of reaction conditions at each stage.
References
- 1. Mechanistic Insights into the Regulation of Microtubule Assembly and Dynamic Instability by Tau and MMAE - ProQuest [proquest.com]
- 2. Modulation of the Tumour Microenvironment by HER2 in Oesophagogastric Adenocarcinoma: Implications for Tumour Progression, Therapeutic Resistance, and Clinicopathological Outcomes | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Beyond Cytotoxicity: The Rise of Non-Cytotoxic Payloads in ADC Development - SigutLabs [sigutlabs.com]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 12. cancercenter.com [cancercenter.com]
- 13. mdpi.com [mdpi.com]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. nanocs.net [nanocs.net]
- 17. nanocs.net [nanocs.net]
- 18. nanocs.net [nanocs.net]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. adcreview.com [adcreview.com]
Methodological & Application
Application Notes and Protocols for Mal-NH-Boc Conjugation to a Thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of a Maleimide-NH-Boc linker to a thiol-containing molecule, a cornerstone technique in bioconjugation. The maleimide-thiol reaction, a Michael addition, is widely utilized for its high selectivity and efficiency under mild physiological conditions, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to fluorescent labeling of proteins.[1][2]
Principle of the Reaction
The conjugation chemistry relies on the reaction between the electrophilic double bond of the maleimide (B117702) ring and a nucleophilic thiol group (typically from a cysteine residue).[1] This reaction forms a stable covalent thioether bond.[1] The reaction is highly specific for thiols within a neutral pH range of 6.5-7.5, where it is approximately 1,000 times faster than the competing reaction with amines.[1][3] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for subsequent deprotection and further functionalization if required.
Quantitative Data Summary
The efficiency of the maleimide-thiol conjugation is influenced by several key parameters. The following table summarizes typical quantitative parameters and outcomes for the reaction.
| Parameter | Recommended Range/Value | Notes | Conjugation Efficiency |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction specificity. Buffers like PBS, HEPES, or Tris are suitable.[3][4][5] Below pH 6.5, the reaction rate slows due to a lower concentration of the reactive thiolate anion.[1] Above pH 7.5, maleimide hydrolysis increases.[3] | High |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for a faster reaction, while 4°C can be used for sensitive biomolecules.[2] | Optimal at Room Temperature |
| Reaction Time | 1 - 2 hours to Overnight | A common starting point is 2 hours at room temperature or overnight at 4°C.[2][4] | Reaction with cRGDfK reached 84 ± 4% efficiency after 30 minutes.[6][7] For a nanobody, optimal efficiency of 58 ± 12% was achieved after 2 hours.[6][7] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent helps drive the reaction to completion.[2][4][8] For nanoparticle conjugation, a 2:1 ratio was optimal for a peptide, while a 5:1 ratio was optimal for a nanobody.[6][7] | Higher molar excess generally leads to higher conjugation efficiency, but requires more rigorous purification. |
| Conjugate Stability | Half-life of over two years (with ring-opening hydrolysis) | The initial thiosuccinimide bond can undergo a retro-Michael reaction.[9][10] Hydrolysis of the succinimide (B58015) ring, which can be promoted by electron-withdrawing N-substituents, stabilizes the linkage.[9] | N/A |
Experimental Protocols
This section details the step-by-step methodology for conjugating Mal-NH-Boc to a thiol-containing molecule, such as a protein or peptide with a cysteine residue.
Materials
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5.[4] It is crucial that the buffer is degassed and free of any extraneous thiol-containing compounds.[4]
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP).
-
Solvent for Maleimide: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.[4]
-
Purification System: Size-exclusion chromatography (e.g., PD-10 desalting column), dialysis, or HPLC.[4]
Procedure
1. Preparation of the Thiol-Containing Molecule:
-
If the thiol groups on the molecule are in the form of disulfide bonds, they must be reduced. Dissolve the molecule in the conjugation buffer.
-
Add a 10-100 fold molar excess of TCEP to the solution.[11]
-
Incubate for 20-30 minutes at room temperature.[11] TCEP does not need to be removed before conjugation. If using DTT, it must be removed via dialysis or a desalting column prior to adding the maleimide.[11]
-
Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., nitrogen or argon) through the solution to prevent re-oxidation of the thiols.
2. Preparation of the this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2]
3. Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a common starting point, though the optimal ratio may need to be determined empirically.[4][8]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
4. Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add an excess of a quenching reagent such as L-cysteine or 2-mercaptoethanol.[4]
-
Incubate for an additional 15-30 minutes at room temperature.[8]
5. Purification of the Conjugate:
-
Remove unreacted this compound, quenching reagent, and any byproducts using a suitable purification method. The choice of method will depend on the size and properties of the conjugate. Common methods include:
6. Characterization of the Conjugate:
-
Confirm the successful conjugation and purity of the final product using analytical techniques such as:
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Mal-NH-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of functional moieties into peptides is a cornerstone of modern chemical biology and drug development. Maleimide-functionalized peptides are of particular interest due to their ability to readily and selectively react with thiol groups, a process known as maleimide-thiol ligation. This specific reactivity is widely exploited for the preparation of bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled probes, and peptide-based biomaterials.[1][2][3]
This document provides detailed application notes and protocols for the use of N-Boc-N'-maleimido-alkyldiamines, herein referred to as "Mal-NH-Boc," in Boc-based solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) strategy remains a robust and effective method for synthesizing complex and modified peptides.[4] The protocols outlined below describe the direct incorporation of a this compound building block onto the solid support, enabling the synthesis of peptides with a C-terminal maleimide (B117702) group, a common strategy for post-synthetic modification.
Core Principles and Strategy
The central strategy involves the use of a bifunctional linker, this compound, which contains a Boc-protected amine and a maleimide group. The Boc-protected amine allows for the attachment of this linker to the resin, initiating the peptide synthesis. The maleimide group, being stable to the repetitive trifluoroacetic acid (TFA) treatments used for Boc deprotection in SPPS, remains intact throughout the synthesis.[5] This approach allows for the straightforward synthesis of a peptide with a reactive maleimide handle at a defined position.
An alternative strategy involves the on-resin functionalization of a peptide after chain assembly. This can be achieved by incorporating an amino acid with an orthogonally protected side chain, such as Lys(Adpoc), which can be selectively deprotected on the resin to expose a free amine for subsequent reaction with a maleimide-containing acylating agent.[6][7] This document, however, will focus on the direct use of a this compound linker.
Data Presentation
The successful synthesis of maleimide-functionalized peptides is dependent on several factors, including the choice of resin, coupling reagents, and reaction conditions. The following tables summarize key quantitative data derived from literature for Boc-SPPS and maleimide functionalization.
Table 1: Key Parameters for Boc-SPPS of Maleimide-Functionalized Peptides
| Parameter | Typical Value/Condition | Notes |
| Resin Type | Merrifield, PAM, MBHA | The choice of resin depends on the desired C-terminal functionality (acid or amide). PAM and MBHA resins offer enhanced stability to TFA.[4] |
| Resin Substitution | 0.4 - 0.8 mmol/g | Lower substitution levels are often preferred for longer or more complex peptide sequences to minimize steric hindrance.[8] |
| Boc Deprotection | 50% TFA in DCM | A standard deprotection step in Boc-SPPS.[4] |
| Deprotection Time | 20 - 30 minutes | Typically involves a brief pre-wash followed by a longer deprotection treatment.[9] |
| Neutralization | 5-10% DIEA in DCM or DMF | Essential to neutralize the protonated N-terminus after TFA treatment before the next coupling step.[10] |
| Coupling Reagents | HBTU/HATU, DIC/HOBt | HBTU and HATU are highly efficient coupling reagents, particularly for hindered amino acids.[11] |
| Amino Acid Excess | 2.5 - 5 equivalents | An excess of amino acid and coupling reagents is used to drive the reaction to completion.[8][12] |
| Coupling Time | 1 - 4 hours | Reaction completion should be monitored using a qualitative test like the Kaiser test for primary amines or the Chloranil test for secondary amines.[9] |
| Final Cleavage | Anhydrous HF or TFMSA | Strong acids are required to cleave the peptide from the resin and remove side-chain protecting groups.[4][13] |
| Cleavage Cocktail | HF/anisole (9:1, v/v) or TFMSA/TFA/thioanisole | Scavengers are crucial to prevent side reactions with sensitive amino acid residues.[8] |
Table 2: Representative Yields for Maleimide-Functionalized Peptide Synthesis
| Synthesis Stage | Expected Yield | Factors Influencing Yield |
| Coupling Efficiency (per step) | >99% | Crucial for the synthesis of high-purity peptides. Incomplete couplings lead to deletion sequences.[14] |
| Crude Peptide Yield | 60 - 85% | Highly dependent on the peptide length, sequence complexity, and the efficiency of each synthesis cycle.[8] |
| On-resin Maleimide Functionalization | Excellent | The derivatization of a resin-bound amine with a maleimide-containing acylating agent generally proceeds with high efficiency.[6][7] |
| Final Purified Peptide Yield | 10 - 40% | Dependent on the purity of the crude product and the efficiency of the purification method (e.g., RP-HPLC). |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a maleimide-functionalized peptide using a this compound linker in Boc-SPPS.
Protocol 1: Attachment of this compound to the Resin
This protocol describes the initial loading of the this compound linker onto a chloromethylated resin (Merrifield resin).
-
Resin Swelling: Swell the Merrifield resin (1 g, 1.0 mmol/g substitution) in dichloromethane (B109758) (DCM, 10 mL) for 1-2 hours in a reaction vessel.
-
Cesium Salt Preparation: In a separate flask, dissolve this compound (e.g., N-Boc-1-amino-3-maleimidopropane) (1.5 equivalents) in a minimal amount of DMF. Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) and stir at room temperature for 1 hour. Evaporate the solvent to dryness.
-
Linker Attachment: Dissolve the dried this compound cesium salt in DMF (10 mL) and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours.
-
Washing: After the reaction, filter the resin and wash it thoroughly with DMF (3 x 10 mL), a mixture of DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Substitution Level Determination: Determine the loading of the linker on the resin using a suitable method, such as the picric acid test or by cleaving the Boc group and performing a ninhydrin (B49086) test.
Protocol 2: Boc-SPPS Peptide Chain Elongation
This protocol outlines the cyclical process of extending the peptide chain.
-
Resin Swelling: Swell the this compound-resin in DCM (10 mL/g) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (10 mL/g) for 2 minutes (pre-wash).
-
Drain the solution and add fresh 50% TFA in DCM (10 mL/g). Agitate for 20-30 minutes.[9]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 10 mL).
-
-
Neutralization:
-
Wash the resin with 5-10% DIEA in DCM (2 x 10 mL) for 2 minutes each to neutralize the protonated N-terminus.[10]
-
Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
-
Resin Preparation: After the final coupling and washing steps, thoroughly dry the peptide-resin under vacuum.
-
Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, 1 mL/g of resin).
-
Cool the apparatus to -5 to 0°C.
-
Carefully condense anhydrous hydrogen fluoride (B91410) (HF) into the reaction vessel (approximately 10 mL/g of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen and then under high vacuum.
-
Peptide Precipitation and Washing:
-
Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.
-
Filter the precipitate and wash it several times with cold diethyl ether.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Protocol 4: Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final maleimide-functionalized peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Experimental Workflow for this compound SPPS
References
- 1. lifetein.com [lifetein.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction of the maleimide function onto resin-bound peptides: a simple, high-yield process useful for discriminating among several lysines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Mal-NH-Boc for Cysteine-Specific Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Maleimide-NH-Boc (Mal-NH-Boc) linkers for the site-specific labeling of cysteine residues in proteins. This powerful bioconjugation technique is pivotal in various fields, including the development of Antibody-Drug Conjugates (ADCs), targeted drug delivery systems, and the creation of fluorescently labeled proteins for imaging and diagnostic applications.[1][2][3][4][]
The this compound linker is a heterobifunctional reagent featuring a maleimide (B117702) group that selectively reacts with the thiol group of cysteine residues, and a Boc-protected amine.[1][6] This allows for a two-stage conjugation strategy. First, the linker is attached to the protein via the stable thioether bond formed between the maleimide and cysteine.[1] Subsequently, the Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions to expose a primary amine, which can then be conjugated to a second molecule of interest, such as a cytotoxic drug, an imaging agent, or another biomolecule.[1][4][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in many this compound linkers enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[4][6]
Data Presentation
The efficiency of the maleimide-cysteine conjugation is influenced by several key parameters. The following tables summarize typical reaction conditions and potential challenges to provide a baseline for experimental design. Optimization for specific proteins and applications is highly recommended.[1]
Table 1: Typical Reaction Conditions for Maleimide-Cysteine Conjugation [1]
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances efficient thiol reaction with minimizing hydrolysis of the maleimide group.[1][7][8] |
| Temperature | 4°C - 25°C | Lower temperatures can be used to minimize potential side reactions.[1] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored for optimization.[1] |
| Molar Ratio (Linker:Cysteine) | 5:1 to 20:1 | A molar excess of the linker helps drive the reaction to completion.[1] |
| Protein Concentration | 1 - 10 mg/mL | Dependent on the solubility and stability of the target protein.[1][7] |
Table 2: Troubleshooting Common Issues in this compound Labeling
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Incomplete reduction of disulfide bonds- Re-oxidation of thiols- Hydrolysis of the maleimide group | - Ensure complete reduction with an appropriate reducing agent (e.g., TCEP).[9]- Work with degassed buffers and minimize exposure to air after reduction.[9]- Maintain the reaction pH below 7.5.[7] |
| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., lysines) | Maintain the reaction pH between 6.5 and 7.5, as higher pH values favor reaction with amines.[8] |
| Protein Aggregation | Exposure of hydrophobic residues upon conjugation | Include solubility-enhancing agents in the buffer and optimize the degree of labeling.[7] |
| Precipitation of Linker | Low aqueous solubility of the linker | Increase the percentage of an organic co-solvent like DMSO or DMF in the reaction mixture.[7] |
Experimental Protocols
The following protocols provide a general framework for the labeling of a cysteine-containing protein with a this compound linker, followed by deprotection of the Boc group.
Part 1: Thiol-Specific Conjugation of this compound to a Cysteine Residue
This protocol details the reaction of the maleimide group of the linker with a free sulfhydryl group on the protein.[6]
Materials:
-
Protein of interest with at least one free cysteine residue.
-
This compound linker (e.g., Mal-PEG4-NH-Boc).
-
Conjugation Buffer: Degassed Phosphate Buffered Saline (PBS), pH 7.2-7.4.[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][6]
-
Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP).[1][9]
-
Desalting columns (e.g., PD-10).[1]
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[1]
-
If the target cysteine is part of a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.[1]
-
Remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.[1]
-
-
Linker Preparation:
-
Prepare a 10-20 mM stock solution of the this compound linker in anhydrous DMSO or DMF.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted linker by gel filtration (e.g., using a desalting column) or dialysis.[6]
-
-
Characterization and Storage:
-
Confirm successful conjugation using methods such as SDS-PAGE (which may show a shift in molecular weight) or Mass Spectrometry for a precise mass determination.[9]
-
For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C or -80°C.[9]
-
Part 2: Boc Deprotection to Expose the Primary Amine
This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation. Caution: This step involves the use of a strong acid and must be optimized to prevent protein denaturation.[6]
Materials:
-
Boc-protected protein conjugate from Part 1.
-
Deprotection Reagent: Trifluoroacetic acid (TFA).[6]
-
Neutralization Buffer: e.g., 1 M Tris or PBS, pH 8.0.[6]
-
Purification system (as in Part 1).
Procedure:
-
Buffer Exchange:
-
Ensure the purified, Boc-protected protein conjugate is in a buffer free of amines or other nucleophiles. A suitable buffer is 100 mM MES, pH 6.0.[6]
-
-
Deprotection Reaction:
-
Cool the protein solution on ice.
-
Prepare a deprotection solution of TFA. It is critical to start with a low concentration of TFA (e.g., 1-5% v/v in an appropriate solvent) and optimize from there.[6]
-
Slowly add the deprotection solution to the chilled protein solution.
-
Incubate on ice for 30 minutes to 2 hours, monitoring the deprotection progress.
-
-
Neutralization and Purification:
-
Neutralize the reaction by adding the Neutralization Buffer.
-
Immediately purify the deprotected protein from the acid and byproducts using a desalting column or dialysis against the desired buffer for the next conjugation step.
-
Visualizations
The following diagrams illustrate the key processes involved in the this compound labeling protocol.
Caption: Experimental workflow for this compound cysteine labeling.
Caption: Chemical pathway for protein modification using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A detailed guide to Boc deprotection of Mal-NH-Boc conjugates.
Introduction
In the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the use of heterobifunctional linkers is paramount. The Maleimide-NH-Boc linker is a key player, enabling the covalent attachment of a payload to a biomolecule, such as an antibody, through a thiol-maleimide reaction. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a controlled, staged conjugation strategy. The removal of the Boc group is a critical step, unmasking a primary amine that can be utilized for subsequent modifications or, significantly, can enhance the stability of the maleimide-thiol linkage.[1]
This crucial deprotection step prevents the retro-Michael reaction, which can lead to deconjugation of the payload from the antibody in vivo. The exposed primary amine, following Boc deprotection, is positioned to intramolecularly catalyze the hydrolysis of the succinimide (B58015) ring. This ring-opening results in a more stable, acyclic succinamic acid thioether linkage, thereby improving the overall stability and efficacy of the bioconjugate.[1]
This document provides detailed application notes and protocols for the successful Boc deprotection of Maleimide-NH-Boc conjugates, targeted towards researchers, scientists, and professionals in drug development.
Reaction Mechanism and Principles
The most common and well-established method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (B109758) (DCM).[1] The reaction is generally rapid and proceeds efficiently at room temperature.[1]
The underlying mechanism of acid-catalyzed Boc deprotection involves three key steps:[2]
-
Protonation: The carbamate (B1207046) oxygen of the Boc group is protonated by the acid (e.g., TFA).[2]
-
Formation of a Carbamic Acid and a Tert-butyl Cation: The protonated intermediate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid.[2]
-
Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide and yielding the free primary amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt).[2]
It is important to note that the reaction produces carbon dioxide gas, and therefore, the reaction should not be performed in a closed system.[2] The generated tert-butyl cation is a reactive electrophile and can potentially lead to side reactions, such as the alkylation of sensitive amino acid residues (e.g., Tryptophan, Methionine).[3] The use of "scavengers" in the reaction mixture can help to mitigate these unwanted side reactions.
Experimental Protocols
Materials and Reagents
-
Mal-NH-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional, for removal of residual TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., methanol, ethyl acetate (B1210297), hexanes)
-
Thin Layer Chromatography (TLC) plates
-
LC-MS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring and product characterization
General Protocol for Boc Deprotection using TFA/DCM
This protocol is a general guideline and may require optimization for specific this compound conjugates.
-
Dissolution: Dissolve the this compound conjugate in anhydrous DCM. The concentration will depend on the solubility of the conjugate. A typical starting point is a concentration of 10-20 mg/mL.
-
Acid Addition: To the stirred solution, add TFA. The amount of TFA can be varied, with common conditions ranging from 20% to 50% (v/v) TFA in DCM.[4][5] For sensitive substrates, the reaction can be initiated at 0 °C before warming to room temperature.[4][6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[1]
-
Work-up:
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[1][4]
-
To aid in the removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.[1]
-
For purification, dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform (B151607) and isopropanol).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.
-
-
Purification: The crude product can be purified by standard techniques such as flash column chromatography or preparative HPLC, if necessary.[4]
Alternative Deprotection Methods
While TFA/DCM is the most common method, other conditions can be employed, especially for substrates sensitive to strong acids.
-
HCl in Dioxane or Ethyl Acetate: A solution of 4M HCl in dioxane is a common alternative to TFA.[7]
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, though this is less common for maleimide-containing compounds due to the thermal sensitivity of the maleimide (B117702) group.[8]
-
Milder Acidic Conditions: For particularly acid-sensitive substrates, more dilute acid solutions or weaker acids can be explored, though reaction times may be significantly longer.[7]
Data Presentation
The following tables summarize typical reaction conditions for Boc deprotection found in the literature. These should serve as a starting point for optimization.
Table 1: Boc Deprotection Conditions using TFA
| Starting Material (SM) | TFA Concentration in DCM | Temperature | Time | Work-up/Purification | Reference |
| Generic SM | 25% | Room Temperature | 2 h | Volatiles removed in vacuo | [4] |
| Generic SM | 50% | Room Temperature | 2 h | Solvent removed, dissolved in 10% IPA/chloroform, washed with sat. aq. NaHCO₃, brine, dried, concentrated, and purified by HPLC. | [4] |
| Generic SM | 5 equivalents | 0 °C to Room Temperature | 18 h | Not specified | [4] |
| Generic SM | 20% | 0 °C to Room Temperature | 2.5 h | Not specified | [7] |
| Mal-Dap(Boc) conjugate | 20-50% | Room Temperature | 30 min - several hours | Solvent and excess TFA removed in vacuo, co-evaporation with toluene. | [1] |
Table 2: Alternative Boc Deprotection Conditions
| Reagent | Solvent | Temperature | Time | Notes | Reference |
| 4M HCl | Dioxane | Room Temperature | Varies | A common alternative to TFA. | [7] |
| Oxalyl Chloride (3 equiv.) | Methanol | Room Temperature | 1-4 h | A mild, non-acidic alternative. | [9] |
| Water | Water | 90-100 °C | ~12 min | An eco-friendly method, but may not be suitable for all substrates. | [10] |
Mandatory Visualizations
Boc Deprotection Reaction Workflow
Caption: A typical experimental workflow for the Boc deprotection of a this compound conjugate.
Role of the Deprotected Linker in ADC Stability and Action
Caption: The role of the deprotected amine in ADC linker stabilization and mechanism of action.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of TFA, extending the reaction time, or slightly increasing the temperature. However, be mindful that harsher conditions can lead to degradation of the maleimide moiety or the payload.
-
Side Product Formation: The formation of side products can be due to the alkylation of sensitive functional groups by the tert-butyl cation.[3] The addition of scavengers such as triethylsilane (TES) or thioanisole (B89551) to the reaction mixture can help to trap the tert-butyl cation and minimize these side reactions.
-
Maleimide Instability: The maleimide group can be sensitive to strongly acidic conditions and prolonged reaction times. It is crucial to monitor the reaction closely and work it up promptly upon completion.
-
Substrate Solubility: If the this compound conjugate has poor solubility in DCM, alternative solvents such as dioxane or a co-solvent system may be necessary.
Conclusion
The Boc deprotection of this compound conjugates is a fundamental and critical step in the synthesis of stable and effective bioconjugates, particularly ADCs. While treatment with TFA in DCM is the standard and most widely used method, careful consideration of the reaction conditions and potential side reactions is necessary to ensure a high yield of the desired deprotected product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this important transformation and to optimize the conditions for their specific applications. The resulting stabilized linker is crucial for ensuring the payload remains attached to the antibody until it reaches the target cell, thereby minimizing off-target toxicity and maximizing therapeutic efficacy.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Mal-NH-Boc Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing bioconjugation reactions using maleimide-NH-Boc linkers. The protocols detailed below outline the optimal conditions for the maleimide-thiol reaction and subsequent Boc deprotection, ensuring high efficiency and stability of the final bioconjugate.
Core Principles of Mal-NH-Boc Bioconjugation
The this compound linker is a heterobifunctional reagent that enables a two-step sequential conjugation strategy. This approach is particularly useful in the construction of complex biomolecules such as antibody-drug conjugates (ADCs). The core principles of this strategy are:
-
Maleimide-Thiol Conjugation: The maleimide (B117702) group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions to form a stable thioether bond.[1][2][3][4]
-
Boc Group Deprotection: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for a primary amine. It remains stable during the maleimide-thiol conjugation. The Boc group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation to another molecule of interest.[5][6][7][8]
Quantitative Data Summary
The efficiency of this compound bioconjugation is influenced by several factors. The following tables summarize the key quantitative parameters for optimizing the reaction conditions.
Table 1: Optimal Conditions for Maleimide-Thiol Conjugation [3]
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances efficient thiol reaction with minimizing maleimide hydrolysis.[1][9][10] |
| Temperature | 4°C - 25°C | Lower temperatures can minimize side reactions. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored for optimization. |
| Molar Ratio (Linker:Cysteine) | 5:1 to 20:1 | A molar excess of the linker drives the reaction to completion. |
| Protein Concentration | 1 - 10 mg/mL | Dependent on the solubility and stability of the protein. |
Table 2: Conditions for Boc Deprotection [3]
| Parameter | Recommended Range | Notes |
| Reagent | Trifluoroacetic acid (TFA) | The most common and efficient reagent for Boc deprotection.[5] |
| TFA Concentration | 20% - 50% (v/v) in DCM | Higher concentrations can lead to faster deprotection.[11] |
| Temperature | 0°C to Room Temperature | The reaction is typically performed at room temperature. |
| Reaction Time | 30 - 60 minutes | Monitor reaction completion to avoid side reactions.[5][6] |
Table 3: Impact of pH on Maleimide-Thiol Reaction Specificity and Maleimide Stability
| pH Range | Outcome | Rationale |
| < 6.5 | Slower reaction rate | The concentration of the reactive thiolate anion is reduced.[9][10] |
| 6.5 - 7.5 | Optimal | High selectivity for thiols with minimal maleimide hydrolysis. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[1][9] |
| > 7.5 | Decreased selectivity and yield | Increased rate of maleimide hydrolysis to an unreactive maleamic acid.[10][12] Increased reaction with primary amines (e.g., lysine (B10760008) residues).[1][9] |
Experimental Protocols
The following protocols provide a step-by-step guide for a typical two-stage bioconjugation using a this compound linker.
This protocol describes the conjugation of a maleimide-functionalized linker to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound linker
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[13]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[13]
-
Quenching Reagent (optional): L-cysteine or 2-mercaptoethanol (B42355).[13]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[2]
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis equipment.[13]
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the protein/peptide in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[13]
-
If the sulfhydryl groups are present as disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. It is generally not necessary to remove TCEP before proceeding.[13]
-
-
Preparation of the Linker Solution:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
To quench any unreacted maleimide groups, add a 50-fold molar excess of L-cysteine or 2-mercaptoethanol and incubate for an additional 30 minutes at room temperature.[13]
-
-
Purification of the Conjugate:
-
Remove the excess linker and quenching reagent by purifying the reaction mixture using Size Exclusion Chromatography (SEC) or dialysis against the Conjugation Buffer.[13]
-
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Purified this compound conjugated protein from Protocol 1
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM).[5][6][14]
-
Neutralization Buffer: e.g., PBS, pH 7.5-8.0.[13]
-
Nitrogen gas or rotary evaporator.[13]
Procedure:
-
Preparation for Deprotection:
-
Lyophilize the purified conjugate from Protocol 1 to remove the aqueous buffer.[13]
-
-
Boc Deprotection Reaction:
-
Removal of TFA and DCM:
-
Neutralization:
-
Resuspend the deprotected conjugate in a suitable buffer for the second conjugation (e.g., PBS, pH 7.5-8.0). Ensure the pH is neutralized.[13] The resulting conjugate with the exposed amine is now ready for the next conjugation step.
-
Visualizations
Caption: Overall workflow for this compound bioconjugation.
Caption: Maleimide-thiol reaction mechanism.
Caption: Boc deprotection mechanism.
Stability of the Thiosuccinimide Linkage
The stability of the thioether bond formed between the maleimide and the thiol is a critical factor for in vivo applications. The thiosuccinimide adduct can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[15][16] This is particularly relevant in environments with high concentrations of other thiols, such as glutathione (B108866) in the bloodstream.[16]
A competing and desirable reaction is the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid derivative.[15][17] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus "locking" the conjugate.[15][16] Strategies to enhance conjugate stability often focus on promoting this hydrolysis step post-conjugation.[17][18] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) after the initial conjugation and purification.[19]
Caption: Competing pathways of the thiol-maleimide adduct.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application of Mal-NH-Boc in the Development of Antibody-Drug Conjugates (ADCs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the payload. Mal-NH-Boc (Maleimido-NH-tert-butyloxycarbonyl) is a heterobifunctional linker that plays a pivotal role in the synthesis of ADCs. Its maleimide (B117702) group allows for covalent, thiol-specific conjugation to cysteine residues on the antibody, while the Boc-protected amine provides a stable handle for the attachment of a cytotoxic payload. The strategic inclusion of polyethylene (B3416737) glycol (PEG) spacers in many this compound derivatives further enhances the solubility and pharmacokinetic profile of the final ADC.[1][2]
This document provides detailed application notes and protocols for the use of this compound and its derivatives in the development of ADCs.
Key Features of this compound Linkers
-
Site-Specific Conjugation: The maleimide group reacts specifically with free thiol groups, which can be generated by the reduction of interchain disulfide bonds in the antibody's hinge region, allowing for controlled conjugation.[1]
-
Stable Payload Attachment: The Boc-protected amine offers a stable functional group that, upon deprotection, can be reliably conjugated to a payload molecule containing a carboxylic acid or other reactive group.[1]
-
Versatility: The fundamental structure of this compound can be modified with spacers, such as PEG, to modulate the hydrophilicity and overall properties of the resulting ADC.[3]
General Experimental Workflow
The development of an ADC using a this compound linker is a multi-step process that requires careful optimization at each stage. The general workflow is outlined below.
Caption: General workflow for ADC synthesis using a this compound linker.
Quantitative Data Summary
The following tables summarize typical quantitative data for ADCs developed using maleimide-based linkers. The exact values will vary depending on the specific antibody, payload, and conjugation conditions.
Table 1: ADC Conjugation and Characterization Parameters
| Parameter | Method | Typical Value/Range | Reference |
| Drug-to-Antibody Ratio (DAR) | HIC, LC-MS | 2 - 4 | [3] |
| Conjugation Efficiency | LC-MS | >90% | [3] |
| Monomer Content | SEC | >95% | [3] |
| Residual Unconjugated Antibody | HIC, LC-MS | <5% |
Table 2: In Vitro Stability and Potency of Maleimide-Linked ADCs
| Parameter | Assay | Typical Results | Reference |
| Plasma Stability (% intact ADC) | LC-MS | >80% after 7 days | [4][5] |
| In Vitro Cytotoxicity (IC50) | Cell-based assays (e.g., MTT) | 1 - 100 ng/mL (Antigen-positive cells) | [6] |
| Bystander Killing Effect | Co-culture assays | Observed with cleavable payloads | [7] |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Desalting column (e.g., PD-10)
-
Reaction Buffer: Phosphate buffered saline (PBS) with 5 mM EDTA, pH 7.4
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a 5-10 molar excess of TCEP to the mAb solution. The exact molar ratio may need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
-
Proceed immediately to the conjugation step to prevent re-oxidation of the thiol groups.
Protocol 2: Drug-Linker Synthesis
This protocol involves the deprotection of the Boc group from this compound and subsequent conjugation to a payload containing a carboxylic acid group.
Materials:
-
This compound linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cytotoxic payload with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
Part A: Boc Deprotection
-
Dissolve the this compound linker in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the deprotected linker can often be used directly in the next step.
Part B: Payload Conjugation
-
Dissolve the payload in anhydrous DMF.
-
Add NHS (1.5 equivalents) and DCC (1.5 equivalents) to activate the carboxylic acid. Stir for 1-2 hours at room temperature.
-
In a separate flask, dissolve the deprotected Mal-NH linker (1 equivalent) in anhydrous DMF and add DIPEA (3 equivalents).
-
Add the activated payload solution to the linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the drug-linker construct using an appropriate chromatographic method (e.g., preparative HPLC).
Protocol 3: Antibody-Drug Conjugation
This protocol describes the conjugation of the activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Activated drug-linker from Protocol 2
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
N-acetylcysteine
Procedure:
-
Dissolve the activated drug-linker in a minimal amount of DMSO.
-
Add a 5 to 10-fold molar excess of the drug-linker solution to the reduced antibody solution with gentle mixing. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine.
-
Incubate for 30 minutes at room temperature.
Protocol 4: ADC Purification and Characterization
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC peak.
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): This is the most common method for determining the DAR distribution. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DAR values (DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the peak areas of the different species.[1][8]
-
LC-MS: Liquid chromatography-mass spectrometry can be used to determine the molecular weight of the intact ADC and its subunits (light and heavy chains) to confirm the number of conjugated drugs.[1]
-
-
In Vitro Stability Assay:
-
Incubate the ADC at approximately 1 mg/mL in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analyze the samples by HIC or LC-MS to determine the amount of intact ADC remaining and to detect any released payload.[4]
-
-
In Vitro Cytotoxicity Assay:
-
Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the ADC.
-
After a suitable incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.[7]
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[6]
-
Mechanism of Action and Linker Chemistry
The maleimide group of the linker forms a stable thioether bond with the sulfhydryl group of a cysteine residue on the antibody. Upon internalization of the ADC by the target cell, the payload is released to exert its cytotoxic effect. The stability of this thioether bond is crucial to prevent premature drug release in circulation. However, the succinimide (B58015) ring formed during conjugation can undergo hydrolysis to a more stable ring-opened form, or be susceptible to a retro-Michael reaction, which can lead to deconjugation.[1][9]
Caption: Maleimide-thiol conjugation and a potential deconjugation pathway.
Conclusion
This compound and its derivatives are valuable tools in the construction of ADCs. The protocols and data presented here provide a framework for the successful development of ADCs using this linker chemistry. Optimization of each step, from antibody reduction to final ADC characterization, is essential to produce a safe and effective therapeutic. Careful consideration of linker stability is also critical to ensure that the cytotoxic payload is delivered specifically to the target cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Mal-NH-Boc to synthesize PROTACs for targeted protein degradation.
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Mal-NH-Boc Linker
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three main parts: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the PROTAC's efficacy, solubility, and cell permeability.[1][2]
This compound is an alkyl/ether-based PROTAC linker that serves as a versatile building block in the modular synthesis of PROTACs.[5][6] It features two key functional groups:
-
A Maleimide (B117702) (Mal) group, which reacts specifically with thiol-containing residues, such as cysteine, on a protein or ligand.[2]
-
A Boc-protected amine (NH-Boc) , which allows for controlled, sequential synthesis. The tert-butyloxycarbonyl (Boc) group is a stable protecting group that can be efficiently removed under acidic conditions to reveal a primary amine, ready for conjugation.[7][8]
These application notes provide a detailed guide for the synthesis and evaluation of PROTACs using the this compound linker.
Core Concept: The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[9] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9][10] This process is catalytic, as a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[2][9]
Experimental Workflow and Synthesis Strategy
The development of a PROTAC using this compound typically follows a modular workflow that includes chemical synthesis, purification, characterization, and subsequent biological evaluation to confirm protein degradation and determine efficacy.
The synthesis is typically a two- or three-step process depending on the functional groups present on the POI and E3 ligase ligands. A common strategy involves first coupling one ligand to the linker, followed by the attachment of the second ligand.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to reveal the primary amine, which is necessary for the subsequent coupling reaction.[2][8][11]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M Hydrogen Chloride (HCl) in 1,4-dioxane (B91453)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane (approx. 10 equivalents) dropwise at room temperature.[2][8]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.
-
The resulting crude amine salt (e.g., Mal-NH3+ TFA-) is typically used directly in the next step without further purification.[8]
Protocol 2: Amide Coupling with a POI Ligand
This protocol details the coupling of the deprotected linker with a ligand (for either the POI or E3 ligase) that contains a carboxylic acid functional group.
Materials:
-
Crude amine salt from Protocol 1
-
POI or E3 Ligand with a terminal carboxylic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate (B1210297) (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents).[2][8]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the crude amine salt from Protocol 1 (1.1 equivalents) to the activated mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring its progress by LC-MS.[2]
-
Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product (POI-Linker-Maleimide conjugate) can be purified by silica (B1680970) gel column chromatography if necessary.
Protocol 3: Final PROTAC Synthesis via Thiol-Maleimide Ligation
This protocol describes the final step, where the maleimide group of the synthesized conjugate reacts with a thiol group on the second ligand.
Materials:
-
POI-Linker-Maleimide conjugate from Protocol 2
-
E3 Ligase or POI Ligand with a terminal thiol (-SH) group
-
Solvent (e.g., a mixture of DMSO and phosphate (B84403) buffer, pH 7.4)
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the POI-Linker-Maleimide conjugate (1.1 equivalents) and the thiol-containing ligand (1.0 equivalent) in a suitable solvent system.[2]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the final PROTAC by LC-MS.
-
Upon completion, the reaction mixture is typically purified directly by preparative reverse-phase HPLC to yield the final, pure PROTAC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.[2]
Data Presentation: Quantifying PROTAC Performance
The efficacy of a newly synthesized PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[2]
Table 1: Representative Degradation Performance of a BRD4-Targeting PROTAC (Note: Data are illustrative and based on typical values reported for potent PROTACs.[4][12][13])
| Parameter | Value | Cell Line | Treatment Time (hours) |
| DC50 | 5.0 nM | U2OS Osteosarcoma | 24 |
| Dmax | >90% | U2OS Osteosarcoma | 24 |
| DC50 | 11 nM | HCC-827 | 24 |
| Dmax | >85% | HCC-827 | 24 |
Table 2: Representative Pharmacokinetic (PK) Properties (Note: Data are hypothetical and represent parameters evaluated during in vivo studies.[14])
| Parameter | Unit | Intravenous (IV) | Oral (PO) |
| Half-life (t½) | hours | 4.5 | 5.2 |
| Clearance (CL) | mL/min/kg | 25 | - |
| Volume of Distribution (Vd) | L/kg | 8.5 | - |
| Oral Bioavailability (F%) | % | - | 35 |
Conclusion
This compound is a highly effective and versatile linker for the modular synthesis of PROTACs. Its orthogonal reactive groups—the acid-labile Boc-protected amine and the thiol-reactive maleimide—allow for a controlled and efficient synthetic strategy. The protocols and data presented here provide a comprehensive framework for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation, accelerating the development of new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design of Tissue-Selective PROTACs Through Recruiting E3 Ligase Scaffolding Protein MAGEA11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes: Mal-NH-Boc Conjugation to Antibodies for Therapeutic Use
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1] The linker, which connects the antibody to the drug, is a critical component that significantly influences the ADC's stability, efficacy, and pharmacokinetic profile.[1] The Maleimide-NH-Boc (Mal-NH-Boc) linker is a heterobifunctional tool designed for advanced ADC development. It features a maleimide (B117702) group for specific covalent attachment to antibody thiol groups and a tert-butyloxycarbonyl (Boc)-protected amine, which provides an orthogonal site for payload conjugation after deprotection.[1][2] This modular approach allows for a controlled, multi-step synthesis process, making it a versatile option for researchers.[2]
Key Features and Advantages of this compound Linkers
-
Thiol-Reactive Specificity : The maleimide group reacts efficiently and specifically with free thiol (-SH) groups, typically generated by the reduction of interchain disulfide bonds on the antibody.[2][] This Michael addition reaction is highly selective within a pH range of 6.5-7.5, forming a stable thioether bond.[][4]
-
Orthogonal Conjugation Strategy : The Boc-protected amine provides a stable, masked reactive site. This allows for the conjugation of the linker to the antibody via the maleimide group first, followed by deprotection and attachment of the payload, or for the pre-synthesis of a drug-linker intermediate before conjugation to the antibody.[1][2] This control is crucial for complex multi-step ADC manufacturing.
-
Enhanced Physicochemical Properties : The core structure can be modified with spacers, such as polyethylene (B3416737) glycol (PEG), to improve the hydrophilicity of the final ADC.[2][5] This can mitigate aggregation issues associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the conjugate.[2][5]
Principle of the Method
The development of an ADC using a this compound linker generally follows a sequential process. The most common strategy involves first synthesizing a drug-linker intermediate. This intermediate is then conjugated to the antibody, which has been prepared by partially reducing its interchain disulfide bonds to expose reactive thiol groups. The final step involves purifying the ADC and characterizing its critical quality attributes.
References
Application Notes and Protocols for Creating Fluorescent Probes with Mal-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of specific molecules and their interactions. The heterobifunctional linker, Maleimide-NH-Boc (Mal-NH-Boc), and its derivatives (e.g., with PEG spacers) offer a powerful and versatile strategy for the precise, two-stage construction of fluorescent probes.[1][2] This methodology allows for the site-specific labeling of thiol-containing biomolecules, such as proteins and peptides, with a wide array of fluorescent dyes.[][]
The core principle of this technique lies in its sequential and orthogonal reaction scheme.[5] First, the maleimide (B117702) group reacts with high specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.[] This reaction is highly efficient under mild physiological conditions (pH 6.5-7.5).[] Following this initial conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions, typically with trifluoroacetic acid (TFA), exposing a primary amine.[1][5] This newly available amine can then be readily conjugated to an amine-reactive fluorescent dye, such as those containing an N-hydroxysuccinimide (NHS) ester.[6] The inclusion of spacers, like polyethylene (B3416737) glycol (PEG), between the maleimide and the Boc-protected amine can enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the final conjugate.[1][7]
These application notes provide a comprehensive guide, including detailed experimental protocols and quantitative data, for the successful synthesis of fluorescent probes using this compound linkers.
Data Presentation
Table 1: Summary of Reaction Conditions for Fluorescent Probe Synthesis
| Parameter | Stage 1: Maleimide-Thiol Conjugation | Stage 2: Boc Deprotection | Stage 3: Fluorescent Labeling |
| Target Functional Group | Sulfhydryl (Thiol) | Boc-protected Amine | Primary Amine |
| Key Reagent(s) | This compound Linker | Trifluoroacetic Acid (TFA) | Amine-reactive Fluorescent Dye (e.g., NHS-ester) |
| Typical Molar Excess of Reagent | 10-20 fold molar excess over biomolecule[1] | 20-50% (v/v) in a suitable solvent[5][8] | 10-20 fold molar excess over biomolecule[1] |
| Solvent | Anhydrous DMSO or DMF for linker stock; Aqueous buffer for reaction[1] | Dichloromethane (DCM)[5][8] | Anhydrous DMSO or DMF for dye stock; Aqueous buffer for reaction[1] |
| pH | 6.5 - 7.5[1][] | N/A (Acidic conditions) | 7.2 - 8.0[8] |
| Temperature (°C) | 4 - 25[1] | 0 - 25[9] | 25[1] |
| Reaction Time | 2 - 4 hours at room temperature, or overnight at 4°C[1] | 30 minutes to 2 hours[9] | 1 - 2 hours[1] |
| Purification Method | Desalting column (e.g., Sephadex G-25), Size-Exclusion Chromatography, Dialysis, or HPLC[1] | Solvent evaporation, can be used directly or neutralized[8] | Desalting column, Size-Exclusion Chromatography, Dialysis, or HPLC[1] |
Experimental Protocols
Part 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the initial labeling step where the this compound linker is attached to a protein with an available cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound linker (or a PEGylated derivative such as Mal-PEG6-Boc)
-
Conjugation Buffer: 100 mM Phosphate buffer with 150 mM NaCl, pH 7.2 (degassed)[1]
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfide bonds is needed)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Linker Preparation:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted this compound linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Part 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected protein conjugate from Part 1
-
Deprotection Solution: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5][8]
-
Saturated sodium bicarbonate solution (for neutralization, optional)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified and lyophilized Boc-protected protein conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.[10]
-
Slowly add the Deprotection Solution to the stirred protein solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction to ensure complete deprotection without damaging the protein.[9][10]
-
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure (e.g., by rotary evaporation or a stream of nitrogen).[8]
-
The resulting deprotected protein-linker conjugate (as a TFA salt) can often be used directly in the next step after ensuring all solvent is removed. Alternatively, the reaction mixture can be carefully neutralized with a saturated sodium bicarbonate solution, followed by extraction of the product.[10]
-
Part 3: Labeling with an Amine-Reactive Fluorescent Dye
This final stage involves the conjugation of a fluorescent dye to the newly exposed primary amine on the protein-linker conjugate.
Materials:
-
Deprotected protein-linker conjugate from Part 2
-
Amine-reactive fluorescent dye (e.g., an NHS ester)
-
Labeling Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2-8.0[1][8]
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)[8]
-
Desalting column
Procedure:
-
Buffer Exchange:
-
Ensure the deprotected protein from Part 2 is in the Labeling Buffer at a concentration of 1-10 mg/mL. This can be achieved using a desalting column.[1]
-
-
Dye Preparation:
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use.[1]
-
-
Labeling Reaction:
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes.[1]
-
-
Final Purification:
-
Separate the fluorescently labeled protein from unreacted dye and other reaction components using a desalting column.[1]
-
The success of the labeling can be confirmed by measuring the absorbance of the protein and the dye.
-
Visualizations
Caption: Workflow for creating a fluorescent probe with this compound.
Caption: Step-by-step experimental workflow for fluorescent probe synthesis.
References
Application Notes and Protocols for Surface Immobilization of Proteins using Mal-NH-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Mal-NH-Boc (Maleimide-NH-tert-butyloxycarbonyl) linker for the controlled and oriented immobilization of proteins onto various surfaces. This methodology is critical for applications in drug discovery, diagnostics, and basic research where the presentation and biological activity of surface-bound proteins are paramount.
The this compound linker is a heterobifunctional crosslinker featuring a maleimide (B117702) group for specific covalent attachment to thiol-containing molecules (such as proteins with cysteine residues) and a Boc-protected amine group.[1] This protected amine allows for a two-stage functionalization strategy. The maleimide end is first used to immobilize the protein of interest. Subsequently, the Boc protecting group can be removed under acidic conditions to expose a primary amine, which can then be used for further conjugation or surface modification.[2][3]
Principle of Immobilization
The immobilization strategy using the this compound linker involves a multi-step process to ensure stable and oriented protein conjugation to a surface.
-
Surface Preparation : The substrate surface is first functionalized with a molecule that can react with the amine group of the linker after deprotection. Alternatively, a surface with pre-existing amine groups can be used, and the linker is first conjugated to the protein.
-
Protein-Linker Conjugation : The maleimide group of the this compound linker reacts specifically with free thiol groups (sulfhydryl groups) on cysteine residues of the protein via a Michael addition reaction, forming a stable thioether bond.[4][] This reaction is highly specific and efficient under physiological pH conditions.[]
-
Boc Group Deprotection : The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed using a strong acid, typically trifluoroacetic acid (TFA), to yield a free primary amine.[2][7]
-
Surface Immobilization : The newly exposed amine on the protein-linker conjugate is then covalently attached to a pre-functionalized surface. Common surface chemistries for amine coupling include N-hydroxysuccinimide (NHS) esters or isothiocyanates.
This sequential approach allows for precise control over protein orientation and minimizes non-specific binding, which is crucial for maintaining the biological activity of the immobilized protein.[8]
Data Presentation
Table 1: Key Reaction Parameters for Protein-Linker Conjugation and Immobilization
| Parameter | Stage 1: Maleimide-Thiol Conjugation | Intermediate: Boc Deprotection | Stage 2: Amine-Surface Coupling |
| Target Functional Group | Sulfhydryl (-SH) on Protein | Boc-protected Amine | Activated surface (e.g., NHS-ester) |
| pH | 6.5 - 7.5[] | N/A (Acidic conditions) | 7.2 - 8.5[9] |
| Temperature | Room Temperature or 4°C[4] | Room Temperature[1] | Room Temperature or 4°C[10] |
| Reaction Time | 2 hours (RT) or Overnight (4°C)[4] | 30 min - 2 hours[4] | 1-2 hours (RT) or Overnight (4°C)[9] |
| Typical Solvents | Anhydrous DMSO or DMF for linker stock[4] | Dichloromethane (DCM)[1] | Aqueous Buffer (e.g., PBS)[10] |
| Linker:Protein Molar Ratio | 10:1 to 20:1[4] | N/A | N/A |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol details the conjugation of the maleimide group of the linker to surface-accessible cysteine residues on the protein.
Materials:
-
Protein containing free thiol groups
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[11]
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction[12]
-
Desalting column
Procedure:
-
Protein Preparation :
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[11]
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[11][12]
-
Remove excess TCEP using a desalting column.
-
-
Linker Stock Solution Preparation :
-
Conjugation Reaction :
-
Add the this compound stock solution to the prepared protein solution to achieve a final molar ratio of 10:1 to 20:1 (linker:protein).[4][11] Add the linker dropwise while gently stirring.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.[4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
-
Purification of the Conjugate :
-
Remove excess, unreacted linker and byproducts by gel filtration (desalting column) or dialysis.
-
Protocol 2: Boc Deprotection of the Protein-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine. Caution : This step involves the use of a strong acid (TFA) and should be performed in a chemical fume hood.[9]
Materials:
-
Boc-protected protein-linker conjugate from Protocol 1
-
Deprotection Reagent: Trifluoroacetic acid (TFA)[1]
-
Anhydrous Dichloromethane (DCM)[1]
-
Neutralization Buffer: e.g., 1 M Tris or PBS, pH 8.0[9]
Procedure:
-
Reaction Setup :
-
Dissolve the lyophilized Boc-protected protein-linker conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution (for a 50% TFA/DCM solution).[10]
-
-
Deprotection Reaction :
-
Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
-
Isolation of Deprotected Conjugate :
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).[1]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[1]
-
Alternatively, precipitate the deprotected protein conjugate by adding cold ether. Pellet the precipitate by centrifugation and wash several times with cold ether.[4]
-
Dry the resulting pellet under vacuum.[4]
-
Protocol 3: Immobilization of the Deprotected Protein-Linker Conjugate to an NHS-Activated Surface
This protocol details the covalent attachment of the amine-functionalized protein to a surface activated with N-hydroxysuccinimide (NHS) esters.
Materials:
-
Deprotected protein-linker conjugate with a free amine group
-
NHS-activated surface (e.g., commercially available slides, beads, or custom-functionalized surfaces)
-
Immobilization Buffer: PBS or bicarbonate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5
Procedure:
-
Preparation of Protein Solution :
-
Dissolve the deprotected protein-linker conjugate in the Immobilization Buffer at a desired concentration (e.g., 0.1-1 mg/mL).
-
-
Immobilization Reaction :
-
Apply the protein solution to the NHS-activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[9]
-
-
Washing :
-
Gently wash the surface with the Immobilization Buffer to remove non-covalently bound protein.
-
-
Quenching of Unreacted Surface Groups :
-
Incubate the surface with the Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-ester groups.
-
-
Final Washing :
-
Wash the surface extensively with PBS and then with deionized water.
-
The surface with the immobilized protein is now ready for use in downstream applications.
-
Visualizations
Caption: Workflow for protein immobilization using this compound linker.
Caption: Chemical pathway for surface immobilization of proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
Application Notes: Enhanced Stability in Bioconjugation with Mal-Dap(Boc) Linker
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Two-Step Reaction Scheme for Mal-(PEG)n-NHS Esters in Preparing Antibody-Enzyme Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-enzyme conjugates are powerful reagents utilized in a multitude of biomedical fields, including diagnostics like ELISA and immunohistochemistry (IHC), as well as in targeted therapies.[1] The efficacy of these conjugates relies on the specific and stable linkage of an enzyme to an antibody, a process facilitated by crosslinking agents. The Mal-(PEG)n-NHS ester is a heterobifunctional crosslinker designed for this purpose, featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[1][2][3]
The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on a protein, while the maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found on cysteine residues.[2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the conjugate, reduces steric hindrance, and can minimize the immunogenicity of the linker itself.[1][3]
A two-step reaction scheme is the recommended strategy for preparing antibody-enzyme conjugates with these linkers.[2][3][4] This approach offers superior control over the conjugation process, minimizes the formation of undesirable side products such as antibody or enzyme homodimers, and allows for the purification of an activated intermediate.[1][5][6] This document provides detailed protocols and application notes for this two-step conjugation methodology.
Chemical Principles
The conjugation process leverages two orthogonal and well-characterized chemical reactions:
-
NHS Ester-Amine Reaction: The N-hydroxysuccinimide ester reacts with primary amines (-NH₂) on the enzyme to form a stable and covalent amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[4][7][8] Below this range, the amine group is protonated and less reactive, while at higher pH levels, the NHS ester is prone to hydrolysis.[7][9]
-
Maleimide-Thiol Reaction: The maleimide group undergoes a Michael addition reaction with a sulfhydryl (thiol) group (-SH) from a cysteine residue on the antibody. This forms a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[4][7][8] This pH range ensures high specificity for thiols; at pH values above 7.5, the maleimide group can exhibit off-target reactivity with amines.[3][7]
Visualization of the Conjugation Process
The following diagrams illustrate the experimental workflow and the underlying chemical reactions.
Caption: Experimental workflow for the two-step antibody-enzyme conjugation.
Caption: Chemical reaction scheme for Mal-(PEG)n-NHS Ester conjugation.
Summary of Experimental Parameters
Successful conjugation depends on the careful optimization of several reaction parameters. The following tables summarize key quantitative data and conditions compiled from various protocols.
Table 1: Reaction Conditions for Two-Step Conjugation
| Parameter | Step 1: NHS Ester Reaction | Step 2: Maleimide Reaction | Reference(s) |
|---|---|---|---|
| Optimal pH Range | 7.2 - 8.5 (Compromise at 7.2-7.5) | 6.5 - 7.5 | [3][4][7][8] |
| Recommended Buffers | Phosphate, Borate, Bicarbonate (Amine-free) | Phosphate, HEPES (Thiol-free, with EDTA) | [4] |
| Molar Excess (Linker:Protein) | 10:1 to 50:1 | N/A | [3][4][7] |
| Molar Ratio (Activated:Target) | N/A | 1:1 to 1.5:1 (Maleimide-Protein:Thiol-Molecule) | [4] |
| Reaction Temperature | 4°C or Room Temperature | 4°C or Room Temperature | [2][4] |
| Reaction Time | 30 - 120 minutes | 1 - 16 hours | [2][4][5] |
| Linker Solvent | Anhydrous DMSO or DMF | N/A | [2] |
| Quenching Reagents | Tris, Glycine (Optional) | Cysteine, β-mercaptoethanol |[4] |
Table 2: Troubleshooting Common Conjugation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
|---|---|---|---|
| Low Conjugation Efficiency | Incorrect pH; Hydrolyzed linker; Insufficient molar excess; Inactive protein. | Verify buffer pH. Use fresh, properly stored linker. Optimize molar ratio of linker to protein via titration. | [7] |
| Protein Precipitation/Aggregation | High concentration of organic solvent (DMSO/DMF); Increased hydrophobicity of the conjugate. | Keep final organic solvent concentration below 10%. The PEG spacer is designed to mitigate this; further buffer optimization may be needed. | [2][7][10] |
| Loss of Biological Activity | Modification of critical amine or thiol residues. | Screen different linker lengths (PEGn). Consider site-specific conjugation methods if activity is consistently lost. | [11] |
| High Levels of Homodimers | One-step reaction attempted; Incomplete removal of excess linker after Step 1. | Strictly follow the two-step protocol. Ensure efficient desalting or dialysis to remove all unreacted linker before adding the second protein. |[1] |
Detailed Experimental Protocols
5.1 Materials and Reagents
-
Antibody and Enzyme: Purified proteins at concentrations of 1-10 mg/mL.
-
Crosslinker: Mal-(PEG)n-NHS Ester, stored at -20°C with desiccant.[2][4]
-
Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[2]
-
Reaction Buffers:
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody disulfide bond reduction.[4][12]
-
Quenching Reagents: 1 M Cysteine, β-mercaptoethanol (BME), Tris, or Glycine.[4]
-
Purification: Desalting columns (e.g., Zeba Spin) and Size-Exclusion Chromatography (SEC) system.[4]
5.2 Protocol 1: Activation of Enzyme with Mal-(PEG)n-NHS Ester (Step 1)
This protocol describes the activation of the amine-containing protein (e.g., enzyme).
-
Protein Preparation: Prepare the enzyme at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[4] If the enzyme is in a buffer containing primary amines (like Tris), it must be exchanged into the Amine Reaction Buffer via dialysis or a desalting column.[13]
-
Linker Preparation: Equilibrate the vial of Mal-(PEG)n-NHS Ester to room temperature before opening to prevent moisture condensation.[2][6] Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of ~10 mM.[7]
-
Activation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the enzyme solution.[4][7] Gently mix. Ensure the final concentration of organic solvent does not exceed 10% to maintain protein solubility.[2][7]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2][4]
-
Purification of Activated Enzyme: Immediately following incubation, remove the excess, unreacted crosslinker using a desalting column or dialysis equilibrated with the Thiol Reaction Buffer (Conjugation Buffer).[2][4][6] This step is critical to prevent the linker from reacting with the antibody in the next stage and also serves to perform a buffer exchange for the subsequent reaction.[1]
5.3 Protocol 2: Preparation of Thiolated Antibody
This protocol is necessary if the antibody does not have readily available free sulfhydryl groups. It involves the gentle reduction of interchain disulfide bonds.
-
Antibody Preparation: Prepare the antibody at 2-10 mg/mL in a suitable buffer like PBS.[14]
-
Reduction: Add a 10- to 20-fold molar excess of a reducing agent like TCEP to the antibody solution.[14] DTT can also be used.[12]
-
Incubation: Incubate the mixture at 37°C for 30-90 minutes.[5][12] The optimal time should be determined empirically to achieve the desired level of reduction without denaturing the antibody.
-
Removal of Reducing Agent: Immediately remove the excess TCEP or DTT using a desalting column equilibrated with degassed Thiol Reaction Buffer.[14] The resulting thiolated antibody should be used immediately in the next step to prevent re-oxidation of the sulfhydryl groups.
5.4 Protocol 3: Conjugation and Purification (Step 2)
This protocol describes the reaction between the maleimide-activated enzyme and the thiolated antibody.
-
Conjugation Reaction: Combine the purified maleimide-activated enzyme (from Protocol 5.2) with the freshly prepared thiolated antibody (from Protocol 5.3). A starting molar ratio of 1:1 to 1.5:1 of maleimide-enzyme to thiol-antibody is recommended.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][5] The reaction should be protected from light.[10]
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration that is in 20-fold molar excess over the initial maleimide concentration.[4][5] This will cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.[10][14]
-
Final Purification: Purify the final antibody-enzyme conjugate from unreacted components, quenching agent, and any aggregates using Size-Exclusion Chromatography (SEC).[4]
-
Storage: Store the purified conjugate under appropriate conditions, often at 4°C or frozen at -80°C. For long-term storage, the addition of stabilizers like BSA (5-10 mg/mL) and preservatives like sodium azide (B81097) (0.01-0.03%) may be considered.[11]
Characterization of the Final Conjugate
After purification, it is essential to characterize the conjugate to ensure its quality and suitability for downstream applications.
-
SDS-PAGE: To confirm the formation of the higher molecular weight conjugate and assess purity.
-
Size-Exclusion Chromatography (SEC-HPLC): To determine the extent of aggregation and confirm the purity of the conjugate.[8]
-
Mass Spectrometry (MALDI-TOF MS): To determine the precise molecular weight of the conjugate and calculate the enzyme-to-antibody ratio.[8]
-
Functional Assays: To confirm that the biological activity of both the antibody (antigen binding) and the enzyme (catalytic activity) is retained post-conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
How to prepare antibody-drug conjugates using Mal-NH-Boc.
An in-depth guide to the synthesis of antibody-drug conjugates (ADCs) utilizing maleimide-NH-Boc linkers, tailored for researchers, scientists, and professionals in drug development. This document outlines the strategic application of these heterobifunctional linkers, providing detailed experimental protocols, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility.
Introduction
Antibody-drug conjugates (ADCs) represent a cutting-edge class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting these two components is paramount to the ADC's success, influencing its stability, solubility, pharmacokinetics, and overall therapeutic index.[1][] The "Mal-NH-Boc" linker is a heterobifunctional system designed for this purpose. It features a maleimide (B117702) group for covalent bonding to thiol groups on the antibody and a Boc (tert-butyloxycarbonyl) protected amine, which, after deprotection, serves as an attachment point for the drug payload.[3][4][5] The inclusion of polyethylene (B3416737) glycol (PEG) spacers is common in these linkers to enhance hydrophilicity, improve solubility, and reduce aggregation.[1][][6]
This guide details a general, two-part strategy for preparing ADCs with this compound linkers:
-
Drug-Linker Synthesis: The Boc-protected amine on the linker is deprotected, and the cytotoxic payload is attached.
-
ADC Conjugation: The maleimide group of the resulting drug-linker construct is then conjugated to free thiol groups on a reduced monoclonal antibody.
Experimental Workflow Overview
The overall process for preparing an ADC using a this compound linker is a sequential process involving several distinct stages, from linker and antibody preparation to the final purification and characterization of the conjugate.
References
Application Notes and Protocols for Site-Specific Protein Modification Using Mal-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a pivotal technology in modern biotherapeutics, enabling the precise engineering of proteins to enhance their therapeutic properties or to conjugate them with other molecules such as drugs, imaging agents, or polymers.[1][2] Mal-NH-Boc (N-(tert-Butoxycarbonyl)amino-maleimide) is a heterobifunctional crosslinker designed for the precise, site-specific modification of proteins. It features a maleimide (B117702) group that selectively reacts with the sulfhydryl (thiol) group of cysteine residues, and a Boc-protected amine that allows for subsequent, controlled functionalization after deprotection.[3][4] This two-step conjugation strategy is particularly valuable in the development of complex biomolecules like antibody-drug conjugates (ADCs), where controlled assembly is paramount.[4][]
The maleimide moiety offers high reactivity and specificity towards thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[6] The tert-butyloxycarbonyl (Boc) protecting group is stable under the conditions of the maleimide-thiol conjugation but can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine for further coupling reactions.[7][8][9]
Principle of the Method
The use of this compound facilitates a controlled, two-stage bioconjugation process. This approach is highly advantageous for constructing complex bioconjugates where different molecular entities are introduced sequentially.
-
Cysteine-Specific Conjugation: The maleimide group of this compound reacts specifically with the thiol group of a cysteine residue through a Michael addition reaction. This reaction is highly efficient and selective, forming a stable thioether linkage.[3] At near-neutral pH, the reaction of maleimides with thiols is significantly faster than with other nucleophilic groups like amines, ensuring high specificity for cysteine residues.[3]
-
Boc Deprotection and Secondary Conjugation: The Boc group serves as a temporary protecting group for the primary amine.[8] It remains intact during the initial maleimide-thiol conjugation. Following this first step, the Boc group is removed under acidic conditions (e.g., using TFA), exposing the primary amine.[9] This newly available amine can then be used for a second conjugation reaction, such as forming an amide bond with an activated carboxylic acid (e.g., an NHS ester) of a drug or other molecule of interest.[3]
Data Presentation
The following tables summarize representative quantitative data for the key steps in the protein modification process using this compound. Note that optimal conditions and yields can vary depending on the specific protein and other reactants.
Table 1: Parameters for Cysteine-Specific Conjugation with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can enhance reaction kinetics. |
| Molar Excess of this compound | 5 - 20 fold (over protein) | A higher excess can drive the reaction to completion but may require more rigorous purification. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 6.5-7.5 | Avoid amine-containing buffers like Tris, as they can compete with the intended reaction. |
| Co-solvent | DMSO or DMF | This compound is typically dissolved in a minimal amount of an organic solvent before adding to the aqueous reaction mixture. The final concentration should ideally not exceed 10% (v/v).[4] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can minimize potential side reactions and protein degradation. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time. |
| Quenching Reagent | N-acetylcysteine or L-cysteine | A 10- to 100-fold molar excess is used to cap any unreacted maleimide groups.[4] |
| Typical Conjugation Efficiency | > 90% | Highly dependent on the accessibility of the cysteine residue(s). |
Table 2: Parameters for Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid is required for efficient cleavage of the Boc group.[9][10] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended.[3] |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations lead to faster deprotection. |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically performed at 0°C to minimize potential side reactions.[3] |
| Reaction Time | 30 - 60 minutes | Reaction completion can be monitored by LC-MS. |
| Work-up | Removal of TFA and solvent under vacuum | Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[3] |
| Typical Deprotection Yield | > 95% | Generally a very efficient reaction. |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes the covalent attachment of this compound to a protein via a cysteine residue.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.0)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) if disulfide bonds are present
-
Quenching solution (e.g., 1 M N-acetylcysteine in water)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[3]
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the prepared protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.[3]
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-100 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.[4]
-
Purification of the Conjugate: Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Analyze the purified protein-Mal-NH-Boc conjugate by SDS-PAGE, mass spectrometry (to confirm the mass increase), and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Boc Deprotection of the Protein-Mal-NH-Boc Conjugate
This protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.
Materials:
-
Lyophilized protein-Mal-NH-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (for removal of residual TFA)
-
Rotary evaporator or nitrogen stream
Procedure:
-
Dissolution: Dissolve the lyophilized protein-Mal-NH-Boc conjugate in anhydrous DCM.
-
Deprotection Reaction:
-
Cool the solution in an ice bath to 0°C.[3]
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).
-
Stir the reaction mixture at 0°C for 30-60 minutes.
-
-
Work-up:
-
Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Add toluene to the residue and evaporate again to azeotropically remove residual TFA. Repeat this step if necessary.
-
-
Final Product: The resulting deprotected conjugate (protein-Mal-NH2) is now ready for subsequent conjugation to a molecule with an amine-reactive group (e.g., an NHS ester). The product is typically obtained as a TFA salt.
Visualizations
Caption: Workflow for two-step site-specific protein modification.
Caption: Logical relationships in ADC development using this compound.
Caption: ADC targeted therapy pathway leading to apoptosis.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bispecific Antibodies Using Mal-NH-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of bispecific antibodies (BsAbs), capable of binding to two different epitopes, is a rapidly growing field in immunotherapy and targeted drug delivery.[1][2][3] These molecules can engage multiple targets simultaneously, leading to synergistic therapeutic effects.[3] A key challenge in their synthesis is the controlled and efficient conjugation of different antibody fragments. The heterobifunctional linker, N-Maleimido-NH-Boc (Mal-NH-Boc), and its polyethylene (B3416737) glycol (PEG) derivatives like N-Mal-N-bis(PEG2-NH-Boc), offer a versatile platform for a two-step conjugation strategy, enabling the precise assembly of complex biomolecules.[4][5][6][7]
This document provides detailed application notes and protocols for the use of this compound linkers in the creation of bispecific antibodies. It outlines the chemical strategies, experimental workflows, and specific reaction conditions required for the successful synthesis of these next-generation therapeutics. The protocols focus on a common strategy involving the site-specific conjugation of antibody fragments (Fabs) through engineered or reduced cysteine residues.
Principle of Bispecific Antibody Synthesis with this compound
The core strategy involves a sequential conjugation process that leverages the orthogonal reactivity of the this compound linker. The maleimide (B117702) group reacts specifically with free thiol (sulfhydryl) groups, while the Boc-protected amine(s) provide a latent reactive site that can be activated for a second conjugation step.[5][8]
The general workflow is as follows:
-
Preparation of Antibody Fragments: Generation of two distinct antibody fragments (e.g., Fab') that each possess a free thiol group for conjugation. This is typically achieved by the reduction of interchain disulfide bonds or through site-specific engineering of a cysteine residue.
-
First Conjugation (Maleimide-Thiol Reaction): The first Fab' fragment is reacted with the maleimide group of the this compound linker, forming a stable thioether bond.
-
Purification: The resulting Fab'-linker conjugate is purified to remove excess, unreacted linker.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker is removed under acidic conditions to expose a reactive primary amine.
-
Second Conjugation (Amine-Reactive Crosslinking): The second Fab' fragment, which has been separately functionalized with an amine-reactive group (e.g., an NHS ester), is then reacted with the newly exposed amine on the Fab'-linker conjugate to form the final bispecific antibody.
Experimental Workflows and Signaling Pathways
Logical Workflow for Bispecific Antibody Synthesis
The following diagram illustrates the overall workflow for synthesizing a bispecific antibody using a this compound linker.
Caption: Overall workflow for the synthesis of a bispecific antibody using a this compound linker.
Chemical Reaction Pathway
This diagram shows the chemical transformations involved in the three key steps of the synthesis.
Caption: Chemical pathway for bispecific antibody synthesis using this compound.
Data Presentation: Reaction Conditions
The efficiency of each conjugation step is dependent on carefully controlled reaction parameters. The following tables summarize typical conditions for each stage of the process, compiled from various bioconjugation protocols.[4][5][8][9][]
Table 1: Thiol-Maleimide Conjugation Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for specific reaction of maleimide with thiols.[5][] |
| Temperature | Room Temperature (RT) or 4°C | RT for 1-2 hours or 4°C overnight.[8][12] |
| Linker Molar Excess | 5 to 20-fold | Relative to the thiol-containing antibody fragment.[5][12] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[4][5] |
| Buffer System | Degassed PBS, HEPES, or MES | Must be free of thiol-containing reagents.[4][7] |
Table 2: Boc Deprotection Conditions
| Parameter | Recommended Range | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | Commonly used for efficient Boc removal.[5][8] |
| TFA Concentration | 20% - 50% (v/v) | In a suitable solvent like Dichloromethane (DCM).[8][12] |
| Temperature | Room Temperature | Reaction is typically rapid.[9][12] |
| Reaction Time | 30 - 60 minutes | Monitor by LC-MS if possible.[8][12] |
| Post-Reaction | Neutralization or buffer exchange | Residual TFA must be removed to proceed to the next step.[12] |
Table 3: Amine-NHS Ester Conjugation Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH facilitates the reaction of NHS esters with primary amines.[][13] |
| Temperature | Room Temperature (RT) or 4°C | RT for 1-2 hours or 4°C overnight.[4][14] |
| Molar Ratio | 5 to 20-fold excess of NHS-ester functionalized fragment | Relative to the amine-containing fragment.[4] |
| Buffer System | PBS or Borate Buffer | Must be free of primary amines (e.g., Tris).[13][14] |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a bispecific antibody using a this compound linker. These are generalized protocols and may require optimization for specific antibody fragments.
Protocol 1: Preparation of Thiolated and NHS-Ester Functionalized Fab' Fragments
This protocol describes the preparation of the two different Fab' fragments required for the conjugation.
Materials:
-
Two distinct monoclonal antibodies (mAb1 and mAb2)
-
Enzyme for Fab generation (e.g., Pepsin)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[6]
-
Amine-reactive NHS-ester crosslinker (e.g., NHS-PEG4-Azide, followed by reaction with a DBCO-functionalized fragment - this is a conceptual step for functionalization)
-
Conjugation Buffers: PBS (pH 6.5-7.5 and pH 7.2-8.5), degassed
-
Purification System: Size-Exclusion Chromatography (SEC) or Desalting Columns[8]
Procedure:
-
Generate Fab Fragments: Digest both mAb1 and mAb2 using an appropriate enzyme (e.g., pepsin) to generate F(ab')2 fragments. Purify the F(ab')2 fragments.
-
Prepare Thiolated Fab' (Fab'1-SH): a. Dissolve F(ab')2 from mAb1 in degassed PBS (pH 7.0-7.5) to a concentration of 2-10 mg/mL. b. Add a 10-fold molar excess of TCEP.[8] c. Incubate at room temperature for 30-60 minutes to reduce the hinge region disulfide bonds, yielding two Fab'-SH fragments per F(ab')2 molecule.[8] d. Immediately purify the Fab'1-SH fragments using a desalting column equilibrated with degassed PBS (pH 6.5-7.5) to remove excess TCEP.[] Proceed to Protocol 2 immediately.
-
Prepare NHS-Ester Functionalized Fab' (Fab'2-NHS): a. Note: This step requires functionalizing the primary amines (e.g., lysine (B10760008) residues) on the second Fab' fragment. A multi-step process may be required depending on the desired chemistry. For this protocol, we assume a direct NHS-ester functionalization for simplicity. b. Dissolve Fab' from mAb2 in PBS (pH 8.0-8.5) at 2-5 mg/mL. c. Prepare a 10 mM stock solution of an appropriate NHS-ester crosslinker in anhydrous DMSO. d. Add a 10-fold molar excess of the NHS-ester stock solution to the Fab'2 solution. e. Incubate for 1-2 hours at room temperature with gentle mixing.[] f. Purify the Fab'2-NHS conjugate using a desalting column equilibrated with PBS (pH 7.2-7.5) to remove unreacted NHS-ester.
Protocol 2: Conjugation of Fab'1-SH with this compound Linker
This protocol describes the first conjugation step, attaching the linker to the first Fab' fragment.
Materials:
-
Purified Fab'1-SH (from Protocol 1)
-
This compound linker (e.g., N-Mal-N-bis(PEG2-NH-Boc))
-
Anhydrous DMSO or DMF
-
Quenching Reagent: N-acetylcysteine[12]
-
Purification System: SEC
Procedure:
-
Prepare Linker Stock Solution: Dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Conjugation Reaction: a. To the freshly prepared Fab'1-SH solution (in PBS, pH 6.5-7.5), add the linker stock solution to achieve a 10 to 20-fold molar excess of linker over the Fab'.[4][5] b. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light. c. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
Quench Reaction: Add N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.[12]
-
Purification: Purify the Fab'1-Linker-Boc conjugate using an SEC column to remove excess linker and quenching reagent. Elute into a suitable buffer for the next step (e.g., 100 mM MES, pH 6.0).[4]
Protocol 3: Boc Deprotection of the Fab'1-Linker Conjugate
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Purified Fab'1-Linker-Boc conjugate (from Protocol 2)
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Solvent: Anhydrous Dichloromethane (DCM) (if lyophilized)
-
Neutralization Buffer or Desalting Column
Procedure:
-
Preparation: If the conjugate is in an aqueous buffer, it may need to be lyophilized to dryness.[12]
-
Deprotection Reaction: a. Dissolve the dried conjugate in anhydrous DCM. b. Add TFA to a final concentration of 20-50% (v/v).[8] c. Stir the reaction at room temperature for 30-60 minutes.[12]
-
Work-up and Neutralization: a. Remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).[12] b. Re-dissolve the conjugate in a buffer suitable for the next conjugation step and immediately adjust the pH to 7.2-8.5. Alternatively, perform a buffer exchange using a desalting column into the final conjugation buffer (e.g., PBS, pH 7.5).
Protocol 4: Final Assembly of the Bispecific Antibody
This protocol describes the final step, conjugating the two Fab' fragments to form the bispecific antibody.
Materials:
-
Deprotected Fab'1-Linker-NH2 conjugate (from Protocol 3)
-
NHS-Ester Functionalized Fab'2 (Fab'2-NHS from Protocol 1)
-
Conjugation Buffer: PBS, pH 7.2-8.5
-
Purification System: SEC
Procedure:
-
Conjugation Reaction: a. Mix the Fab'1-Linker-NH2 conjugate and the Fab'2-NHS conjugate in PBS at a pH of 7.2-8.5. A slight molar excess of the Fab'2-NHS fragment may be used to drive the reaction. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
Purification: a. Purify the final bispecific antibody conjugate by SEC. This will separate the desired bispecific construct from any unreacted fragments or homodimers. b. Elute into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the final product using methods such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to verify the final conjugate mass. Binding activity of both arms of the bispecific antibody should be confirmed by ELISA or surface plasmon resonance (SPR).
Conclusion
The use of this compound linkers provides a robust and controlled method for the synthesis of bispecific antibodies. By leveraging the orthogonal reactivity of the maleimide and Boc-protected amine functionalities, researchers can assemble complex antibody constructs with high precision. The detailed protocols and reaction parameters provided in these application notes serve as a comprehensive guide for scientists and professionals in the field of drug development, enabling the creation of novel, targeted therapeutics. Careful optimization of each step and rigorous characterization of the final product are critical for ensuring the efficacy and safety of the resulting bispecific antibody.
References
- 1. Bispecific antibody drug conjugates: Making 1+1>2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. niimbl.my.site.com [niimbl.my.site.com]
- 3. Bispecific Antibodies and Antibody–Drug Conjugates for Cancer Therapy: Technological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to avoid hydrolysis of the maleimide ring in Mal-NH-Boc.
Welcome to the technical support center for Mal-NH-Boc and other maleimide-containing reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the maleimide (B117702) ring, a critical factor for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern?
A1: Maleimide hydrolysis is the chemical breakdown of the maleimide ring by water. This reaction opens the ring, rendering the maleimide group inactive and unable to react with thiol groups (e.g., from cysteine residues on proteins). This is a significant concern because premature hydrolysis of your this compound reagent will lead to low or no conjugation efficiency in your experiments.
Q2: What are the primary factors that cause maleimide hydrolysis?
A2: The main factors that contribute to maleimide hydrolysis are:
-
pH: The maleimide ring is most stable at a pH range of 6.5-7.5.[1][2][3] Above pH 7.5, the rate of hydrolysis increases significantly.[3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][5]
-
Aqueous Solutions: Prolonged exposure to aqueous buffers will lead to hydrolysis.[1][4] Maleimides are not recommended for long-term storage in aqueous solutions.[4]
-
Buffer Composition: Buffers containing primary amines (e.g., Tris) or other nucleophiles can react with the maleimide group and should be avoided.[2]
Q3: How should I store my solid this compound reagent and its stock solutions?
A3: To ensure the stability of your this compound:
-
Solid Form: Store the solid reagent at -20°C, protected from moisture.[2]
-
Stock Solutions: Prepare stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][2][4] These stock solutions should be stored at -20°C or -80°C and are typically stable for up to one month.[2][4] It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q4: Is the Boc protecting group on this compound susceptible to cleavage during storage or conjugation?
A4: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the conditions required for maleimide-thiol conjugation (pH 6.5-7.5).[6][7] However, the Boc group is sensitive to acidic conditions and can be cleaved at a pH below 4.[6][8] Therefore, it is crucial to maintain the recommended pH range during your experiments to ensure the integrity of the entire this compound molecule.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the maleimide group prior to or during the reaction. | - Ensure this compound was stored correctly in its solid form at -20°C or as a fresh stock solution in anhydrous DMSO or DMF. - Prepare aqueous working solutions of the maleimide reagent immediately before use.[1][2] - Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5.[1][2] |
| Incorrect buffer composition. | - Use non-amine and thiol-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES.[2] - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the maleimide group.[2] | |
| Inconsistent Results Between Experiments | Variable levels of maleimide hydrolysis. | - Standardize your protocol by preparing fresh buffers and maleimide solutions for each experiment.[2] - Carefully monitor and control the pH and temperature of your reaction.[2] - Minimize the time the maleimide reagent is in an aqueous solution before initiating the conjugation reaction.[2] |
| Precipitation of the Reagent | Poor solubility in the reaction buffer. | - If using a stock solution in DMSO or DMF, ensure the final concentration of the organic solvent in the aqueous reaction mixture is not too high, as this can cause precipitation of some proteins. |
Quantitative Data on Maleimide Stability
The stability of the maleimide group is highly dependent on pH and temperature. The following tables provide a summary of the hydrolysis rates under different conditions.
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Stability |
| 3.0 | 37 | Very low | High stability |
| 5.5 | 20 | Extremely slow | High stability |
| 5.5 | 37 | Slowly decreases | High stability |
| 7.4 | 20 | 1.24 x 10⁻⁵ | Moderate stability |
| 7.4 | 37 | 6.55 x 10⁻⁵ | Faster hydrolysis |
| 9.0 | 37 | Rapid decrease | Low stability |
| Data adapted from a study on 8-arm PEG-maleimide.[5] |
Table 2: Stability of Maleimide in Different Storage Conditions
| Storage Condition | Solvent | Temperature | Stability |
| Long-term | Anhydrous DMSO/DMF | -20°C / -80°C | Highly Stable |
| Short-term (hours) | Aqueous Buffer (pH 6.0-6.5) | 4°C | Moderately Stable |
| Short-term (days) | Aqueous Buffer (pH 7.4) | 4°C | ~10% reactivity loss after 7 days |
| Short-term (days) | Aqueous Buffer (pH 7.4) | 20°C | ~40% reactivity loss after 7 days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the powder in anhydrous DMSO or DMF.[4]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
-
Protocol 2: General Procedure for Protein-Maleimide Conjugation
-
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.0)
-
This compound stock solution (from Protocol 1)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Size-exclusion chromatography column
-
-
Procedure:
-
Protein Preparation: Ensure the protein solution is in a degassed, amine-free, and thiol-free buffer at a pH between 6.5 and 7.5.[2] If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the thiol is a common starting point, but this should be optimized for your specific application.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][2]
-
Quenching: To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM. Incubate for 15-30 minutes.[1]
-
Purification: Remove the excess unreacted maleimide reagent and other small molecules by size-exclusion chromatography (e.g., using a desalting column) equilibrated with a suitable storage buffer.[1]
-
Visual Guides
Caption: Reaction pathway of maleimide hydrolysis.
Caption: General workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amino Protecting Groups Stability [organic-chemistry.org]
- 8. Reddit - The heart of the internet [reddit.com]
Troubleshooting low yields in Mal-NH-Boc conjugation reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Maleimide-NH-Boc conjugation reactions.
Troubleshooting Guide & FAQs
This guide addresses common issues that can lead to low yields in Maleimide-NH-Boc conjugation reactions. Each question is designed to tackle a specific problem you might encounter during your experiment.
Question 1: Why is my conjugation yield low or completely absent?
Low conjugation efficiency can be attributed to several factors, ranging from the integrity of your reagents to the specific reaction conditions.[1] Key areas to investigate include the reactivity of your maleimide (B117702), the availability of free thiols on your biomolecule, and the optimization of reaction parameters such as pH and reactant stoichiometry.[1]
Potential Causes and Solutions:
-
Inactive Maleimide Reagent: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, which renders it unreactive towards thiols.[1][2][3]
-
Solution: Always prepare fresh solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[2][4][5][6] Avoid prolonged storage in aqueous buffers.[5] For longer-term storage, keep the reagent as a dry powder or dissolved in an anhydrous organic solvent at -20°C, protected from moisture.[4][6]
-
-
Oxidized or Inaccessible Thiols: Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[1][2] If the cysteine residues on your protein or peptide are involved in disulfide bridges or are sterically inaccessible, the conjugation will not proceed.
-
Solution: Reduce disulfide bonds using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[2][4] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[5] If using Dithiothreitol (DTT), it is crucial to remove it completely before conjugation, as it will compete with your biomolecule for the maleimide.[4] Ensure your protein is properly folded and the target thiol is accessible.
-
-
Suboptimal pH: The pH of the reaction is the most critical parameter for a successful conjugation.[7]
-
Solution: Maintain a reaction pH between 6.5 and 7.5.[1][2][4][5][7][8] Within this range, the reaction is highly chemoselective for thiol groups.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3][4][7] Above pH 7.5, the rate of maleimide hydrolysis and reaction with amines increases, leading to lower yields of the desired product.[3][4][7] Below pH 6.5, the reaction is significantly slower because the thiol group is mostly protonated and less nucleophilic.[7]
-
-
Incorrect Buffer Composition: The buffer itself can interfere with the reaction.
-
Insufficient Molar Excess of Maleimide Reagent: An inadequate amount of the maleimide reagent will lead to an incomplete reaction.
Question 2: My maleimide reagent won't dissolve in the aqueous reaction buffer. What should I do?
It is common for maleimide-containing reagents to have poor solubility in aqueous buffers.[4]
-
Solution: First, dissolve the maleimide reagent in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[4][6][10][11][12] This stock solution can then be added to the aqueous solution of your thiol-containing biomolecule.[4] It is advisable to keep the final concentration of the organic co-solvent in the reaction mixture low (typically below 10% v/v) to avoid denaturation of the biomolecule.[4]
Question 3: I'm observing multiple products or smearing on my gel/chromatogram. What is happening?
Product heterogeneity can arise from several side reactions.
-
Potential Causes and Solutions:
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific labeling.[3][4][5]
-
Solution: Strictly maintain the reaction pH between 6.5 and 7.5.[4]
-
-
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring, creating a different product.[2][13] This side reaction is more pronounced at basic pH.[13][14]
-
Maleimide Hydrolysis: If the reaction is slow, a significant portion of the maleimide reagent can hydrolyze during the incubation, leading to a mix of unreacted starting material and product.
-
Solution: Use freshly prepared maleimide solutions and work within the optimal pH range to ensure a reasonably fast reaction rate.[5]
-
-
Question 4: How can I improve the stability of my final conjugate?
The thioether bond formed between the maleimide and the thiol can undergo a reversible retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation or payload exchange.[2][5]
-
Solution:
-
Hydrolysis of the Thiosuccinimide Ring: After the conjugation is complete, the stability of the linkage can be enhanced by intentionally hydrolyzing the thiosuccinimide ring to form a more stable ring-opened structure.[3] This can be achieved by incubating the conjugate solution at a pH of 8.5-9.0.[2][3] Monitor the ring-opening by mass spectrometry.[2][3]
-
Data Presentation
Table 1: Key Parameters for Mal-NH-Boc Conjugation Reactions
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[4][7][8][9] Higher pH increases hydrolysis and amine reactivity; lower pH slows the reaction.[7][8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common.[9] 4°C overnight can be used for sensitive proteins.[9] |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants, concentrations, and temperature.[9] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization.[4][7][9][10] |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation.[9][10] |
| Buffer Type | PBS, HEPES | Avoid buffers containing thiols or primary amines (e.g., Tris).[4][9] |
Table 2: Influence of pH on Maleimide Reactivity and Stability
| pH Range | Thiol Reaction Rate | Maleimide Hydrolysis Rate | Amine Reactivity | Recommendation |
| < 6.5 | Slow | Low | Negligible | Use only if the target molecule is unstable at higher pH; expect longer reaction times.[3][7] |
| 6.5 - 7.5 | Optimal | Moderate | Minimal | Recommended range for selective thiol conjugation. [3] |
| 7.5 - 8.5 | Fast | Fast | Increased | Avoid unless selective thiol reaction is not critical; increased risk of side reactions.[3] |
| > 8.5 | Very Fast | Very Fast | Significant | Not recommended for selective thiol conjugation.[3] |
Experimental Protocols
Protocol 1: Protein Disulfide Bond Reduction
This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiols for conjugation.
Materials:
-
Protein solution (1-10 mg/mL)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed conjugation buffer (e.g., PBS, pH 7.2-7.4)[4]
Procedure:
-
Dissolve the protein in the degassed conjugation buffer.[4]
-
Prepare a fresh stock solution of TCEP in the same buffer.
-
Add TCEP to the protein solution to achieve a 10-100 fold molar excess.[2][9]
-
Incubate the mixture for 20-60 minutes at room temperature.[1][2][10]
-
The reduced protein is now ready for conjugation. It is generally not necessary to remove TCEP.
Protocol 2: General this compound Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Reduced, thiol-containing protein (from Protocol 1 or naturally containing free thiols)
-
This compound reagent
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, pH 7.2)
-
Quenching reagent (optional, e.g., L-cysteine)
-
Purification tools (e.g., desalting column, HPLC)
Procedure:
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][10] Vortex to ensure complete dissolution.[7]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1][7][9] If the reagent is light-sensitive, protect the reaction from light.[1]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine to quench any unreacted maleimide.[9]
-
Purification: Remove excess, unreacted maleimide reagent and byproducts using a suitable method such as a desalting column (size-exclusion chromatography), dialysis, or HPLC.[10][16]
Protocol 3: Thiol Quantification using Ellman's Assay
This protocol is for determining the concentration of free sulfhydryl groups in a protein sample before conjugation.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0[1]
-
Protein sample
-
Cysteine or other thiol standard for generating a standard curve
Procedure:
-
Prepare a standard curve using known concentrations of the thiol standard (e.g., cysteine).[1]
-
In a microplate well or cuvette, add your protein sample to the Reaction Buffer.
-
Add the DTNB solution to the protein sample and to the standards.
-
Calculate the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Visualizations
Caption: General experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. bachem.com [bachem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmiweb.com [pharmiweb.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
Preventing the retro-Michael reaction with Mal-NH-Boc conjugates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the retro-Michael reaction in maleimide (B117702) conjugates, with a focus on Mal-NH-Boc systems, and to provide strategies to ensure the stability and efficacy of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a concern for my this compound conjugates?
The retro-Michael reaction is the reversal of the initial Michael addition between a thiol (from a cysteine residue on a protein or peptide) and the maleimide linker.[1] This reaction results in the cleavage of the thioether bond, leading to the premature release of the conjugated payload (e.g., a drug, dye, or PEG chain).[1] This deconjugation is a significant concern, especially for therapeutics like antibody-drug conjugates (ADCs), as it can lead to off-target toxicity and a reduction in the amount of the active agent reaching its intended target.[2]
Q2: What are the primary factors that influence the rate of the retro-Michael reaction?
Several factors can influence the stability of the maleimide-thiol linkage:
-
pH: The retro-Michael reaction is more pronounced at physiological or higher pH levels.[3]
-
Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.[3]
-
Thiol Concentration: The presence of other thiol-containing molecules in the environment, such as glutathione (B108866) in plasma, can facilitate thiol exchange, which is a form of the retro-Michael reaction.[2]
-
N-substituent on the maleimide: The chemical nature of the group attached to the maleimide nitrogen plays a crucial role. Electron-withdrawing groups can accelerate a competing, stabilizing reaction—hydrolysis of the thiosuccinimide ring.[4]
Q3: How does the "NH-Boc" moiety in my linker affect stability and the retro-Michael reaction?
The "NH-Boc" group is characteristic of a "self-stabilizing" maleimide. The key feature is the amine group, which is initially protected by a tert-butyloxycarbonyl (Boc) group. After the conjugation reaction and subsequent removal of the Boc protecting group, the exposed primary amine is positioned to intramolecularly catalyze the hydrolysis of the succinimide (B58015) ring.[5] This ring-opening results in a stable, acyclic succinamic acid thioether linkage that is resistant to the retro-Michael reaction, thereby enhancing the in vivo stability of the conjugate.[5]
Q4: How can I assess the stability of my this compound conjugate?
The stability of a maleimide conjugate is typically assessed by incubating it under physiologically relevant conditions (e.g., in human plasma or in the presence of a high concentration of a competing thiol like glutathione) and monitoring its integrity over time using analytical techniques like HPLC-MS.[1] This allows for the quantification of the intact conjugate and any degradation or exchange products.
Q5: Are there alternatives to maleimide chemistry for thiol conjugation that avoid the retro-Michael reaction?
Yes, several alternative chemistries have been developed to form more stable linkages with thiols. These include the use of:
-
Next-Generation Maleimides (NGMs): Such as diiodomaleimides, which can re-bridge disulfide bonds to form more stable conjugates.[5]
-
Thiol-yne Chemistry: The reaction between a thiol and an alkyne forms a stable vinyl sulfide (B99878) linkage.
-
Julia-Kocienski-like Reagents: These react specifically with cysteine to form conjugates with superior stability in human plasma compared to their maleimide counterparts.[6]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
-
Possible Cause: Inactive Maleimide Reagent. Maleimides are susceptible to hydrolysis, especially in aqueous solutions.
-
Recommended Solution: Prepare fresh stock solutions of your this compound reagent in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous buffers.
-
-
Possible Cause: Absence of Free Thiols. Cysteine residues may be present as disulfide bonds, which do not react with maleimides.
-
Recommended Solution: Reduce disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before conjugation. Confirm the presence of free thiols using Ellman's reagent.[7]
-
-
Possible Cause: Incorrect Reaction pH. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.
-
Recommended Solution: Ensure your reaction buffer is within the optimal pH range and is non-nucleophilic (e.g., phosphate (B84403) or HEPES buffer).[7]
-
Issue 2: Premature Cleavage of Conjugate (Payload Loss) in Stability Assays
-
Possible Cause: Retro-Michael Reaction and Thiol Exchange. The thiosuccinimide bond is reversible and can be cleaved in the presence of other thiols.
-
Recommended Solution 1: Induce Hydrolysis. After conjugation and before final purification, intentionally hydrolyze the succinimide ring to the more stable succinamic acid thioether. This can be achieved by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.
-
Recommended Solution 2: Boc Deprotection for Self-Stabilization. For this compound conjugates, perform the Boc deprotection step to unmask the primary amine, which will then catalyze the intramolecular hydrolysis of the succinimide ring, leading to a stabilized conjugate.[5]
-
Recommended Solution 3: Consider Alternative Chemistries. For applications requiring very high stability, explore alternative conjugation strategies that are not susceptible to the retro-Michael reaction.
-
Issue 3: Formation of Unexpected Side Products or Aggregation
-
Possible Cause: Reaction with Amines. At pH values above 7.5, maleimides can react with primary amines, such as lysine (B10760008) residues.
-
Recommended Solution: Maintain the reaction pH at or below 7.5 to ensure chemoselectivity for thiols.
-
-
Possible Cause: Intermolecular Crosslinking. If your protein has multiple accessible cysteine residues, the bifunctional maleimide linker can lead to crosslinking and aggregation.
-
Recommended Solution: Optimize the molar ratio of the this compound reagent to favor single conjugation events. If possible, engineer the protein to have a single, strategically placed cysteine residue for conjugation.[7]
-
Data Presentation
Table 1: Comparative Stability of N-Substituted Maleimide-Thiol Adducts
| Maleimide Derivative | Thiol | Condition | Half-life of Conversion | Extent of Conversion (%) |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 10 mM GSH, pH 7.4 | ~18 hours | 12.3 |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 10 mM GSH, pH 7.4 | ~3.1 hours | 89.5 |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | 10 mM GSH, pH 7.4 | 20 - 80 hours | 20 - 90 |
Data synthesized from multiple sources.
Table 2: Deconjugation of Antibody-Drug Conjugates (ADCs) with Different Maleimide Linkers
| Maleimide Type | N-Substituent | % Deconjugation (7 days at 37°C) |
| N-Alkyl | N-ethyl maleimide | 35 - 67 |
| N-Aryl | N-phenyl maleimide | < 20 |
| N-Aryl (Fluorinated) | N-fluorophenyl maleimide | < 20 |
Data from reference[2].
Table 3: Half-life of Hydrolysis for N-Substituted Thiosuccinimide Adducts
| Maleimide Type | N-Substituent | Half-life of Hydrolysis |
| N-Alkyl | N-ethylmaleimide | ~27 hours |
| N-Aryl | N-phenylmaleimide | ~1.5 hours |
| N-Aryl (Fluorinated) | N-fluorophenylmaleimide | ~0.7 hours (42 min) |
Data from reference[2].
Experimental Protocols
Protocol 1: Monitoring Conjugate Stability via Thiol Exchange by HPLC-MS
Objective: To assess the stability of a maleimide conjugate in the presence of a competing thiol, mimicking an in vivo environment.
Materials:
-
Purified maleimide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Quenching solution (e.g., 1% Trifluoroacetic acid (TFA) in acetonitrile)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
-
Incubator at 37°C
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of your maleimide conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the conjugate stock solution in PBS (pH 7.4) to a final concentration of approximately 50 µM.
-
Prepare a fresh stock solution of GSH in PBS (pH 7.4).
-
-
Initiate Stability Study:
-
Add GSH from the stock solution to the conjugate solution to a final concentration of 5-10 mM (a 100- to 200-fold excess).
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by adding an equal volume of the quenching solution.
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.
-
-
Data Analysis:
-
Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics and half-life.[4]
-
Protocol 2: Inducing Hydrolysis for Enhanced Conjugate Stability
Objective: To intentionally hydrolyze the thiosuccinimide ring to form a more stable succinamic acid thioether.
Materials:
-
Purified maleimide conjugate
-
Basic buffer (e.g., phosphate or borate (B1201080) buffer, pH 8.5-9.0)
-
Neutralization buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Mass Spectrometer (MS) or HPLC-MS system
Procedure:
-
Buffer Exchange:
-
After the initial conjugation reaction and purification, exchange the buffer of the conjugate to the basic buffer (pH 8.5-9.0).
-
-
Incubation:
-
Incubate the conjugate solution at room temperature or 37°C. The optimal time can range from 2 to 4 hours and should be monitored.[2]
-
-
Monitoring:
-
At various time points, take aliquots and analyze them by mass spectrometry. A mass increase of 18 Da, corresponding to the addition of a water molecule, will indicate complete hydrolysis.[1]
-
-
Neutralization:
-
Once hydrolysis is complete, neutralize the solution by adding the neutralization buffer or by performing a buffer exchange into the desired final storage buffer.
-
Protocol 3: Boc Deprotection of this compound Conjugates
Objective: To remove the Boc protecting group to unmask the primary amine for subsequent applications or to initiate self-stabilization.
Materials:
-
Purified this compound conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolution: Dissolve the this compound conjugate in anhydrous DCM.
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50%.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction for completeness using an appropriate analytical method (e.g., LC-MS).
-
Work-up: Remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[5]
Visualizations
Caption: Competing pathways of retro-Michael reaction and stabilization for this compound conjugates.
Caption: A logical workflow for troubleshooting common issues in this compound conjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the molar ratio of Mal-NH-Boc to protein for efficient labeling.
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive guidance on optimizing the molar ratio of Mal-NH-Boc to your protein for efficient and reproducible labeling. Here, you will find answers to frequently asked questions, troubleshooting solutions for common experimental issues, detailed protocols, and visual workflows to streamline your bioconjugation processes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: For initial experiments, a 10:1 to 20:1 molar excess of this compound to protein is a commonly recommended starting point.[1][2][3] However, the optimal ratio is highly dependent on the specific protein, the number of available cysteine residues, and the desired degree of labeling (DOL). It is advisable to perform small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the ideal conditions for your specific experiment.[1]
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
A2: The optimal pH for the reaction between the maleimide (B117702) group of this compound and the thiol group of a cysteine residue is between 6.5 and 7.5.[1] Within this pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as the reaction of the maleimide with primary amines (e.g., lysine (B10760008) residues) which becomes more prominent at pH values above 7.5.[1]
Q3: My protein has disulfide bonds. Do I need to reduce them before labeling?
A3: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (-S-S-).[3] Therefore, if you intend to label cysteine residues that are involved in disulfide bridges, you must first reduce these bonds. A common reducing agent used for this purpose is Tris(2-carboxyethyl)phosphine (TCEP), as it is effective and typically does not need to be removed before the conjugation step.[1][3] Dithiothreitol (DTT) is also effective but must be completely removed prior to adding the maleimide reagent, as it contains a thiol group and will compete with the protein for reaction.[4]
Q4: How do I remove the Boc protecting group after conjugation?
A4: The tert-butyloxycarbonyl (Boc) protecting group is stable under the conditions of the maleimide-thiol conjugation but can be efficiently removed under acidic conditions to reveal a primary amine.[5] A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA).[2]
Q5: How can I determine the degree of labeling (DOL)?
A5: The degree of labeling (DOL), which is the average number of this compound molecules conjugated to each protein molecule, can be determined using several methods.[6][7] Spectrophotometric methods, such as measuring the absorbance of a dye-labeled protein, are common.[6][7] Mass spectrometry can also be used to determine the exact mass of the conjugate and thereby calculate the DOL.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Labeling Efficiency | Insufficient Molar Ratio: The amount of this compound is too low to effectively label the available thiol groups. | Increase the molar excess of the this compound reagent. Perform trial conjugations with incrementally higher ratios (e.g., 10:1, 20:1, 40:1). |
| Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive. | Maintain the reaction pH between 6.5 and 7.5.[1] Prepare this compound solutions immediately before use and avoid aqueous storage.[1] | |
| Oxidation of Thiols: Free sulfhydryl groups on the protein have re-oxidized to form disulfide bonds. | Ensure the reaction is performed in a degassed buffer.[3] If a reducing agent like DTT was used, perform the labeling reaction promptly after its removal.[4] | |
| Interfering Buffer Components: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris) can compete with the reaction. | Use non-amine, non-thiol buffers such as PBS or HEPES.[1][3] If a reducing agent is necessary, consider using TCEP which does not require removal.[1] | |
| Protein Aggregation/Precipitation | Over-labeling: The attachment of too many hydrophobic this compound molecules can decrease the overall solubility of the protein. | Reduce the molar excess of the this compound reagent in the reaction.[6] |
| High Concentration of Organic Solvent: this compound is often dissolved in an organic solvent (e.g., DMSO, DMF), and a high final concentration can denature the protein. | Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%).[9] Add the this compound solution to the protein solution slowly while gently stirring. | |
| Suboptimal Buffer Conditions: Incorrect pH or ionic strength can affect protein stability. | Optimize the buffer conditions to ensure the protein is stable throughout the conjugation process. | |
| Non-Specific Labeling | Reaction with Primary Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues). | Maintain the reaction pH within the recommended range of 6.5-7.5 to ensure specificity for thiol groups.[1] |
| Low Protein Recovery after Purification | Precipitation during Conjugation: Protein aggregation can lead to loss of material. | Refer to the "Protein Aggregation/Precipitation" section of this guide. |
| Non-specific Binding to Purification Resin: The conjugated protein may adhere to purification columns or membranes. | Adjust the purification strategy. Consider using a different type of chromatography resin or modifying the buffer conditions. |
Data Presentation
Table 1: Representative Impact of this compound:Protein Molar Ratio on Degree of Labeling (DOL)
| Molar Ratio (this compound : Protein) | Expected Degree of Labeling (DOL) | Observations & Considerations |
| 2:1 | Low | May be suitable for proteins with a single, highly reactive cysteine or when minimal labeling is desired.[10] |
| 5:1 | Low to Moderate | A good starting point for optimization, especially for smaller proteins or when over-labeling is a concern.[10] |
| 10:1 | Moderate | Often provides a good balance between labeling efficiency and the risk of aggregation. A common starting ratio.[1][3] |
| 20:1 | Moderate to High | Generally leads to higher labeling efficiency but increases the risk of protein aggregation and non-specific labeling.[1][3] |
| 40:1 | High | May be necessary for proteins with less accessible cysteine residues, but requires careful optimization to avoid precipitation. |
Note: The optimal molar ratio is system-dependent and should be determined empirically for each specific protein and application.
Experimental Protocols
Protocol 1: General Procedure for Labeling Protein with this compound
Materials:
-
Protein of interest with at least one free cysteine residue.
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[1]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL. The buffer must be free of any thiol-containing reagents.[3]
-
If the protein contains disulfide bonds that need to be reduced, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.[11]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[2]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution (e.g., 10 to 20-fold) to the protein solution with gentle stirring.[2]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2]
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound from the protein conjugate using a suitable method such as a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[2]
-
Protocol 2: Boc Deprotection of this compound Labeled Protein
Materials:
-
Boc-protected protein conjugate from Protocol 1.
-
Deprotection Reagent: Trifluoroacetic acid (TFA).
-
Neutralization Buffer: e.g., 1 M Tris or PBS, pH 8.0.
-
Purification system.
Procedure:
-
Buffer Exchange:
-
Ensure the purified, Boc-protected protein conjugate is in a buffer free of amines or other nucleophiles.
-
-
Deprotection Reaction:
-
Cool the protein solution on ice.
-
Slowly add a pre-determined concentration of TFA to the chilled protein solution. It is critical to optimize the TFA concentration (e.g., starting with 1-5% v/v) to ensure deprotection without denaturing the protein.
-
Incubate the reaction on ice for a specified time (e.g., 30-60 minutes), which should be optimized for your protein.
-
-
Neutralization:
-
Carefully add the neutralization buffer to raise the pH and quench the reaction.
-
-
Purification:
-
Immediately purify the deprotected protein to remove TFA and any byproducts, using a method such as size-exclusion chromatography.
-
Visualizations
Caption: Workflow for this compound protein labeling and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Non-Specific Binding of Mal-NH-Boc Conjugates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate non-specific binding of maleimide-NH-Boc conjugates, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in maleimide-based bioconjugation?
A1: Non-specific binding in maleimide-based bioconjugation can arise from several factors:
-
Reaction with other nucleophiles: While maleimides are highly selective for thiol groups (sulfhydryls) on cysteine residues within an optimal pH range, this selectivity diminishes at higher pH values.[1] Above pH 7.5, maleimides can react with other nucleophilic groups, most notably the primary amines on lysine (B10760008) residues.[1][2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2][3][4][5][6][7]
-
Hydrophobic and electrostatic interactions: The maleimide-NH-Boc conjugate or the target biomolecule itself can possess hydrophobic or charged regions. These can lead to non-specific adsorption to surfaces of reaction vessels or other biomolecules.[1]
-
Maleimide (B117702) Hydrolysis: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at a pH above 7.5, which opens the maleimide ring to form a non-reactive maleamic acid.[8][9] This inactive form can contribute to background signal. Always prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in a dry, anhydrous organic solvent like DMSO or DMF at -20°C.[8][9]
-
Retro-Michael Reaction: The thiosuccinimide bond formed between the maleimide and a thiol is not completely stable and can undergo a retro-Michael reaction, particularly in the presence of other thiols.[3][5] This can lead to the transfer of the maleimide conjugate to other thiol-containing molecules, resulting in off-target binding.[3]
Q2: How does pH critically affect the specificity and efficiency of maleimide conjugation?
A2: pH is a paramount parameter in maleimide chemistry. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4][5][10][11]
-
Below pH 6.5: The reaction rate is significantly slower because the concentration of the reactive thiolate anion (-S⁻) is reduced.[1][8][9]
-
Above pH 7.5: The risk of non-specific reactions and reagent inactivation increases due to two main reasons:
Q3: My conjugation yield is low. What are the likely causes and how can I troubleshoot this?
A3: Low conjugation yield is a common issue that can be attributed to several factors:
-
Maleimide Hydrolysis: The maleimide reagent may have been inactivated by hydrolysis before or during the reaction.[2] To mitigate this, always prepare aqueous solutions of the maleimide reagent immediately before use.[2][9] For storage, dissolve the maleimide in an anhydrous solvent like DMSO or DMF and keep it at -20°C, protected from moisture.[2][8]
-
Oxidized or Inaccessible Thiols: The cysteine residues on your biomolecule may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[1][13][14] It is necessary to reduce these disulfide bonds to free the thiol groups for conjugation.[1][13][14] Consider using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent.[11][15]
-
Incorrect Buffer Composition: The presence of thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris buffer at a pH where it can react) in your reaction buffer will compete with your target molecule for the maleimide.[1] Ensure your buffer is free from such competing molecules.[11][15]
Q4: What is the purpose of quenching a maleimide reaction, and what reagents should I use?
A4: Quenching is a critical step to terminate the conjugation reaction and cap any unreacted maleimide groups. This prevents the maleimide from reacting non-specifically with other molecules in subsequent experimental steps or applications. Small, thiol-containing molecules like L-cysteine, 2-mercaptoethanol, or DTT are commonly used as quenching agents.[1]
Q5: How can I purify my conjugate to remove unreacted maleimide and other small molecules?
A5: Purification is essential for obtaining a clean conjugate and reducing non-specific binding in downstream applications. Common and effective methods include:
-
Size-Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. The larger conjugate will elute before the smaller, unreacted maleimide and quenching agent.[1]
-
Dialysis/Diafiltration: These methods are effective for removing small molecules from large protein conjugates by exchanging the buffer.[1]
Troubleshooting Guides
Problem: High Non-Specific Binding Observed in My Assay
This is one of the most common issues encountered in maleimide-based bioconjugation.[1] The following decision tree can help diagnose and solve the problem.
Caption: A decision tree for troubleshooting non-specific binding.
Data Presentation
Table 1: Influence of pH on Maleimide Reactivity and Stability
| pH | Relative Reaction Rate (Thiol vs. Amine) | Maleimide Hydrolysis Half-life | Considerations |
| 6.5 | High selectivity for thiols | Long | Slower reaction rate with thiols.[1] |
| 7.0 | ~1000 : 1 | Moderate | Optimal balance of thiol reactivity and maleimide stability.[1][2][3][4][5][6][7] |
| 7.5 | Decreasing selectivity | Shorter | Increased risk of reaction with amines and hydrolysis.[1][8][9] |
| > 8.0 | Significant reaction with amines | Short | High risk of non-specific labeling and maleimide inactivation due to hydrolysis.[1] |
Table 2: Common Blocking Agents to Reduce Non-Specific Binding
| Blocking Agent | Recommended Concentration | Mechanism of Action | Applications |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Coats surfaces to prevent non-specific adsorption of proteins.[2] | General blocking for various surfaces.[1] |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions. | Useful in wash buffers and for blocking hydrophobic surfaces.[1] |
| Non-fat Dry Milk | 0.2-2% (w/v) | A mixture of proteins that can effectively block a variety of surfaces. | Commonly used in immunoassays like ELISA and Western blotting.[1] |
| Glycine | 10-100 mM | Small molecule that can block reactive sites and quench unreacted maleimides. | Can be used as a post-conjugation quenching agent.[1] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a protein containing free thiols.
Caption: A general workflow for maleimide-thiol conjugation.
Materials:
-
Thiol-containing biomolecule (e.g., protein)
-
Maleimide-NH-Boc conjugate
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5, degassed.
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the biomolecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.[13]
-
(Optional) Reduce Disulfide Bonds: If the biomolecule contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-60 minutes.[6][16] TCEP does not need to be removed prior to conjugation.[11][15]
-
Prepare Maleimide Reagent: Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mM) of the maleimide-NH-Boc conjugate in anhydrous DMSO or DMF.[9]
-
Perform Conjugation: Add the maleimide stock solution to the biomolecule solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[6][7][16][17] Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[6][7]
-
Quench the Reaction: To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM.[18] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess unreacted maleimide reagent, quenching agent, and other small molecules by size-exclusion chromatography or dialysis.[1]
Protocol 2: Blocking Non-Specific Binding on a Hydrophobic Surface (e.g., ELISA plate)
This protocol is useful for reducing non-specific binding of a maleimide conjugate in a plate-based assay.
Materials:
-
Hydrophobic surface (e.g., polystyrene ELISA plate)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Maleimide-conjugated molecule
Procedure:
-
Coating (if applicable): If you are immobilizing an antigen or antibody, coat the plate according to your standard protocol.
-
Blocking: After coating, wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well.[1]
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[1][2]
-
Washing: Wash the plate 3-5 times with wash buffer to remove excess blocking agent.[1]
-
Incubation with Maleimide Conjugate: Add your maleimide-conjugated molecule, diluted in blocking buffer, to the wells. Proceed with your assay protocol.[1]
Visualization of Key Signaling Pathways and Experimental Workflows
Caption: Desired Thiol-Maleimide Reaction vs. Common Side Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
How to address aggregation of proteins during Mal-NH-Boc conjugation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during Maleimide-NH-Boc conjugation. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during Mal-NH-Boc conjugation?
Protein aggregation during maleimide (B117702) conjugation is a common issue that can arise from several factors that disrupt the stability of the protein. Key causes include:
-
Increased Hydrophobicity: The conjugation of often hydrophobic maleimide-containing reagents, including the Boc protecting group, can increase the overall hydrophobicity of the protein surface. This can lead to intermolecular hydrophobic interactions, causing the proteins to aggregate to minimize contact with the aqueous environment.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability. Deviations from a protein's optimal conditions, which may be necessary for the conjugation chemistry, can alter its surface charge and lead to aggregation. Proteins are generally least soluble at their isoelectric point (pI).
-
High Protein Concentration: Higher protein concentrations increase the proximity of protein molecules, enhancing the likelihood of intermolecular interactions that can initiate aggregation.
-
Over-modification: Attaching too many maleimide-containing molecules to a single protein can significantly alter its surface properties and physicochemical characteristics, leading to a higher propensity for aggregation.
-
Presence of Reducing Agents: While reducing agents are often necessary to generate free thiols for conjugation, their presence can sometimes interfere with the reaction or lead to undesirable side reactions if not handled properly. For instance, dithiothreitol (B142953) (DTT) must be completely removed before adding the maleimide reagent.
-
Disruption of Protein Structure: The conjugation process itself, including changes in buffer composition or the introduction of organic co-solvents to dissolve the this compound reagent, can disrupt the protein's tertiary structure, exposing hydrophobic core residues that are normally buried.
-
Mechanical and Environmental Stress: Factors like vigorous agitation, multiple freeze-thaw cycles, and elevated temperatures can induce partial unfolding of the protein, exposing aggregation-prone regions.
Troubleshooting Guide
Issue 1: Visible precipitation or cloudiness is observed in the reaction mixture.
This is a clear indication of significant protein aggregation. The following troubleshooting steps can help identify and resolve the issue.
Caption: Troubleshooting workflow for visible protein precipitation.
Issue 2: The conjugated protein solution appears clear, but analysis by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) shows soluble aggregates.
Even without visible precipitation, the presence of soluble aggregates can compromise the quality and efficacy of the final product.
Possible Causes and Solutions:
-
Subtle Hydrophobic Interactions: The increased hydrophobicity from the this compound moiety may be causing the formation of smaller, soluble oligomers.
-
Solution: Consider using a more hydrophilic linker. If the this compound is part of a larger linker, choose one with a polyethylene (B3416737) glycol (PEG) spacer to increase the overall hydrophilicity of the conjugate.
-
-
Inefficient Purification: The purification method may not be adequately separating the monomeric conjugate from soluble aggregates.
-
Solution: Use a high-resolution size exclusion chromatography (SEC) column for a final polishing step. Consider alternative chromatography methods like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC), as aggregates may have different surface charge and hydrophobicity compared to the monomeric protein.
-
-
Post-conjugation Instability: The thiosuccinimide bond formed during conjugation can be reversible (retro-Michael reaction), which can lead to instability and aggregation over time.
-
Solution: After the conjugation reaction, consider hydrolyzing the thiosuccinimide ring to form a more stable succinamic acid thioether. This can often be achieved by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) for a short period.
-
Quantitative Data Summary
The following tables provide recommended starting conditions and concentrations for various components to minimize aggregation during this compound conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-5 mg/mL | Reduces the frequency of intermolecular collisions that can lead to aggregation. |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reactions with amines. |
| Temperature | 4°C - Room Temperature | Lower temperatures can slow down protein unfolding and aggregation processes. |
| Molar Excess of this compound | 5:1 to 20:1 | A starting point to balance conjugation efficiency with the risk of over-modification. This should be optimized for each specific protein. |
Table 2: Common Stabilizing Excipients
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine | 50-100 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface. |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 0.25-1 M or 5-20% (v/v) | Preferentially excluded from the protein surface, which thermodynamically favors a more compact, stable state. |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20) | 0.01-0.1% (v/v) | Prevents aggregation at interfaces and can help solubilize hydrophobic molecules. |
Experimental Protocols
Protocol 1: General this compound Conjugation with Troubleshooting Checkpoints
This protocol provides a general workflow for conjugating a thiol-containing protein with a this compound reagent and includes key checkpoints to minimize aggregation.
Materials:
-
Thiol-containing protein
-
This compound reagent
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2, degassed)
-
Reducing Agent (e.g., TCEP) (Optional, if disulfides need to be reduced)
-
Anhydrous DMSO or DMF
-
Quenching Reagent (e.g., L-cysteine)
-
Purification column (e.g., SEC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-5 mg/mL.
-
If disulfide reduction is necessary, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: TCEP is a non-thiol-containing reducing agent and typically does not need to be removed before adding the maleimide reagent. If using DTT, it must be completely removed.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (start with 10:1 to 20:1).
-
Aggregation Checkpoint: Add the reagent dropwise while gently stirring to avoid localized high concentrations of the organic solvent.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add an excess of a quenching reagent like L-cysteine.
-
-
Purification:
-
Remove excess this compound reagent and other small molecules using an appropriate method like SEC.
-
Aggregation Checkpoint: Use a high-resolution column to separate monomeric conjugate from any soluble aggregates.
-
Caption: General experimental workflow for this compound conjugation.
Protocol 2: Buffer Optimization Screening to Minimize Aggregation
This protocol uses turbidity measurement as a rapid screen for optimal buffer conditions to maintain protein stability.
Materials:
-
Protein of interest
-
A series of buffers with varying pH values (e.g., MES, PBS, HEPES, Tris)
-
Stock solutions of stabilizing excipients (see Table 2)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~350 nm
Procedure:
-
Prepare Buffer Matrix: In a 96-well plate, create a matrix of conditions by preparing the protein at its target conjugation concentration in each of the different buffers. Include wells with and without various stabilizing excipients.
-
Incubate: Incubate the plate at the intended reaction temperature (e.g., room temperature or 4°C).
-
Measure Turbidity: At various time points (e.g., 0, 1, 2, 4 hours), measure the absorbance of each well at ~350 nm. An increase in absorbance indicates light scattering due to aggregate formation.
-
Analyze: Identify the buffer and excipient conditions that result in the lowest turbidity over time. These conditions are likely to be optimal for minimizing aggregation during the actual conjugation reaction.
Caption: Reaction pathway for maleimide-thiol conjugation and potential side reactions.
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Mal-NH-Boc Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from Maleimide-NH-Boc (Mal-NH-Boc) conjugates. Below are troubleshooting guides and frequently asked questions (FAQs) to help you achieve complete and efficient deprotection while preserving the integrity of the maleimide (B117702) moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound conjugates?
Incomplete Boc deprotection can arise from several factors, often related to reaction conditions and substrate properties:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid, typically trifluoroacetic acid (TFA), is at too low a concentration, the reaction may not proceed to completion. The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group.[2][3] While many deprotections are performed at room temperature, some substrates may require longer times or gentle heating.[4]
-
Steric Hindrance: The molecular structure around the Boc-protected amine can impede the approach of the acid, slowing the reaction rate.[1][2]
-
Solvent Issues: The chosen solvent must effectively dissolve both the this compound conjugate and the acid. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[2][4]
-
Reagent Quality: The purity of the reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[3]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be employed to monitor the disappearance of the starting material and the appearance of the deprotected product:
-
Thin-Layer Chromatography (TLC): A rapid and convenient method to qualitatively observe the reaction's progress. The deprotected amine product is typically more polar and will have a lower Rf value than the Boc-protected starting material.[2]
-
High-Performance Liquid Chromatography (HPLC): A robust quantitative technique to measure the consumption of the starting material and the formation of the product by comparing peak areas.[2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's identity by detecting the expected mass of the deprotected amine. It can also help identify any side products.[1][2]
-
¹H NMR Spectroscopy: Provides definitive evidence by showing the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which typically appears around 1.4-1.5 ppm.[2]
Q3: What are potential side reactions to be aware of during the Boc deprotection of this compound conjugates?
The primary concern during the deprotection of this compound conjugates, aside from incomplete deprotection, is the stability of the maleimide ring and potential side reactions involving the tert-butyl cation generated.
-
Maleimide Ring Hydrolysis: In the presence of water, especially at neutral to high pH, the maleimide ring can undergo hydrolysis, rendering it inactive for subsequent thiol conjugations.[6] It is crucial to use anhydrous solvents and reagents.
-
Alkylation by tert-butyl cation: The tert-butyl cation formed during deprotection is a reactive electrophile that can alkylate nucleophilic residues, although this is more of a concern in peptide synthesis with sensitive amino acids like Tryptophan, Methionine, Cysteine, and Tyrosine.[7][8] The use of scavengers can mitigate this.
-
Reaction with the Maleimide: While less common under standard acidic deprotection conditions, there is a potential for side reactions with the maleimide double bond if other nucleophiles are present or generated.
Troubleshooting Guide
If you are experiencing incomplete deprotection, as indicated by analytical methods showing significant remaining starting material, consider the following troubleshooting steps.
Issue: Incomplete or Slow Deprotection
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
¹H NMR of the crude product shows a persistent singlet around 1.4-1.5 ppm.
-
HPLC or LC-MS analysis shows a large peak for the starting material and a small peak for the product.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Summary of Deprotection Conditions
The following table summarizes common conditions for Boc deprotection. The optimal conditions should be determined empirically for each specific this compound conjugate.
| Reagent System | Solvent | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| TFA | DCM | 20-50% (v/v) | Room Temperature | 30 min - 2 hours | The most common method. Higher TFA concentrations lead to faster deprotection but may increase the risk of side reactions.[4][7][9] |
| Neat TFA | - | 100% | Room Temperature | 5 - 15 minutes | Very rapid deprotection, but may increase the risk of side products.[7] |
| HCl in Dioxane | 1,4-Dioxane (B91453) | 4M | Room Temperature | 1 - 2 hours | A good alternative to TFA, can sometimes offer better selectivity.[1][10][11] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol outlines a general procedure for the removal of the Boc group from a this compound conjugate using trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected this compound conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (optional, for removal of residual TFA)
-
Saturated aqueous sodium bicarbonate solution (for work-up)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected this compound conjugate in anhydrous DCM (e.g., 0.1 M solution).
-
To the stirred solution, add an equal volume of TFA to achieve a 50% TFA/DCM solution.[1]
-
Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[1]
-
Monitor the reaction's progress using TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (2-3 times) can help remove residual TFA.[4][12]
-
For work-up, the resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[1]
Experimental Workflow for TFA Deprotection
Caption: General experimental workflow for Boc deprotection.
Protocol 2: Boc Deprotection with HCl in Dioxane
This protocol provides an alternative method using hydrogen chloride in 1,4-dioxane.
Materials:
-
Boc-protected this compound conjugate
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected conjugate in a minimal amount of anhydrous 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[1]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1]
-
If desired, the product can be precipitated by the addition of cold diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum.[10]
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.
Caption: Acid-catalyzed mechanism of Boc deprotection.
The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[13] Under the acidic reaction conditions, the newly exposed amine is protonated, yielding an ammonium (B1175870) salt (e.g., a TFA or HCl salt).[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Mal-NH-Boc Conjugates using HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Maleimide-NH-Boc conjugates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the best initial HPLC method for purifying my Mal-NH-Boc conjugate?
A1: The choice between Reversed-Phase HPLC (RP-HPLC) and Size Exclusion Chromatography (SEC) depends on the physicochemical properties of your conjugate.[1][2]
-
Reversed-Phase HPLC (RP-HPLC) is ideal when there is a significant difference in hydrophobicity between your desired conjugate and impurities like unreacted linker or unconjugated starting material.[1] It offers high resolution for a wide range of molecule sizes.[1]
-
Size Exclusion Chromatography (SEC) is preferred for separating molecules based on their size (hydrodynamic radius).[1] It is effective for removing small molecule reagents from larger protein or peptide conjugates and is performed under non-denaturing conditions.[1][3]
Q2: Will the acidic mobile phase (e.g., 0.1% TFA) in RP-HPLC remove the Boc protecting group?
A2: The Boc protecting group is sensitive to acidic conditions.[4][5][6] While using 0.1% Trifluoroacetic Acid (TFA) in the mobile phase is common and generally acceptable for the duration of an HPLC run, prolonged exposure can lead to premature deprotection.[5][7] The rate of cleavage increases with higher TFA concentrations and elevated temperatures.[5][8] To minimize Boc group removal, it is recommended to process the collected fractions promptly, avoiding extended storage in the acidic eluent and using methods like lyophilization instead of rotary evaporation at high temperatures for solvent removal.[5]
Q3: My conjugate appears as broad peaks during RP-HPLC. What is the cause and how can I fix it?
A3: Peak broadening in RP-HPLC can be caused by several factors, including secondary interactions with the stationary phase, column overload, or suboptimal mobile phase conditions.[9] The inherent polydispersity of PEG linkers, if present, can also contribute to broader peaks.[9] To address this, you can try adjusting the mobile phase composition, such as the organic solvent percentage or buffer concentration, or using a different column chemistry.[10][11]
Q4: I am observing aggregation of my conjugate during purification. How can I detect and mitigate this?
A4: Size Exclusion Chromatography (SEC) is the primary method for detecting and quantifying aggregates (High Molecular Weight Species).[12][13][14] Aggregation can be caused by factors like high drug-to-antibody ratio (DAR), unfavorable buffer conditions (pH near the isoelectric point), and physical stress.[15] To mitigate aggregation, consider optimizing the conjugation reaction to achieve a lower DAR, using stabilizing excipients in your buffers, and avoiding harsh conditions like high temperatures or vigorous mixing.[15] The inclusion of organic modifiers like isopropanol (B130326) in the SEC mobile phase can sometimes improve the analysis of hydrophobic proteins and antibody-drug conjugates (ADCs).[12]
Troubleshooting Guides
Issue 1: Low or No Yield of Purified Conjugate
If you are experiencing a low yield of your final purified product, several factors throughout the conjugation and purification process could be the cause.[15][16]
Troubleshooting Workflow for Low Conjugate Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Improving the stability of the thioether bond in Mal-NH-Boc conjugates.
Welcome to the Technical Support Center for Mal-NH-Boc Conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the stability of the thioether bond in maleimide-based bioconjugates. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative stability data, and experimental protocols to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis, purification, and application of maleimide-thiol conjugates.
Q1: What is the primary cause of instability in maleimide-thiol conjugates? A1: The primary cause of instability is the reversibility of the thioether bond formed via a Michael addition reaction.[1][2] This reversible process is known as a retro-Michael reaction, which can lead to the dissociation of the conjugate, especially in environments rich in other thiols like glutathione (B108866) in plasma.[1][3][4] This can cause the conjugated payload to be transferred to other molecules, leading to off-target effects and reduced efficacy.[3][4]
Q2: How can I improve the in-vivo stability of my maleimide (B117702) conjugate? A2: The most effective strategy is to induce the hydrolysis of the thiosuccinimide ring after the initial conjugation is complete.[2][5] This ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[1][2][5] This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[3][6] Alternatively, next-generation "self-hydrolyzing" maleimides can be used, which are designed to facilitate this stabilizing hydrolysis at physiological pH.[2][5]
Q3: What is the role of the Boc (tert-butyloxycarbonyl) group in my this compound conjugate? A3: The Boc group is a protecting group for a primary or secondary amine within your linker. Its purpose is to prevent the amine from participating in unwanted side reactions during the maleimide-thiol conjugation. The Boc group is stable under the standard, slightly acidic to neutral pH conditions (6.5-7.5) used for the conjugation reaction and is also stable during the subsequent, mildly alkaline hydrolysis step (up to pH ~9.0).[7] It is typically removed in a separate, dedicated step using a strong acid like trifluoroacetic acid (TFA) if the unmasked amine is required for subsequent modifications.[8]
Q4: Can the maleimide group react with other amino acids besides cysteine? A4: Yes. While maleimides are highly selective for thiol groups (cysteine) in the optimal pH range of 6.5-7.5, their selectivity decreases at higher pH values.[9] Above pH 7.5, maleimides can react with primary amines, such as the epsilon-amino group of lysine (B10760008) residues.[10][11] This side reaction can lead to a heterogeneous product mixture and should be minimized by maintaining careful pH control during conjugation.[10]
Q5: What is the difference between hydrolysis before and after conjugation? A5: The timing of hydrolysis is critical and has opposite effects on the success of your experiment.[5]
-
Hydrolysis Before Conjugation: This is detrimental. If the maleimide ring hydrolyzes before reacting with the thiol, it forms an unreactive maleamic acid.[5][6][12] This inactivates the reagent and leads to low or no conjugation yield.
-
Hydrolysis After Conjugation: This is beneficial and highly desirable for stability. After the thioether bond is formed, hydrolysis of the resulting thiosuccinimide ring creates a stable, irreversible linkage that prevents deconjugation.[2][5][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of Maleimide Reagent: The maleimide group is inactive due to premature ring-opening.[3][5][13] | 1a. Always prepare fresh stock solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[5][13] 1b. Ensure the reaction buffer pH is strictly within the optimal 6.5-7.5 range.[5][14] |
| 2. Oxidized or Inaccessible Thiols: The target cysteine residues on your protein have formed disulfide bonds or are sterically hindered.[3] | 2a. Pre-reduce the protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP.[3] 2b. If using DTT for reduction, it must be completely removed before adding the maleimide reagent.[15] | |
| 3. Incorrect Buffer Composition: The buffer contains competing nucleophiles like thiols (DTT) or primary amines (Tris at pH > 7.5).[10] | 3a. Use non-nucleophilic buffers such as PBS or HEPES.[10] | |
| Premature Payload Release in Plasma | 1. Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing, and the payload is being transferred to abundant plasma thiols like albumin.[1][7] | 1a. After conjugation and purification, perform a controlled hydrolysis step by incubating the conjugate at pH 8.5-9.0 to form a stable, ring-opened structure.[3][6][10] Monitor completion by mass spectrometry. 1b. For future experiments, consider using next-generation self-hydrolyzing or N-aryl maleimides that form more stable conjugates.[2] |
| Increasing Heterogeneity of Conjugate Upon Storage | 1. Uncontrolled Hydrolysis and/or Thiol Exchange: The conjugate is slowly degrading, leading to a mix of ring-opened isomers, deconjugated species, and payload transferred to buffer components.[16] | 1a. Store the purified conjugate in a slightly acidic buffer (pH 6.5-7.0) at 4°C for short-term or frozen at -80°C for long-term storage.[16] 1b. For maximum stability and homogeneity, perform a controlled hydrolysis step immediately after purification to convert the entire batch to the stable ring-opened form.[7] |
Quantitative Data Summary
Table 1: Effect of pH on Maleimide-Thiol Conjugation
This table summarizes the key considerations for selecting a reaction pH, balancing reaction rate against side reactions.
| pH Range | Thiol Reaction Rate | Maleimide Hydrolysis | Reaction with Amines | Recommendation |
| < 6.5 | Slow | Negligible | Negligible | Use only if the target molecule is unstable at higher pH. Expect longer reaction times.[6] |
| 6.5 - 7.5 | Optimal | Minimal | Minimal | Recommended range for selective and efficient thiol conjugation. [6][9] |
| 7.5 - 8.5 | Fast | Increased | Increased | Avoid for selective thiol conjugation due to increased risk of side reactions.[6] |
| > 8.5 | Very Fast | Significant | Significant | Not recommended for selective thiol conjugation.[6] |
Table 2: Comparative Stability of Maleimide Conjugates
The stability of a maleimide conjugate is often assessed by the rate of hydrolysis of the thiosuccinimide ring. A faster hydrolysis rate post-conjugation leads to a more stable final product.
| Maleimide Type | Condition / Thiol Source | Half-life (t½) of Hydrolysis | % Intact Conjugate (Post-Hydrolysis) | Reference |
| Conventional (N-Alkyl) | In vivo study | 27 h (for retro-Michael reaction) | ~30-40% | [2] |
| Self-Hydrolyzing (DPR-based) | In vivo study | 2.0-2.6 h | Higher stability implied by improved efficacy | [2][17] |
| N-Aryl (N-Phenyl) | Mouse Serum | 1.5 h | ~90-100% | [2] |
| N-Aryl (N-Fluorophenyl) | Mouse Serum | 0.7 h | ~90-100% | [2] |
Key Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
Objective: To reduce disulfide bonds in a protein to generate free thiols available for maleimide conjugation.
Materials:
-
Protein solution in a degassed buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed reaction buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Prepare a fresh stock solution of TCEP in the degassed reaction buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[3]
-
Incubate the mixture for 30-60 minutes at room temperature.[9]
-
The reduced protein is now ready for conjugation. TCEP is advantageous as it does not contain thiols and typically does not need to be removed before adding the maleimide reagent.[15][18]
Protocol 2: General Maleimide-Thiol Conjugation
Objective: To conjugate a this compound reagent to a thiol-containing protein.
Materials:
-
Reduced protein solution (from Protocol 1)
-
This compound reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.2, degassed)
Procedure:
-
Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mM) of the this compound reagent in anhydrous DMSO or DMF.[14]
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[9] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[14]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[9][14]
-
(Optional) Quench the reaction by adding a small molecule thiol like L-cysteine to cap any unreacted maleimide groups.[14]
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[14]
Protocol 3: Controlled Hydrolysis for Thioether Bond Stabilization
Objective: To hydrolyze the thiosuccinimide ring post-conjugation to create a stable, irreversible thioether linkage.
Materials:
-
Purified this compound conjugate
-
Alkaline buffer (e.g., PBS or Borate buffer, pH 8.5-9.0)
-
Neutralization buffer (e.g., PBS, pH 7.0)
Procedure:
-
After purifying the conjugate (Protocol 2), exchange its buffer into the alkaline buffer (pH 8.5-9.0).[3]
-
Incubate the conjugate solution at room temperature or 37°C.
-
Monitor the progress of the ring-opening reaction by mass spectrometry until hydrolysis is complete. The mass of the conjugate will increase by 18 Da (the mass of water).
-
Once hydrolysis is complete, exchange the conjugate into a neutral storage buffer (pH 6.5-7.0).[16]
Protocol 4: Boc Group Deprotection
Objective: To remove the Boc protecting group from the conjugate to unmask the primary amine.
Materials:
-
Purified, lyophilized this compound conjugate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the conjugate in anhydrous DCM.[8]
-
Add TFA to the solution. A common condition is 25-50% TFA in DCM.[8]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by LC-MS to confirm the loss of the Boc group (mass decrease of 100.1 Da).
-
Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (B28343) can help remove residual acid.[8]
-
The deprotected conjugate is now ready for further use or formulation.
Visual Guides and Workflows
Caption: Competing reaction pathways for maleimide-thiol conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. benchchem.com [benchchem.com]
Side reactions of Mal-NH-Boc with primary amines and how to prevent them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and side reactions encountered during bioconjugation experiments using maleimide-NH-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary, intended reaction of the maleimide (B117702) group on a Mal-NH-Boc linker?
A1: The maleimide group is primarily designed to react with a sulfhydryl (thiol) group, such as the side chain of a cysteine residue on a protein or peptide.[1][2][3] This reaction, known as a Michael addition, is highly efficient and chemoselective within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond (a thiosuccinimide linkage).[4][5][6] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with primary amines.[3][5][6][7]
Q2: What are the most common side reactions associated with the maleimide group?
A2: The most significant side reactions involving the maleimide group are:
-
Reaction with Primary Amines: At pH values above 7.5, the maleimide group loses its high selectivity for thiols and can react with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein.[3][7][8][9][10]
-
Hydrolysis: The maleimide ring is susceptible to opening in aqueous solutions, a process called hydrolysis.[10] This reaction is accelerated at neutral to high pH and results in the formation of a maleamic acid derivative, which is unreactive towards thiols, rendering the linker inactive.[3][8][10]
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond formed between the maleimide and a thiol is potentially reversible.[8][9][10] In an environment rich with other thiols (like glutathione (B108866) in vivo), the conjugated molecule can be transferred to these other thiols, leading to payload migration and loss of the desired conjugate.[3][9][10]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a more stable six-membered thiazine structure.[8][10][11] This is more likely to occur at neutral or basic pH.[8][11]
Q3: How can I prevent the side reaction of maleimides with primary amines?
A3: The most critical factor for preventing reactions with primary amines is to maintain strict control over the reaction pH.[8]
-
Optimal pH: Perform the conjugation reaction within the pH range of 6.5 to 7.5.[3][4][7] The reaction rate is fastest around pH 7.0-7.5, but lowering the pH to 6.5-7.0 will further minimize the competing reaction with amines while still allowing the thiol reaction to proceed efficiently.[7][10]
-
Avoid Basic Conditions: Do not exceed a pH of 7.5, as the reactivity with amines increases significantly in more alkaline conditions.[3][4][6][7]
-
Buffer Selection: Use appropriate buffers that do not contain primary or secondary amines, such as PBS or HEPES.[8] Avoid Tris buffer if the pH is above 7.5.[8]
Q4: My conjugation efficiency is very low. What are the likely causes?
A4: Low conjugation efficiency is most commonly caused by three main issues:
-
Maleimide Hydrolysis: The maleimide group on your linker may have been hydrolyzed and is therefore inactive.[8][10] Maleimides are moisture-sensitive.[8] Always prepare stock solutions in a dry, anhydrous solvent like DMSO or DMF and prepare aqueous solutions of the maleimide reagent immediately before use.[5][8]
-
Inaccessible or Oxidized Thiols: The target cysteine residues on your biomolecule may not be available. They could be forming disulfide bonds (-S-S-) or may have been oxidized.[9][10] Disulfide bonds are unreactive towards maleimides.[12] A pre-reduction step using a reducing agent like TCEP is often necessary.[9][12]
-
Suboptimal Reaction Conditions: The pH may be too low (below 6.5), which slows the reaction rate, or the molar ratio of the maleimide linker to the thiol may be insufficient.[8][12] An excess of the maleimide reagent (e.g., 10-20 fold) is often used to drive the reaction to completion.[8][12]
Q5: What are the side reactions related to the Boc-protected amine (NH-Boc), and how do they differ from the maleimide side reactions?
A5: The side reactions of the Boc-protected amine are distinct from those of the maleimide group and occur during the deprotection step, not the conjugation step. The Boc group is stable under the neutral or slightly acidic conditions (pH 6.5-7.5) used for maleimide-thiol coupling.[13] Side reactions occur when the Boc group is removed using strong acid (like TFA):
-
Alkylation of Sensitive Residues: The tert-butyl cation released during Boc cleavage can alkylate electron-rich amino acids like tryptophan and methionine.[14] This can be prevented by using "scavengers" such as triisopropylsilane (B1312306) (TIS) or water in the deprotection solution to trap the cation.[14]
-
Incomplete Deprotection: The Boc group may not be fully removed, leading to a mixed product.[14] This can be addressed by extending the reaction time, increasing the acid concentration, or slightly raising the temperature.[14]
Troubleshooting Guides
Problem 1: Non-Specific Labeling or Product Heterogeneity
| Potential Cause | Recommended Solution |
| Reaction pH is too high (>7.5) | Lower the reaction pH to the optimal range of 6.5-7.5.[8] Use a well-calibrated pH meter. Prepare fresh buffers like PBS or HEPES.[8] |
| Buffer contains primary/secondary amines | Avoid buffers like Tris, especially if the pH is near or above its pKa (~8.1), as it can compete with the target molecule.[8] |
| Thiazine Rearrangement (N-terminal Cys) | If conjugating to an N-terminal cysteine, perform the reaction at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[8][11] |
Problem 2: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of Maleimide Reagent | Prepare fresh stock solutions of the this compound reagent in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[5][8] Avoid storing the reagent in aqueous buffers.[7] |
| Target Cysteine Residues are Oxidized | Reduce disulfide bonds prior to conjugation. Incubate the protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes at room temperature. Use degassed buffers to minimize re-oxidation.[3][15] |
| Insufficient Molar Ratio of Maleimide | Increase the molar excess of the this compound linker relative to the thiol-containing molecule. Start with a 10-20 fold molar excess and optimize for your specific system.[8][12] |
| Reaction pH is too low (<6.5) | Increase the pH to within the 6.5-7.5 range. Below pH 6.5, the concentration of the reactive thiolate anion is lower, slowing the reaction rate significantly.[8] |
Problem 3: Conjugate is Unstable / Payload Loss
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction (Thiol Exchange) | To create a more stable linkage, induce hydrolysis of the thiosuccinimide ring after the conjugation is complete.[16] Adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C.[9] This ring-opened structure is much more resistant to thiol exchange.[16] |
| Thiazine Rearrangement (N-terminal Cys) | For N-terminal cysteine conjugates, the thiazine rearrangement can be driven to completion by incubating the mixture for an extended period (e.g., 24 hours) at 25°C after the initial reaction.[9] The resulting thiazine product is very stable.[8][17] |
| Use of Next-Generation Maleimides | Consider using next-generation maleimides, such as dibromomaleimides, which can form more stable linkages without requiring a post-conjugation hydrolysis step.[18] |
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Reaction pH | 6.5 - 7.5 | Optimal for chemoselective reaction with thiols.[4][7] Below 6.5, the reaction slows. Above 7.5, hydrolysis and reaction with amines increase significantly.[4][6][8] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common.[3] For sensitive proteins, the reaction can be performed overnight at 4°C.[8][12] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent helps drive the reaction to completion.[8][12] This should be optimized for each specific molecule. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Maleimides are susceptible to hydrolysis in aqueous solutions.[5][8] Prepare stock solutions in a dry, water-miscible organic solvent. |
| Reaction Buffer | PBS, HEPES | Use thiol-free and (if possible) amine-free buffers.[8] Degas buffers prior to use to prevent thiol oxidation.[3][15] |
Visualizations
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for maleimide conjugations.
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol is designed to maximize selectivity for thiols and minimize side reactions with amines.
-
Buffer Preparation: Prepare a degassed buffer such as phosphate-buffered saline (PBS) at a pH between 7.0 and 7.2.[3] The removal of dissolved oxygen helps prevent the oxidation of thiols.[3] A chelating agent like 1 mM EDTA can be included to sequester metal ions that catalyze oxidation.[8]
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein containing cysteine residues in the prepared buffer to a concentration of 1-10 mg/mL.[15]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP.[3][9]
-
Incubate for 20-30 minutes at room temperature.[9][15] If necessary, remove excess TCEP using a desalting column.[9]
-
-
Maleimide Reagent Preparation: Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[3][15]
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the protein solution while gently stirring.[12]
-
Protect the reaction from light if the linker or molecule is light-sensitive.[12][15]
-
Incubate at room temperature for 1-2 hours or overnight at 4°C.[3] The optimal reaction time should be determined experimentally.
-
-
Quench the Reaction (Optional): To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any unreacted maleimide groups.[12]
-
Purify the Conjugate: Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (e.g., gel filtration), dialysis, or another suitable purification method.[3][12][15]
-
Characterize the Conjugate: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.[12]
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
This protocol increases the long-term stability of the conjugate by preventing the retro-Michael reaction.[19]
-
Perform Conjugation and Purification: Follow Protocol 1 to create and purify the maleimide-thiol conjugate.
-
Adjust pH: After purification, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer or a dilute base.
-
Incubate: Incubate the solution at room temperature or 37°C.
-
Monitor Reaction: Monitor the ring-opening hydrolysis by mass spectrometry. The mass of the conjugate will increase by 18 Da (the mass of water). Continue incubation until the hydrolysis is complete.
-
Re-neutralize: Adjust the pH of the final, stabilized conjugate back to a neutral range (pH 7.0-7.5) for storage or downstream applications.[9]
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Best buffer conditions for Mal-NH-Boc conjugation reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing maleimide-NH-Boc linkers in bioconjugation experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the success of your conjugation reactions.
Optimal Buffer Conditions for Maleimide-Thiol Conjugation
The success of a maleimide (B117702) conjugation reaction is critically dependent on the reaction buffer conditions. The following table summarizes the optimal parameters for the reaction between the maleimide group and a thiol (e.g., a cysteine residue on a protein).
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | This pH range is optimal for the selective reaction of maleimides with thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3][4][5] Below pH 6.5, the reaction rate is significantly reduced due to the protonation of the thiol group.[6] Above pH 7.5, the reaction with primary amines becomes a significant competing side reaction, and the maleimide group is more susceptible to hydrolysis.[1][2][3][6][7] |
| Buffer Type | Phosphate (B84403), HEPES | Non-nucleophilic buffers are recommended. Buffers containing primary amines, such as Tris, should be avoided, especially at pH values above 7.5, as they can compete with the thiol reaction.[6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically carried out at room temperature for 1-4 hours. For sensitive proteins, an overnight incubation at 4°C is a viable alternative.[1] |
| Additives | EDTA (1-5 mM) | EDTA can be included to chelate metal ions that can catalyze the oxidation of thiols.[4][7] |
| Reagents to Avoid | Thiols (e.g., DTT, β-mercaptoethanol) | These will compete with the target thiol for reaction with the maleimide. If DTT is used for disulfide reduction, it must be removed before adding the maleimide reagent. TCEP is a suitable non-thiol reducing agent.[7] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during maleimide conjugation reactions.
| Problem | Potential Cause | Solution |
| Low or No Conjugate Formation | Maleimide Hydrolysis: The maleimide ring has opened due to exposure to moisture or high pH, rendering it inactive. | Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][2] Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[1][4] |
| Oxidation of Thiol Groups: The sulfhydryl groups on the biomolecule have formed disulfide bonds and are unavailable for conjugation. | Degas all buffers to remove dissolved oxygen.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If necessary, reduce disulfide bonds with a non-thiol reducing agent like TCEP prior to conjugation.[1] | |
| Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris) or competing thiols. | Use non-nucleophilic buffers such as phosphate or HEPES.[6] Ensure the buffer is free of any thiol-containing compounds. | |
| Poor Specificity / Presence of Side Products | Reaction with Amines: The pH of the reaction is too high (> 7.5), leading to conjugation at lysine (B10760008) residues. | Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1][2][3] |
| Thiazine (B8601807) Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH can lead to an intramolecular rearrangement. | If possible, perform the conjugation at a more acidic pH (e.g., pH 6.5) to minimize this side reaction.[2][8] | |
| Precipitation During Reaction | Poor Solubility of Reagents: The maleimide-containing reagent or the biomolecule is not fully dissolved in the reaction buffer. | Dissolve the maleimide reagent in a minimal amount of a dry, water-miscible organic solvent such as anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a Mal-NH-Boc linker?
A this compound linker is a heterobifunctional crosslinker containing a maleimide group at one end and a Boc-protected primary amine at the other. This allows for a two-step, orthogonal conjugation strategy. The maleimide group is first reacted with a thiol-containing molecule, and then the Boc group is removed under acidic conditions to expose the amine for a second conjugation reaction.[9][10]
Q2: What is the optimal pH for the maleimide-thiol reaction?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][3][4][5] This range provides a balance between the reactivity of the thiol group and the stability of the maleimide group, while minimizing side reactions with amines.[1][2][3]
Q3: How can I prevent the hydrolysis of the maleimide group?
To prevent hydrolysis, it is crucial to prepare aqueous solutions of maleimide reagents immediately before use. For storage, maleimide reagents should be dissolved in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and kept at -20°C, protected from moisture.[1][2]
Q4: Can I use Tris buffer for my conjugation reaction?
It is generally recommended to avoid Tris buffer, especially at a pH above 7.5, because its primary amine can react with the maleimide group, competing with the desired thiol reaction.[6] Phosphate or HEPES buffers are more suitable choices.
Q5: How do I remove the Boc protecting group after the initial conjugation?
The Boc group is typically removed under acidic conditions. A common method is to treat the conjugate with a solution of trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[9][10]
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a this compound linker to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
This compound linker
-
Conjugation Buffer: 10-100 mM Phosphate or HEPES buffer, pH 7.0-7.5, degassed
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching solution: 1 M L-cysteine or β-mercaptoethanol in conjugation buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in the form of disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add the quenching solution to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess maleimide reagent and other small molecules by size-exclusion chromatography or dialysis.
Protocol 2: Boc Deprotection and Second Conjugation
This protocol describes the removal of the Boc protecting group and subsequent conjugation of the newly exposed amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Neutralization solution: Saturated sodium bicarbonate
-
Molecule for second conjugation (e.g., a carboxylic acid-containing drug)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: PBS, pH 7.2-7.5
Procedure:
-
Boc Deprotection: Dissolve the purified Boc-protected conjugate in DCM. Add the TFA deprotection solution and stir at room temperature for 30 minutes to 2 hours. Monitor the reaction by LC-MS.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure.
-
Neutralization (Optional): Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Activation of Carboxylic Acid: In a separate reaction vessel, dissolve the carboxylic acid-containing molecule, EDC, and Sulfo-NHS in the activation buffer. Incubate for 15-30 minutes at room temperature to form an activated NHS ester.
-
Second Conjugation: Add the activated molecule solution to the deprotected amine-containing conjugate in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents.
Visualizations
Caption: Experimental workflow for a two-step this compound conjugation.
Caption: Troubleshooting workflow for this compound conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Post-Conjugation Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the effective removal of excess Mal-NH-Boc reagent following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound reagent after conjugation?
A1: Removing excess this compound reagent is a crucial step for several reasons. First, unreacted linkers can interfere with downstream applications and subsequent conjugation steps if the Boc-protected amine is deprotected. Second, their presence can complicate the accurate characterization of the conjugate, such as determining the precise drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[1][2] Finally, excess reagent can lead to non-specific binding or other side reactions, compromising the purity and homogeneity of the final product.[2]
Q2: What are the most common methods for removing small molecule reagents like this compound from my bioconjugate?
A2: The most common and effective methods leverage the significant size difference between the macromolecular conjugate (e.g., a protein or antibody) and the small this compound reagent. These techniques include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. Larger molecules, like the conjugate, pass through the column more quickly, while smaller molecules, like the excess reagent, are temporarily trapped in the porous beads of the column matrix and elute later.[3][4][5] Desalting columns are a form of SEC designed for rapid buffer exchange and removal of small molecules.[1][6]
-
Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the large conjugate while allowing small molecules like the excess this compound to diffuse into a large volume of buffer (the dialysate).[1][7][8]
-
Precipitation: This method involves selectively precipitating the protein conjugate from the solution using organic solvents (e.g., acetone) or acids (e.g., trichloroacetic acid, TCA), leaving the soluble, small-molecule reagent in the supernatant.[9][10][11]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the stability of your conjugate, the required purity, the scale of your reaction, and the available equipment.
-
For sensitive proteins that may be denatured by organic solvents, Size Exclusion Chromatography (SEC) or dialysis are the preferred methods due to their mild, non-denaturing conditions. [12][13]
-
If speed is critical, a desalting column (a type of SEC) is often the fastest option. [3]
-
For large-scale purifications, dialysis may be more practical, although it is a slower process. [7]
-
Precipitation is a rapid and inexpensive method for concentrating the sample but carries a risk of protein denaturation and potential loss of product due to incomplete resolubilization. [11][14]
Q4: Is it necessary to quench the conjugation reaction before purification?
A4: Quenching the reaction is a highly recommended step. It involves adding a small-molecule thiol, such as L-cysteine or N-acetylcysteine, to react with and consume any unreacted maleimide (B117702) groups on the this compound reagent.[1][6] This prevents the maleimide from reacting with other molecules during purification or storage, ensuring the stability and homogeneity of your final conjugate.
Troubleshooting Guide
Problem: After purification by Size Exclusion Chromatography (SEC), I still see a significant amount of unreacted this compound in my conjugate fraction.
-
Possible Cause 1: Inappropriate Column Choice. The resolution of an SEC column is dependent on its length, bead size, and fractionation range. If the separation between your large conjugate and the small reagent is poor, the peaks may overlap.
-
Solution: Ensure you are using a column with a fractionation range appropriate for separating your large biomolecule from a small molecule. For best results, use a longer column or a resin with a smaller bead size to improve resolution.[13]
-
Possible Cause 2: Sample Overload. Loading too much sample volume onto the column can lead to poor separation and peak broadening.
-
Solution: For optimal separation, the sample volume should not exceed 2-5% of the total column volume.
Problem: My protein conjugate precipitated during dialysis.
-
Possible Cause 1: Unfavorable Buffer Conditions. The removal of salts or a change in pH during dialysis may have reduced the solubility of your protein conjugate, leading to aggregation and precipitation.
-
Solution: Ensure the dialysis buffer has an appropriate pH and ionic strength to maintain the solubility of your conjugate. Consider adding stabilizing agents, such as arginine or a low concentration of a non-ionic detergent, to the dialysis buffer.
-
Possible Cause 2: High Protein Concentration. Highly concentrated protein solutions are more prone to aggregation.
-
Solution: If possible, perform the dialysis with a more dilute protein solution. The sample can be concentrated after the dialysis is complete using methods like centrifugal filtration.
Problem: I have a low recovery of my conjugate after acetone (B3395972)/TCA precipitation.
-
Possible Cause: Incomplete Resuspension. The precipitated protein pellet may be difficult to fully redissolve, especially after harsh precipitation methods like TCA.[11]
-
Solution: After centrifuging and decanting the supernatant, ensure the pellet is thoroughly washed with cold acetone to remove residual TCA.[11] Attempt to resuspend the pellet in a robust buffer, potentially containing a denaturant (if compatible with your downstream application) or a solubilizing agent. Gentle sonication or vortexing may aid in resuspension.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) / Desalting | Separation based on molecular size; large molecules elute first.[5] | - Mild, non-denaturing conditions preserve protein activity.[12][13]- High resolution and recovery.[12]- Desalting columns offer rapid separation.[3] | - Sample dilution occurs.[13]- Limited sample volume capacity per run.[12]- Potential for non-specific interactions with the resin. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[8] | - Very mild conditions.- Can handle large sample volumes.- Simple setup. | - Very slow process (can take hours to days).[8]- Risk of sample loss due to membrane leakage.- Does not concentrate the sample; may result in dilution.[7] |
| Precipitation (e.g., Acetone, TCA) | Reduction of protein solubility by adding an organic solvent or acid, causing the protein to precipitate.[10][14] | - Rapid and inexpensive.- Concentrates the protein sample.- Effectively removes many non-protein contaminants.[11] | - Risk of irreversible protein denaturation and aggregation.[14]- Potential for incomplete precipitation or resuspension, leading to product loss.[11]- Residual precipitating agent may need to be removed. |
Experimental Protocols
Protocol 1: Removal Using a Desalting Column (SEC)
This protocol is ideal for the rapid removal of excess this compound from reaction volumes typically less than 5 mL.
Materials:
-
Pre-packed desalting column (e.g., PD-10, Zeba™ Spin) with a molecular weight cut-off (MWCO) appropriate for your conjugate (typically ≤ 5 kDa).
-
Conjugation reaction mixture.
-
Desired final buffer for the conjugate (equilibration buffer).
-
Collection tubes.
-
Centrifuge (for spin columns).
Methodology:
-
Column Equilibration: Remove the column's storage solution and equilibrate it with your desired final buffer. Pass 3-5 column volumes of the equilibration buffer through the column. This ensures your purified conjugate will be in the correct buffer.[3]
-
Sample Loading: Carefully load your conjugation reaction mixture onto the top of the column bed. Avoid disturbing the packed bed. Do not exceed the recommended sample volume for the column.
-
Elution (Gravity-Flow Columns): Allow the sample to enter the column bed. Once it has fully entered, add the equilibration buffer and begin collecting fractions. The larger conjugate will elute first in the void volume.[5]
-
Elution (Spin Columns): Place the column in a collection tube and centrifuge according to the manufacturer's instructions. The purified conjugate will be collected in the tube, while the smaller this compound reagent and salts are retained in the column matrix.
-
Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for protein) to identify the fractions containing your purified conjugate.
Protocol 2: Removal Using Dialysis
This protocol is suitable for various sample volumes and is very gentle on the conjugate.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-12 kDa).
-
Dialysis clamps (if using tubing).
-
Large beaker (volume should be at least 200 times the sample volume).[8]
-
Dialysis buffer (at least 200-500 times the sample volume).[8]
-
Stir plate and stir bar.
Methodology:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This often involves rinsing with water and sometimes boiling in a solution like sodium bicarbonate to remove preservatives.[7] Always handle the membrane with gloves.[7]
-
Sample Loading: Secure one end of the tubing with a clamp. Pipette your conjugation reaction mixture into the tubing, leaving some space at the top to allow for potential volume changes. Remove excess air and seal the second end with another clamp.
-
Dialysis: Immerse the sealed dialysis tubing in a beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently at a low speed. Perform the dialysis at 4°C to maintain protein stability.[8]
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours. For maximum efficiency, change the dialysis buffer completely. Perform at least three buffer changes over 24 hours. A common schedule is one change after 2-4 hours, a second change after another 2-4 hours, and then a final overnight dialysis.[8]
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer, wipe the outside, and open one end. Use a pipette to transfer the purified conjugate into a clean tube.
Protocol 3: Removal Using Acetone Precipitation
This protocol is a rapid method but should be used with caution due to the risk of protein denaturation.
Materials:
-
Ice-cold acetone (-20°C).
-
Conjugation reaction mixture.
-
Microcentrifuge tubes.
-
Refrigerated centrifuge.
-
Resuspension buffer.
Methodology:
-
Pre-chill: Ensure the acetone and centrifuge are pre-chilled to -20°C.
-
Precipitation: Add at least 4 volumes of ice-cold acetone to your conjugation reaction mixture in a centrifuge tube.[11] Vortex briefly and incubate at -20°C for at least 1 hour to allow the protein to precipitate fully.
-
Pelleting: Centrifuge the mixture at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated conjugate.
-
Washing: Carefully decant the supernatant, which contains the excess this compound reagent. Add a smaller volume of cold acetone to wash the pellet, vortex gently, and centrifuge again. This step helps remove any remaining soluble impurities.
-
Drying and Resuspension: Discard the supernatant and allow the pellet to air-dry briefly to remove residual acetone. Do not over-dry, as this can make resuspension difficult.[11] Add your desired resuspension buffer and gently pipette or vortex to redissolve the purified conjugate pellet.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 4. goldbio.com [goldbio.com]
- 5. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. mdpi.com [mdpi.com]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. Precipitation Procedures [sigmaaldrich.com]
- 12. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 14. bioquochem.com [bioquochem.com]
Impact of pH on Mal-NH-Boc reaction efficiency and specificity.
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the impact of pH on the efficiency and specificity of maleimide-thiol conjugation reactions involving Boc-protected compounds. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a selective maleimide-thiol reaction?
The optimal pH range for efficient and specific maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5][6][7][8][9] This pH range offers a critical balance between the reactivity of the thiol group and the stability of the maleimide (B117702) group.[8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2][3][4][7][8][10][11][12]
Q2: What are the consequences of performing the conjugation at a pH below 6.5?
If the pH is below 6.5, the rate of the conjugation reaction will be significantly slower.[4][9] This is because the thiol group, which typically has a pKa of around 8.5, will be predominantly in its protonated (R-SH), less nucleophilic form, thus reducing its reactivity towards the maleimide.[4][9]
Q3: What are the primary side reactions that occur at a pH above 7.5?
Performing the conjugation at a pH above 7.5 can lead to several undesirable outcomes:
-
Increased Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH, opening up to form a non-reactive maleamic acid.[1][4][7][10][13] This side reaction reduces the concentration of active maleimide available for conjugation, leading to lower yields.[4][12]
-
Decreased Selectivity: The reaction with primary amines, such as the ε-amino group of lysine (B10760008) residues, becomes a significant competing reaction at pH levels above 7.5.[1][2][7][10] This leads to non-specific labeling and a heterogeneous mixture of products.[1][9]
Q4: Can the maleimide group react with other amino acids besides cysteine?
While highly selective for thiols within the optimal pH range of 6.5-7.5, maleimides can react with other nucleophilic groups, most notably the primary amine of lysine residues, at pH values above 7.5.[7] At neutral pH, maleimides do not typically react with histidine or arginine.[14]
Q5: How does pH affect the stability of the Boc protecting group in a Mal-NH-Boc molecule?
The tert-butyloxycarbonyl (Boc) protecting group is stable under the neutral to slightly basic conditions (pH 6.5-7.5) required for the maleimide-thiol conjugation. The Boc group is, however, labile to acidic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA).[15][16] Therefore, the pH of the maleimide-thiol reaction itself does not pose a risk to the integrity of the Boc group.
Q6: What is thiazine (B8601807) rearrangement and how is it influenced by pH?
Thiazine rearrangement is a side reaction that can occur when conjugating a maleimide to a peptide or protein with a cysteine at the N-terminus.[1][17] The N-terminal amine can attack the succinimide (B58015) ring of the maleimide-thiol adduct, leading to the formation of a six-membered thiazine ring.[17][18] This rearrangement is more prominent at physiological or higher pH.[2][17] To minimize this side reaction, performing the conjugation at a more acidic pH (e.g., pH 5.0-6.5) is recommended to keep the N-terminal amine protonated and less nucleophilic.[1][2][4][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during your maleimide-thiol conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect Buffer pH: The pH of your reaction buffer is outside the optimal 6.5-7.5 range.[1][3] | Verify the pH of your reaction buffer and adjust it to be within the 6.5-7.5 range.[4] |
| Maleimide Hydrolysis: The maleimide reagent has been inactivated due to exposure to aqueous environments, especially at neutral to high pH.[1][3] | Prepare aqueous solutions of maleimide reagents immediately before use.[1][12] For storage, dissolve maleimide-containing reagents in a dry, biocompatible organic solvent like DMSO or DMF.[1][12] | |
| Thiol Oxidation: Thiol groups have formed disulfide bonds and are no longer available for reaction. | Ensure your buffers are degassed.[4] Consider adding a chelating agent like EDTA to your buffer to prevent metal-catalyzed oxidation.[6][9] If disulfide bonds need to be reduced, use a non-thiol reducing agent like TCEP.[4][9] | |
| Poor Specificity / Presence of Side Products | Reaction with Amines: The pH of the reaction is too high (> 7.5), leading to conjugation at lysine residues.[1] | Lower the pH of the reaction to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1] |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH.[1] | Perform the conjugation at a more acidic pH (e.g., pH 6.5) to minimize this side reaction.[4] | |
| Inconsistent Conjugation Results | Unstable Buffer pH: The buffering capacity of your reaction buffer is insufficient, leading to pH shifts during the reaction. | Use a buffer with adequate buffering capacity (e.g., 100 mM sodium phosphate) and re-verify the pH of the final reaction mixture.[12] |
Data Presentation
Table 1: pH-Dependent Reactivity and Side Reactions in Maleimide-Thiol Conjugation
| pH Range | Thiol Reactivity | Key Side Reactions | Selectivity |
| < 6.5 | Slow | Thiazine rearrangement (for N-terminal Cys) can be suppressed at pH ~5.0.[2][17] | High for thiols over amines. |
| 6.5 - 7.5 | Optimal | Minimal side reactions. | High for thiols over amines (approx. 1000-fold faster at pH 7.0). [1][10] |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis.[2][10] Competitive reaction with primary amines (e.g., lysine).[1][2] | Decreased selectivity for thiols. |
Table 2: Half-life of a Maleimide Compound at 37°C at Various pH Values
| pH | Half-life (hours) |
| 6.5 | ~ 16 |
| 7.4 | ~ 4-5 |
| 8.0 | ~ 1 |
| 8.5 | ~ 0.2 |
| Data adapted from a study on 8-arm-PEG10k-maleimide. The exact half-life can vary depending on the specific maleimide derivative.[12] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol outlines a general method for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Protein with free thiol groups
-
Maleimide-functionalized reagent (e.g., this compound)
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5.[15]
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching Reagent: L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Quenching (Optional): To stop the reaction and quench any unreacted maleimide, add a small molecule thiol like L-cysteine.
-
Purification: Purify the conjugate from excess reagents and by-products using a suitable method such as size-exclusion chromatography.[2]
Protocol 2: Boc Deprotection of a Conjugate
This protocol describes the removal of the Boc protecting group from the conjugated molecule to reveal a primary amine.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in the anhydrous solvent.
-
Acid Addition: Add the acidic solution (e.g., 20-50% TFA in DCM) to the dissolved conjugate.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Remove the solvent and excess acid under vacuum. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid.
Visualizations
Caption: Key reaction pathways in maleimide chemistry as a function of pH.
Caption: A troubleshooting workflow for low yield in maleimide conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
Troubleshooting guide for low conjugation yield in maleimide chemistry.
Technical Support Center: Maleimide (B117702) Chemistry
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation yield with maleimide chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my maleimide conjugation yield low or non-existent?
Low conjugation efficiency is a common issue that can typically be traced to one of three main areas: the maleimide reagent's activity, the availability of free thiols on the target molecule, or suboptimal reaction conditions.[1]
-
Inactive Maleimide Reagent: The maleimide group is highly susceptible to hydrolysis (ring-opening) in aqueous solutions, especially at neutral or alkaline pH.[1][2][3][4][5][6] This hydrolysis forms a maleamic acid, which is unreactive towards thiols, and is a primary cause of failed conjugations.[5][6][7]
-
Unavailable Thiol Groups: Maleimides react specifically with free sulfhydryl (-SH) groups.[1] If the cysteine residues on your protein are forming disulfide bonds (-S-S-), they are unreactive and must be reduced to make the thiols available for conjugation.[1][3][8][9][10] Additionally, free thiols can re-oxidize back to disulfide bonds if exposed to oxygen.[11][12]
-
Suboptimal Reaction Conditions: The reaction is highly dependent on pH, molar ratio of reactants, and temperature. Using incorrect buffer conditions or stoichiometry can significantly reduce the reaction rate and overall yield.[2]
Q2: What is the optimal pH for maleimide-thiol conjugation and why?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][3][4][5][7][11][12][13] This range provides the best balance between thiol reactivity and maleimide stability.[5]
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group (pKa ~8.5) is mostly in its protonated (-SH) form, which is less nucleophilic.[2][13]
-
Above pH 7.5: Several side reactions become problematic. The rate of maleimide hydrolysis increases significantly, inactivating the reagent.[5][6][13] Furthermore, the maleimide group can start to react with primary amines, such as the side chain of lysine (B10760008) residues, leading to loss of selectivity and a heterogeneous product.[2][3][4][7][13] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2][4][12]
Q3: My protein has disulfide bonds. How do I prepare it for conjugation?
You must first reduce the disulfide bonds to generate free, reactive thiols.[1][8][9] The two most common reducing agents are TCEP (Tris(2-carboxyethyl)phosphine) and DTT (Dithiothreitol).[8][9]
-
TCEP is often the preferred agent because it is thiol-free and therefore does not react with the maleimide reagent.[8][9] This means it does not always need to be removed before adding your maleimide compound.[8][9][14]
-
DTT is also effective but contains thiol groups itself.[8] It is crucial to completely remove any excess DTT after reduction (e.g., using a desalting column) because it will compete with your protein's thiols for reaction with the maleimide.[10][14][15]
Q4: How should I prepare and store my maleimide reagents?
Due to the risk of hydrolysis, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[2][3][4][5][6] For storage, it is highly recommended to dissolve the maleimide reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[1][3][4][6][10][15] These stock solutions should be stored at -20°C, protected from moisture and light.[1][4][10]
Q5: What can cause the final conjugate to be unstable?
The thioether bond formed in the maleimide-thiol reaction can be reversible through a process called a retro-Michael reaction.[3][7] This can lead to the detachment of the conjugated molecule, especially in a thiol-rich environment like in vivo where glutathione (B108866) is present.[3][7] To increase stability, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed to a stable ring-opened form by incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) after the initial conjugation is complete.[3][7]
Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
How to monitor the progress of a Mal-NH-Boc conjugation reaction.
Welcome to the Technical Support Center for monitoring Mal-NH-Boc conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals, providing actionable advice, detailed protocols, and troubleshooting support in a direct question-and-answer format to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction in a this compound conjugation?
The process relies on the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, which proceeds via a Michael addition mechanism.[1] In this reaction, the thiol group acts as a nucleophile, attacking the electron-deficient double bond within the maleimide ring to form a stable, covalent thioether bond.[1][2] This selectively links the this compound molecule to a thiol-containing molecule, such as a protein with cysteine residues.[1][3] The Boc (tert-butyloxycarbonyl) group protects a terminal amine, which is generally stable during this step and is intended for subsequent deprotection and further conjugation.[3]
Q2: What is the most critical parameter for a successful maleimide-thiol conjugation?
The pH of the reaction buffer is the most critical factor.[1] The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][4]
-
Below pH 6.5: The reaction rate significantly slows as the thiol group is less likely to be in its more reactive thiolate anion form.[1]
-
Above pH 7.5: The reaction loses its specificity for thiols, and the maleimide group begins to react competitively with primary amines (e.g., lysine (B10760008) side chains).[1][2] Additionally, the rate of maleimide hydrolysis increases at higher pH, inactivating the reagent by opening the ring to form an unreactive maleamic acid.[1][4]
Q3: What are the most common methods to monitor the reaction progress?
The most common methods involve chromatography and spectroscopy to track the consumption of reactants and the formation of the product.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most reliable methods. It separates the starting materials (e.g., protein, this compound linker) from the conjugated product based on hydrophobicity, allowing for quantitative analysis of reaction progress.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the precise mass identification of mass spectrometry.[7] It provides definitive confirmation of the conjugate's identity by detecting the expected increase in molecular weight.[8]
-
UV-Vis Spectroscopy: This is a simple, real-time method. The maleimide group has a characteristic UV absorbance around 300-302 nm, which disappears as it reacts with the thiol.[1][9] By monitoring the decrease in absorbance at this wavelength, one can track the consumption of the maleimide reagent.[9]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of the reaction. A successful conjugation will result in a visible shift in the molecular weight of the protein band.[1]
Visualizing the Process
A typical workflow for a this compound conjugation experiment involves several key stages, from preparing the reactants to analyzing the final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your conjugation reaction and its monitoring.
Q4: Why is my conjugation yield low or non-existent?
Low or no product formation is a common issue that can typically be traced back to one of three areas: the maleimide reagent, the thiol availability on your protein, or the reaction conditions.
-
Inactive Maleimide Reagent: The maleimide ring is prone to hydrolysis, especially at pH > 7.5 or during storage in aqueous solutions.[1][4] This opens the ring and renders it unable to react with thiols.[1] Always prepare stock solutions of your this compound reagent in an anhydrous solvent like DMSO or DMF immediately before use.[2][4]
-
Unavailable Thiols: Maleimides only react with free sulfhydryl groups (-SH), not with oxidized disulfide bonds (S-S).[4] If your protein's cysteine residues are forming disulfide bridges, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine).[4][] Unlike DTT, TCEP does not need to be removed before adding the maleimide reagent.[1] You can confirm the presence of free thiols using Ellman's Reagent.[4][5]
-
Suboptimal pH: As detailed in Q2, the reaction is highly pH-dependent. Ensure your buffer is freshly prepared and maintained within the optimal 6.5-7.5 range.[4]
Q5: My HPLC/LC-MS analysis shows multiple product peaks. What could they be?
Multiple peaks can indicate a heterogeneous product mixture. Potential causes include:
-
Incomplete Reaction: If the reaction has not gone to completion, you will see peaks for both starting materials and the desired conjugate.
-
Multiple Conjugation Sites: If your protein has multiple accessible cysteine residues, you can get a mixture of products with different numbers of linkers attached (e.g., 1, 2, 3, etc.). This is common in antibody-drug conjugate (ADC) production, leading to different drug-to-antibody ratios (DARs).[6]
-
Side Reactions: Although less common in the optimal pH range, reaction with other nucleophilic residues like lysines can occur, leading to different products. At higher pH, hydrolysis of the maleimide ring can also create a new species.[1]
-
Product Instability: The thioether bond formed can be unstable under certain conditions, potentially undergoing a retro-Michael reaction to regenerate the starting thiol and maleimide.[11] Additionally, if conjugation occurs to an N-terminal cysteine, a side reaction called thiazine (B8601807) rearrangement can occur, leading to a different product isomer.[12][13]
Data and Parameters
For successful and reproducible experiments, careful control of reaction parameters is essential.
Table 1: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale & Notes |
|---|---|---|
| pH | 6.5 - 7.5 (Optimal: 7.0) | Balances thiol reactivity with maleimide stability and specificity.[1][2][4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. Use 4°C for sensitive proteins, but allow for longer reaction times (e.g., overnight).[2] |
| Molar Ratio | 10- to 20-fold molar excess of this compound linker to protein thiols | A molar excess helps drive the reaction to completion. This may need optimization for your specific system.[4] |
| Buffer | Amine-free (e.g., Phosphate, HEPES) | Buffers containing primary amines (like Tris or glycine) can compete with the intended reaction, especially if the pH rises.[14] |
| Solvent for Linker | Anhydrous DMSO or DMF | this compound should be dissolved in a dry, organic solvent to prevent hydrolysis before it's added to the aqueous reaction buffer.[1][4] |
Table 2: Comparison of Analytical Methods for Monitoring Conjugation
| Method | Principle | Pros | Cons |
|---|---|---|---|
| RP-HPLC | Separates molecules by hydrophobicity. | Quantitative; resolves starting materials, product, and some impurities.[5][6] | Requires method development; can be denaturing to proteins.[6] |
| LC-MS | Separates by chromatography and identifies by mass. | Provides definitive mass confirmation of the conjugate; highly sensitive.[7][8] | Requires specialized equipment; complex data analysis. |
| UV-Vis Spectroscopy | Measures decrease in maleimide absorbance at ~302 nm. | Real-time, simple, and non-destructive.[9] | Indirect; protein absorbance can interfere; doesn't confirm product identity. |
| SDS-PAGE | Separates molecules by size. | Simple, visual confirmation of mass shift.[1] | Low resolution; not quantitative; doesn't distinguish between species of similar size. |
| Ellman's Assay | Quantifies free thiol groups. | Directly measures consumption of one of the reactants.[5] | Indirect measurement of conjugation; can be affected by reducing agents. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by RP-HPLC
This protocol allows for the quantitative monitoring of the formation of the conjugate and the consumption of the starting protein.
-
Sample Preparation: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a solution containing an excess of a thiol like N-acetylcysteine or by adding an acidic solution (e.g., 1% TFA) to stop the reaction.
-
Dilution: Dilute the quenched sample with the HPLC mobile phase (e.g., 1:100 in 50:50 water/acetonitrile with 0.1% TFA) to an appropriate concentration for analysis.[7]
-
HPLC Analysis:
-
Column: A reversed-phase C18 or C4 column is typically used.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[7]
-
Gradient: Run a linear gradient suitable for separating your protein from the conjugate (e.g., 20% to 70% B over 20-30 minutes). This will need optimization.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: Monitor UV absorbance at 280 nm (for the protein) and/or 220 nm (for peptide bonds).[7]
-
-
Data Analysis: Integrate the peak areas for the unconjugated protein and the newly formed conjugate peak at each time point. The reaction is complete when the peak area of the starting protein no longer decreases and the product peak area is maximized.
Protocol 2: Monitoring Maleimide Consumption by UV-Vis Spectroscopy
This protocol provides a quick, real-time assessment of the consumption of the this compound reagent.
-
Baseline Measurement: In a UV-transparent cuvette, prepare a solution of your this compound reagent in the reaction buffer at the same concentration as in your reaction. Measure the absorbance at 302 nm to establish a baseline (A_initial).[9]
-
Reaction Initiation: In a separate cuvette, initiate the conjugation reaction by adding the thiol-containing protein to the this compound solution.[9]
-
Time-Course Measurement: Immediately begin to measure the absorbance of the reaction mixture at 302 nm at regular intervals (e.g., every 5 minutes).
-
Data Analysis: The absorbance at 302 nm will decrease as the maleimide reacts with the thiol.[9] The reaction is considered complete when the absorbance reading stabilizes at a minimum value. The percentage of reacted maleimide at any time point 't' can be calculated as: [(A_initial - A_t) / A_initial] * 100.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmiweb.com [pharmiweb.com]
- 13. bachem.com [bachem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
In Vivo Stability Showdown: Self-Stabilizing Mal-NH-Boc Outperforms Conventional SMCC Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical decision that directly impacts therapeutic efficacy and safety. A comparative analysis of in vivo stability reveals that advanced self-stabilizing maleimide (B117702) linkers, such as those derived from Mal-NH-Boc, demonstrate superior payload retention compared to the conventional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This enhanced stability minimizes premature drug release, potentially leading to a wider therapeutic window and reduced off-target toxicity.
The fundamental weakness of the traditional SMCC linker lies in the reversible nature of the thiosuccinimide bond it forms with cysteine residues on an antibody. This bond is susceptible to a retro-Michael reaction in the presence of thiol-containing species like albumin in the bloodstream, leading to unintended deconjugation of the cytotoxic payload.[1] In contrast, self-stabilizing maleimide linkers derived from structures like Mal-Dap(Boc) (diaminopropionic acid), which shares a similar stabilizing mechanism to this compound, are engineered to rapidly convert the initial thiosuccinimide bond into a stable, hydrolyzed form, thereby preventing payload shedding.[1][2]
Quantitative Comparison of In Vivo Linker Stability
Experimental data from preclinical studies highlights a significant stability advantage for ADCs constructed with self-stabilizing maleimides over those with conventional linkers. A key study directly comparing an ADC with a self-stabilizing maleimido-diaminopropionic acid (DPR) linker to one with a standard maleimidocaproyl (mc) linker, which is structurally analogous to the reactive portion of SMCC, revealed a dramatic difference in payload retention over time in a rat model.[1]
| Linker Type | ADC | % Payload Loss (Day 3) | % Payload Loss (Day 7) | Data Source |
| Self-Stabilizing Maleimide | anti-CD30-DPR-MMAE | ~10% | <15% | [1] |
| Conventional Maleimide | anti-CD30-mc-MMAE | ~50% | ~65% | [1] |
Table 1: In vivo stability comparison of a self-stabilizing maleimide ADC versus a conventional maleimide ADC in rats. The data clearly indicates significantly less payload loss over a 7-day period for the ADC with the self-stabilizing linker.
Mechanism of Action and Stability Pathway
The enhanced stability of the this compound and similar self-stabilizing linkers is achieved through intramolecular catalysis of succinimide (B58015) ring hydrolysis. An adjacent basic amino group in the linker structure facilitates a rapid and irreversible ring-opening reaction, forming a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[2][3]
Conversely, the thiosuccinimide bond formed by the SMCC linker is prone to reversal in plasma, leading to the detachment of the drug-linker complex.[1] This free payload can then bind to other circulating proteins, such as albumin, resulting in systemic toxicity and diminished therapeutic efficacy.[1]
Figure 1: Comparative stability pathways of SMCC and this compound linkers.
Experimental Protocols for In Vivo Stability Assessment
The evaluation of ADC linker stability in vivo is crucial for the selection of promising clinical candidates. Pharmacokinetic (PK) studies are the primary method used to measure the concentration of the total antibody, the intact ADC, and the prematurely released free payload in plasma over time.[4][5]
In Vivo Pharmacokinetic Study in Rodents
Objective: To quantify the in vivo stability of the ADC linker by measuring the concentrations of total antibody, intact ADC, and free payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Sterile Phosphate-Buffered Saline (PBS) for dosing formulation
-
Female BALB/c mice or Sprague-Dawley rats (6-8 weeks old)[1][4]
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin)[4]
-
Centrifuge
Procedure:
-
ADC Administration: A single intravenous (IV) dose of the ADC (e.g., 1 mg/kg) is administered to the animals.[1]
-
Sample Collection: Blood samples are collected at various time points (e.g., 1 hour, 6 hours, 1 day, 2 days, 3 days, 5 days, and 7 days) post-injection.[1]
-
Plasma Preparation: The collected blood is immediately centrifuged to separate the plasma.[4]
-
Sample Storage: The plasma supernatant is carefully collected and stored at -80°C until analysis.[4]
Analytical Methods
1. ELISA-Based Quantification of Intact ADC and Total Antibody
This method is used to measure the concentration of the antibody component of the ADC.[6]
-
Plate Coating: ELISA plates are coated with the target antigen to capture the ADC.
-
Sample Incubation: Plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.
-
Detection: A secondary antibody, often conjugated to horseradish peroxidase (HRP), that recognizes the antibody portion of the ADC is added.
-
Signal Development: A substrate is added to produce a colorimetric signal that is proportional to the amount of bound ADC.
-
Quantification: The concentration of the intact ADC is determined by comparing the signal to a standard curve. A similar ELISA setup, often capturing with an anti-isotype antibody, can be used to measure the total antibody concentration.[5]
2. LC-MS/MS-Based Quantification of Free Payload
This method is used to quantify the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[6]
-
Sample Preparation: Proteins in the plasma samples, including the ADC, are precipitated using a solvent like acetonitrile.[6]
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.[6]
-
LC-MS/MS Analysis: The supernatant, containing the free payload, is injected into a liquid chromatography-mass spectrometry (LC-MS/MS) system.[6] The payload is separated from other plasma components by liquid chromatography and then detected and quantified by the mass spectrometer.[6]
Figure 2: Experimental workflow for in vivo ADC stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Choosing the Right Tool for Protein Conjugation: A Comparative Guide to Mal-NH-Boc and Click Chemistry
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a cornerstone of innovation. The choice of chemical strategy can profoundly impact the efficacy, stability, and homogeneity of the final bioconjugate, be it an antibody-drug conjugate (ADC), a diagnostic imaging agent, or a tool for fundamental research. This guide provides a detailed, data-driven comparison of two prominent methodologies: the traditional maleimide-based approach using Mal-NH-Boc linkers and the versatile and highly efficient "click chemistry" paradigm.
This comparison will delve into the mechanisms of action, quantitative performance metrics, and detailed experimental protocols for both this compound and click chemistry, enabling you to make an informed decision for your specific application.
Mechanism of Action: A Tale of Two Chemistries
This compound conjugation is a two-stage process that relies on well-established chemical reactions. The process begins with the reaction of a maleimide (B117702) group with a thiol (sulfhydryl) group, typically from a cysteine residue on the protein. This is followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to reveal a primary amine, which can then be conjugated to a second molecule of interest.[1][2]
Click chemistry , a term that encompasses a class of highly efficient and specific reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a bioorthogonal approach to conjugation.[3][4] These reactions form a stable triazole linkage between an azide (B81097) and an alkyne functional group, which are typically absent in biological systems, thus preventing unwanted side reactions.[3][5]
At a Glance: Performance Comparison
The choice between this compound and click chemistry often comes down to the specific requirements of the experiment, including the desired level of control, the stability of the final conjugate, and the biocompatibility of the reaction conditions.
| Feature | This compound Chemistry | Click Chemistry (CuAAC & SPAAC) |
| Target Functional Groups | Thiols (-SH) via Maleimide; Primary amines (-NH₂) after Boc deprotection | Azides (-N₃) and Alkynes (terminal or strained) |
| Reaction Kinetics | Maleimide-thiol reaction is very fast (minutes to a few hours at room temperature).[4] | CuAAC is very fast, often complete in 30-60 minutes at room temperature.[4] SPAAC is also fast, with some reactions completing in under an hour.[4] |
| Reaction Yield | Generally high, but can be variable depending on reaction conditions and the number of available reactive sites.[4] | Typically very high and quantitative (>90-95%), leading to well-defined products with controlled stoichiometry.[6][7] |
| Specificity & Stoichiometry | Maleimide is highly selective for thiols at pH 6.5-7.5.[6] However, if multiple cysteines are present, stoichiometry can be difficult to control. | Highly specific and bioorthogonal, reacting only with their intended counterparts.[5] This allows for precise control over stoichiometry, often achieving a 1:1 ratio.[8] |
| Stability of Linkage | The thioether bond from the maleimide reaction can be unstable and reversible, especially in the presence of thiols in vivo (retro-Michael reaction).[4][9] | The triazole ring formed in azide-alkyne cycloadditions is highly stable and considered irreversible under physiological conditions.[4][10] |
| Biocompatibility | Generally good for in vitro applications. The potential for deconjugation in vivo is a concern.[4] | SPAAC is highly biocompatible and suitable for in vivo applications as it does not require a cytotoxic copper catalyst.[11] CuAAC requires a copper catalyst, which can be toxic to cells, but ligands like THPTA can mitigate this.[4] |
| pH Sensitivity | The maleimide-thiol reaction is optimal at pH 6.5-7.5.[6] The subsequent amine reaction is typically performed at a higher pH. | Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[3] |
Visualizing the Chemistry: Reaction Pathways and Workflows
To further understand the practical differences between these two approaches, the following diagrams illustrate their respective chemical reactions and a general experimental workflow.
DOT script for this compound Conjugation Pathway
Caption: Chemical pathway for protein modification using a this compound linker.
DOT script for Click Chemistry Conjugation Pathway
Caption: Reaction schemes for CuAAC and SPAAC click chemistry conjugations.
DOT script for General Bioconjugation Workflow
Caption: A generalized experimental workflow for protein bioconjugation.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for performing protein conjugation using this compound and click chemistry.
Protocol 1: Site-Specific Protein Conjugation using this compound
This protocol is divided into three main stages: thiol-specific conjugation, Boc deprotection, and amine-specific conjugation.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteines)
-
N-Mal-N-bis(PEGn-NH-Boc) linker (n indicates the number of PEG units)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed and free of thiol-containing reagents.
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Amine-reactive second molecule (e.g., NHS ester of a drug or dye)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
Part 1: Thiol-Specific Conjugation
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[1] If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
Linker Preparation: Prepare a 10 mM stock solution of the this compound linker in anhydrous DMF or DMSO.[2]
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the linker solution to the protein solution with gentle stirring.[1] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Quenching: Add a quenching reagent to a final concentration of 10-100 mM to react with any unreacted maleimide groups and incubate for 30 minutes at room temperature.[2]
-
Purification: Purify the resulting conjugate using SEC to remove excess linker and quenching reagent.[1]
Part 2: Boc Deprotection
-
Preparation: The purified, Boc-protected protein conjugate can be lyophilized if it is in an aqueous buffer.
-
Deprotection Reaction: Dissolve the lyophilized conjugate in anhydrous DCM.[2] Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v) dropwise.[2][12]
-
Incubation: Allow the reaction to warm to room temperature and stir for 1-2 hours.[2] Monitor the reaction by LC-MS to confirm the removal of the Boc group.
-
Work-up: Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
Part 3: Amine-Specific Conjugation
-
Molecule Preparation: Dissolve the amine-reactive second molecule in anhydrous DMF or DMSO immediately before use.[1]
-
Conjugation Reaction: Re-dissolve the deprotected protein conjugate in a suitable buffer (pH 7.2-8.5). Add a 10 to 20-fold molar excess of the dissolved amine-reactive molecule to the protein solution while gently stirring.[1]
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Purification: Purify the final bioconjugate from excess reagents using an appropriate method like SEC or dialysis.[1]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein Conjugation
This protocol describes the conjugation of an azide-modified protein with an alkyne-containing molecule.
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule (e.g., drug, dye)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-benzyltriazolylmethyl)amine (TBTA)
-
Reducing Agent: Sodium ascorbate (B8700270)
-
Conjugation Buffer: PBS or other suitable buffer, pH 7-8
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Complex Formation: Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.[13]
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified protein with the alkyne-containing molecule. The molar ratio of the alkyne molecule to the protein is typically in the range of 4:1 to 10:1.[13]
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]
-
-
Incubation: Gently mix and incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[13]
-
Purification: Purify the final conjugate using a suitable method such as SEC or affinity chromatography to remove unreacted reagents and by-products.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein Conjugation
This protocol describes the copper-free conjugation of an azide-modified protein with a strained alkyne-containing molecule (e.g., DBCO).
Materials:
-
Azide-modified protein
-
Strained alkyne-containing molecule (e.g., DBCO-PEG-Drug)
-
Conjugation Buffer: PBS, pH 7.4, or other amine-free, azide-free buffer
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Solutions:
-
Dissolve the azide-modified protein in the conjugation buffer.
-
Prepare a stock solution of the DBCO-containing molecule in anhydrous DMSO or DMF (e.g., 10 mM).[14]
-
-
Conjugation Reaction:
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[14] The reaction progress can be monitored by measuring the decrease in absorbance of the DBCO group at around 309 nm.[14]
-
Purification: Purify the final conjugate using a suitable method like SEC to remove any unreacted DBCO-containing molecule.
Conclusion and Recommendations
Both this compound and click chemistry are powerful tools for protein conjugation, each with its own set of advantages and disadvantages.
This compound chemistry is a well-established and effective method, particularly for researchers who are comfortable with traditional bioconjugation techniques. Its primary strengths are the rapid kinetics of the maleimide-thiol reaction and the widespread availability of reagents. However, the potential instability of the thioether linkage in the reducing environment of the cytoplasm is a significant consideration, especially for in vivo applications.[4][9]
Click chemistry , in both its copper-catalyzed (CuAAC) and strain-promoted (SPAAC) forms, offers a highly efficient, specific, and robust alternative. The bioorthogonal nature of the azide-alkyne reaction allows for precise control over the conjugation site and stoichiometry, resulting in more homogeneous products.[5][8] The exceptional stability of the resulting triazole linkage makes click chemistry a superior choice for applications requiring long-term stability in biological environments.[10] For in vivo studies and applications involving live cells, the copper-free SPAAC reaction is the preferred method due to its excellent biocompatibility.[11]
Ultimately, the optimal choice of conjugation chemistry will depend on the specific goals of your research. For applications demanding the highest levels of stability, homogeneity, and biocompatibility, particularly for in vivo use, click chemistry, especially SPAAC, is emerging as the gold standard. For many in vitro applications where absolute stability is less critical, the well-established and rapid maleimide-based chemistry remains a viable and effective option.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. axispharm.com [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
Characterization of Mal-NH-Boc Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of intermediates and final products is paramount. Mal-NH-Boc (Maleimide-PEG-Amine with a Boc-protecting group) linkers are frequently employed to connect molecules of interest, such as proteins or peptides, to other moieties. Mass spectrometry stands out as a primary analytical tool for confirming the successful conjugation and purity of these molecules. This guide provides a comparative overview of mass spectrometric techniques for the characterization of this compound conjugates, supported by experimental protocols and data.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool for the analysis of this compound conjugates, other analytical techniques can provide complementary information regarding purity and structure. The choice of technique often depends on the specific information required and the nature of the conjugate.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation patterns for structural elucidation, impurity identification. | High sensitivity and specificity, provides exact mass information.[1] | Can be destructive, may not resolve isomers without chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and aggregates.[2][3] | High resolution, quantitative, non-destructive. | Does not provide direct molecular weight information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of covalent linkages.[1] | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
Mass Spectrometry Techniques: A Head-to-Head Comparison
Different mass spectrometry ionization and analyzer technologies offer varying levels of performance for the characterization of this compound conjugates. Electrospray ionization (ESI) is the most common ionization technique for these types of molecules due to its soft nature, which minimizes in-source fragmentation and allows for the analysis of large biomolecules.
| Mass Analyzer | Mass Accuracy | Resolution | Key Advantages for this compound Analysis |
| Time-of-Flight (TOF) | < 5 ppm | > 10,000 | High resolution and mass accuracy, suitable for exact mass determination of conjugates.[1] |
| Orbitrap | < 2 ppm | > 100,000 | Very high resolution and mass accuracy, excellent for resolving complex isotopic patterns and identifying modifications.[1] |
| Quadrupole Ion Trap | < 100 ppm | Low | Capable of MSn experiments, which are useful for detailed fragmentation analysis to confirm the structure of the conjugate and the linker.[4][5] |
| Quadrupole | < 100 ppm | Low | Often used in triple quadrupole (QqQ) instruments for targeted quantification in multiple reaction monitoring (MRM) mode.[6] |
Experimental Workflow and Protocols
The successful characterization of a this compound conjugate by mass spectrometry begins with a carefully planned experimental workflow, from sample preparation to data analysis.
Protocol 1: General this compound Conjugation to a Thiol-Containing Peptide
-
Peptide Preparation : Dissolve the thiol-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5.
-
Linker Preparation : Dissolve the this compound linker in a compatible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction : Add the linker solution to the peptide solution in a molar excess (typically 3-5 fold). Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quenching : Quench the reaction by adding a small molecule thiol, such as L-cysteine, to react with any excess maleimide.
-
Purification : Purify the conjugate using reversed-phase HPLC to separate the desired product from unreacted starting materials and byproducts.
Protocol 2: LC-MS/MS Analysis of a Purified this compound Conjugate
-
Sample Preparation : Dissolve the purified conjugate in a solvent compatible with ESI-MS, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of 1-10 µg/mL.[7]
-
Liquid Chromatography (LC) :
-
Column : C18 reversed-phase column.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate : 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MS1 Scan : Acquire a full MS scan from m/z 200-2000 to identify the precursor ion of the conjugate.
-
MS/MS Analysis : Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of interest.
-
Collision Energy : Apply a normalized collision energy in the range of 20-40% to induce fragmentation.
-
Characteristic Fragmentation of this compound Conjugates
A key feature in the mass spectrum of a this compound conjugate is the characteristic fragmentation of the Boc (tert-butyloxycarbonyl) protecting group. Under collision-induced dissociation (CID) in the mass spectrometer, the Boc group readily undergoes neutral losses.
The most prominent neutral loss from the Boc group is typically the loss of isobutylene (56 Da).[5][8] Another common loss is that of the entire Boc group as tert-butoxycarbonyl radical (100 Da). The observation of these characteristic neutral losses provides strong evidence for the presence of the Boc group on the conjugate. In addition to these losses, fragmentation of the peptide backbone will produce the expected b- and y-ions, which can be used to confirm the peptide sequence.
By combining high-resolution LC-MS for accurate mass measurement with tandem MS for fragmentation analysis, researchers can confidently characterize their this compound conjugates, ensuring the quality and consistency of these critical reagents in drug development and other research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validating Mal-NH-Boc Protein Conjugation: SDS-PAGE vs. Alternatives
For researchers, scientists, and drug development professionals, the successful conjugation of molecules to proteins is a critical step in creating novel therapeutics, diagnostics, and research tools. The covalent attachment of a linker like Mal-NH-Boc (Maleimide-NH-Boc) requires rigorous validation to confirm the success of the conjugation and to characterize the resulting product. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely accessible technique for the initial assessment of protein conjugation. This guide provides an objective comparison of SDS-PAGE with other common analytical methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate validation strategy.
The Principle of SDS-PAGE in Conjugation Analysis
Protein conjugation results in an increase in the molecular weight of the protein. SDS-PAGE separates proteins primarily based on their molecular weight.[1][2] The anionic detergent SDS denatures the protein and imparts a uniform negative charge, effectively masking the protein's intrinsic charge.[3] Consequently, when subjected to an electric field in a polyacrylamide gel matrix, the protein's migration is inversely proportional to the logarithm of its molecular weight. A successful conjugation of this compound to a protein will be visualized as a band shift on the gel, with the conjugated protein migrating slower than the unconjugated protein.[4] This distinct band of higher molecular weight serves as primary evidence of a successful conjugation reaction.[4]
Experimental Workflow for SDS-PAGE Analysis
The general workflow for analyzing this compound conjugated proteins using SDS-PAGE involves sample preparation, electrophoresis, and visualization.
General workflow for SDS-PAGE analysis of protein conjugates.
Detailed Protocol: SDS-PAGE for this compound Conjugated Proteins
This protocol provides a general guideline for the SDS-PAGE analysis of proteins conjugated with this compound. Optimization may be required based on the specific protein and conjugation conditions.
1. Sample Preparation:
-
Take an aliquot of the conjugation reaction mixture containing the this compound conjugated protein.
-
As a control, use an aliquot of the unconjugated protein.
-
Add 4X or 5X SDS-PAGE sample loading buffer to your samples. For reducing conditions, which break disulfide bonds, ensure the loading buffer contains a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[5]
-
Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation of the proteins.[6]
-
Centrifuge the samples briefly to pellet any precipitates.
2. Gel Electrophoresis:
-
Prepare or use a pre-cast polyacrylamide gel with a percentage appropriate for the molecular weight of your protein. A gradient gel (e.g., 4-20%) can provide good resolution for a wider range of protein sizes.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.
-
Carefully load the denatured samples and a molecular weight marker into the wells of the gel.
-
Connect the apparatus to a power supply and run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.
3. Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Coomassie Blue Staining:
-
Fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for at least 1 hour.
-
Stain the gel in Coomassie Brilliant Blue solution for 1-2 hours.
-
Destain the gel in a solution of methanol and acetic acid until clear bands are visible against a transparent background.[7]
-
-
Silver Staining (for higher sensitivity):
-
Fix the gel as described for Coomassie staining.
-
Wash the gel thoroughly with deionized water.
-
Sensitize the gel with a sensitizing solution (e.g., 0.02% sodium thiosulfate).
-
Incubate the gel in a chilled 0.1% silver nitrate (B79036) solution.
-
Develop the gel with a developing solution (e.g., 2% sodium carbonate, 0.04% formaldehyde) until bands appear.
-
Stop the reaction with a 5% acetic acid solution.[4]
-
-
Image the gel using a gel documentation system for analysis.
Comparison with Alternative Validation Methods
While SDS-PAGE is a valuable initial screening tool, other techniques offer more detailed and quantitative information about the protein conjugate. The choice of method depends on the specific information required, the stage of development, and available instrumentation.[8]
| Feature | SDS-PAGE | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Information | Molecular weight shift (qualitative) | Precise molecular weight, confirmation of conjugation, identification of conjugation sites | Purity, separation of conjugated and unconjugated species | Drug-to-Antibody Ratio (DAR) distribution, separation based on hydrophobicity |
| Resolution | Low to moderate | Very high | High | Good to high |
| Sensitivity | Nanogram range (silver stain) | Picomole to femtomole range | Microgram to nanogram range | Microgram range |
| Quantitative Capability | Semi-quantitative (densitometry) | Quantitative with standards | Highly quantitative | Highly quantitative |
| Throughput | High | Low to moderate | High | High |
| Cost per Sample | Low | High | Moderate | Moderate |
| Instrumentation Cost | Low | High | Moderate to high | Moderate to high |
| Sample Preparation | Simple | Desalting often required | Relatively simple | Requires specific buffer conditions (high salt) |
Alternative Validation Techniques: A Deeper Look
Mass Spectrometry (MS)
Mass spectrometry provides the most detailed information about the protein conjugate, including its precise molecular weight.[5] This allows for unambiguous confirmation of the conjugation and can be used to determine the number of this compound molecules attached to the protein. Techniques like peptide mapping MS can even identify the specific amino acid residues that have been modified.
Workflow for mass spectrometry analysis of protein conjugates.
High-Performance Liquid Chromatography (HPLC)
HPLC techniques, such as size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC), are powerful for assessing the purity of the conjugated protein and separating it from the unconjugated starting material and other impurities.[9][10] HPLC offers high resolution and accurate quantification.[9]
Workflow for HPLC analysis of protein conjugates.
Hydrophobic Interaction Chromatography (HIC)
HIC is particularly useful for characterizing antibody-drug conjugates (ADCs) and other protein conjugates where the attached molecule alters the hydrophobicity of the protein.[7][11] It can separate species with different numbers of conjugated molecules (e.g., drug-to-antibody ratio or DAR), providing information on the distribution of the conjugate population.[12] HIC is performed under non-denaturing conditions, which preserves the native structure of the protein.[11]
Workflow for HIC analysis of protein conjugates.
Conclusion and Best Practices
SDS-PAGE is an indispensable, low-cost, and straightforward method for the initial validation of this compound protein conjugation. The observation of a higher molecular weight band provides a clear, albeit qualitative, confirmation of a successful reaction. For a comprehensive characterization of the conjugated protein, orthogonal methods such as mass spectrometry, HPLC, and HIC are essential. By employing a combination of these techniques, researchers can gain a thorough understanding of their conjugated products, ensuring the development of well-characterized and consistent biomolecules for their intended applications.
References
- 1. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for SDS-PAGE – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual [open.oregonstate.education]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. A comparison between SDS-PAGE and size exclusion chromatography as analytical methods for determining product composition in protein conjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Researcher's Guide to Functional Assays for Labeled Proteins: Mal-NH-Boc vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a gateway to understanding their function, tracking their movement, and developing targeted therapeutics. The choice of labeling chemistry is critical, as it can significantly impact the protein's native activity. This guide provides an objective comparison of the traditional Mal-NH-Boc labeling method with two popular modern alternatives: SNAP-tag® and Click Chemistry. We present supporting experimental data, detailed protocols for key functional assays, and visual workflows to empower you in selecting the optimal strategy for your research.
At a Glance: Comparing Protein Labeling Techniques
The ideal protein labeling method offers high specificity, efficiency, and minimal disruption to the protein's function. While this compound, utilizing maleimide-thiol chemistry, has been a long-standing tool, newer methods like SNAP-tag® and Click Chemistry provide compelling alternatives with distinct advantages. Below is a summary of their key characteristics and a comparison of their impact on protein activity based on available data.
| Feature | This compound (Maleimide) | SNAP-tag® | Click Chemistry |
| Labeling Strategy | Covalent modification of cysteine residues. | Enzymatic self-labeling of a fusion tag. | Bio-orthogonal reaction between two abiotic chemical groups. |
| Specificity | Site-specific to accessible cysteines. Can be non-specific if multiple reactive cysteines are present. | Highly site-specific to the SNAP-tag®. | Highly site-specific to the incorporated bio-orthogonal handle. |
| Labeling Conditions | pH 6.5-7.5. Requires a reducing environment to prevent disulfide bond formation. | Physiological conditions. | Physiological conditions. Copper-catalyzed (CuAAC) or copper-free (SPAAC). |
| Size of Modification | Small molecule label. | ~20 kDa SNAP-tag® protein plus the label. | Small bio-orthogonal handle plus the label. |
| Versatility | Wide range of maleimide-activated labels available. | Wide range of O6-benzylguanine (BG) substrates available. | Wide range of azide (B81097) and alkyne-functionalized labels available. |
Impact on Protein Function: A Quantitative Comparison
Preserving the biological activity of a labeled protein is paramount. The choice of labeling technique can significantly influence a protein's binding affinity, enzymatic activity, and overall function. While comprehensive head-to-head comparisons across all three methods on a single protein are limited in published literature, the available data provides valuable insights.
| Protein/Assay | Labeling Method | Key Functional Metric | Result | Reference |
| VHH Antibody Fragment | Maleimide-Thiol | Functional Binding Capacity | - | [1] |
| Click Chemistry | Functional Binding Capacity | Equal or better than maleimide-thiol conjugates. | [1] | |
| Antibody-Nanoparticle Conjugate | Carbodiimide (B86325) (for comparison) | Target Receptor Binding | - | [2] |
| Click Chemistry | Target Receptor Binding | Improved binding compared to carbodiimide conjugates. | [2] | |
| General Observation | Maleimide | Potential for loss of activity | Can be disruptive if the cysteine is near an active or binding site. | [3] |
| General Observation | SNAP-tag® | Generally well-tolerated | The tag is a protein itself and can potentially interfere with function, though often does not.[4] | [4] |
| General Observation | Click Chemistry | Minimally disruptive | The small size of the bio-orthogonal handle is less likely to perturb protein function.[5][6] | [5][6] |
Visualizing the Labeling Workflows
To better understand the practical steps involved in each labeling strategy, the following diagrams illustrate the general experimental workflows.
Caption: Workflow for labeling a protein with this compound.
Caption: Workflow for labeling a SNAP-tag® fusion protein.
Caption: Workflow for Click Chemistry protein labeling.
Experimental Protocols for Key Functional Assays
The following are generalized protocols for common functional assays to assess the activity of labeled proteins. Optimization will be required for specific proteins and applications.
Enzyme Kinetics Assay
This assay is used to determine the kinetic parameters (Km and Vmax) of an enzyme, providing a quantitative measure of its catalytic efficiency before and after labeling.
Materials:
-
Unlabeled and labeled enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a series of substrate concentrations in the assay buffer.
-
Add a fixed concentration of the unlabeled or labeled enzyme to initiate the reaction.
-
Monitor the rate of product formation or substrate depletion over time by measuring the change in absorbance or fluorescence.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Compare the Km and Vmax values of the labeled enzyme to the unlabeled control to assess the impact of labeling on enzymatic activity.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is useful for assessing the function of labeled growth factors or cytokines.[7]
Materials:
-
Target cells
-
Cell culture medium
-
Unlabeled and labeled protein (e.g., growth factor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the unlabeled or labeled protein. Include a negative control (medium only).
-
Incubate for the desired period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Plot the absorbance against the protein concentration and determine the EC50 (half-maximal effective concentration) for both the labeled and unlabeled protein.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity (KD) between two molecules in real-time.[8][9] This is ideal for confirming that a labeled antibody or receptor still binds to its target.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Unlabeled and labeled protein (analyte)
-
Binding partner (ligand)
-
Immobilization buffer and running buffer
-
Regeneration solution
Protocol:
-
Immobilize the ligand onto the sensor chip surface.
-
Inject a series of concentrations of the unlabeled or labeled analyte over the chip surface and monitor the change in the SPR signal (response units, RU) over time to measure association.
-
Flow running buffer over the chip to measure the dissociation of the analyte from the ligand.
-
After each cycle, regenerate the sensor surface with the regeneration solution.
-
Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Compare the KD values of the labeled and unlabeled protein to quantify any change in binding affinity.
Signaling Pathway Visualization: EGFR and MAPK/ERK Pathways
Understanding the context in which a labeled protein functions is crucial. For instance, a labeled growth factor should still be able to activate its downstream signaling cascade. The Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are fundamental signaling cascades involved in cell proliferation, differentiation, and survival, and are often studied using labeled proteins.[10][11][12]
Caption: Simplified EGFR to MAPK/ERK signaling pathway.
Conclusion
The choice of a protein labeling strategy is a critical decision that can profoundly affect experimental outcomes. While this compound offers a straightforward method for labeling cysteine residues, its potential to disrupt protein function, particularly if the cysteine is in a critical region, necessitates careful validation. Modern alternatives like SNAP-tag® and Click Chemistry provide highly specific and often less disruptive means of protein modification. The SNAP-tag® system offers the convenience of an enzymatic reaction with a wide variety of substrates, while Click Chemistry provides a bio-orthogonal approach with minimal modification size, making it an excellent choice for applications where preserving the native protein structure and function is paramount.
By carefully considering the characteristics of each method and performing rigorous functional assays as outlined in this guide, researchers can confidently select the most appropriate labeling strategy to advance their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. absbio.com [absbio.com]
- 8. MAPK Signaling Pathway - Creative Proteomics [mspro.creative-proteomics.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. en.wikipedia.org [en.wikipedia.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site.[1] This guide provides an objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.
The fundamental difference between these two linker strategies lies in their payload release mechanism.[1][] Cleavable linkers are engineered to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes, acidity, or reducing agents.[3][4] In contrast, non-cleavable linkers, which form a stable bond with the payload, release the cytotoxic agent only after the complete proteolytic degradation of the antibody backbone within the lysosome.[4][5] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: Two Distinct Strategies for Payload Release
The choice of linker chemistry dictates how and when the potent payload is released from its antibody carrier, which in turn defines the ADC's mechanism of action and therapeutic window.[3]
Cleavable Linkers: These linkers are designed for controlled payload release either intracellularly or in the tumor microenvironment.[3] This strategy can be advantageous as it can lead to a "bystander effect," where the released, membrane-permeable payload diffuses out of the target cell and kills neighboring antigen-negative tumor cells.[1][6] This is particularly useful in treating heterogeneous tumors.[1] However, a potential downside is the increased risk of off-target toxicity if the linker is prematurely cleaved in circulation.[3]
Non-Cleavable Linkers: This class of linkers offers a different mechanism of action, relying on the complete digestion of the antibody in the lysosome to release the payload.[3][5] The released entity is a complex consisting of the payload, the linker, and an attached amino acid residue from the antibody.[5] This complex is typically charged and less membrane-permeable, which significantly limits the bystander effect but offers enhanced safety and a potentially wider therapeutic window due to greater plasma stability and reduced off-target toxicity.[1][7] An example of a moiety used in non-cleavable linkers is Mal-NH-Boc, where the maleimide (B117702) group forms a highly stable thioether bond with a cysteine residue on the antibody.[8] The Boc-protected amine serves as a handle for attaching the drug payload.
Performance Comparison: Stability, Efficacy, and Safety
The choice between cleavable and non-cleavable linkers is context-dependent, involving a trade-off between the bystander effect and plasma stability.
Quantitative Data Summary
Direct head-to-head comparisons of ADCs with different linkers but the same antibody and payload are not always publicly available. However, data compiled from various studies provide a comparative overview.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linker Example | Stability in Human Plasma | Key Findings |
|---|---|---|---|
| Cleavable | Val-Cit (Peptide) | High | Generally stable, but can be susceptible to cleavage by carboxylesterase in rodent plasma.[9][10] |
| Hydrazone (pH-sensitive) | Moderate | Stability can be an issue, with a reported half-life of ~36 hours for some constructs.[11] | |
| Disulfide (Redox-sensitive) | Variable | Stability depends on the steric hindrance around the disulfide bond. |
| Non-Cleavable | Thioether (e.g., SMCC) | Very High | T-DM1, which uses a thioether linker, demonstrates high stability with a half-life of ~4.6 days in rats.[12] |
Table 2: Comparative In Vivo Efficacy and Toxicity
| Feature | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (e.g., Thioether) |
|---|---|---|
| "Bystander" Efficacy | High potential; can kill adjacent antigen-negative cells.[7] | Low to negligible; payload is less membrane-permeable.[7] |
| Off-Target Toxicity | Higher potential due to premature payload release and bystander effect.[7] | Lower potential due to greater stability and limited bystander effect.[7] |
| Therapeutic Window | Potentially narrower due to off-target toxicities.[7] | Potentially wider due to improved tolerability.[7] |
| Tumor Model Efficacy | Can be superior in heterogeneous tumors.[7] | May outperform in homogeneous, high-antigen expressing tumors.[13] |
Experimental Protocols
A robust evaluation of linker performance is essential for ADC development. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma.[14]
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh human or animal plasma at 37°C.[14] Include a control sample in a formulation buffer like PBS.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze samples at -80°C.[14]
-
Sample Preparation:
-
Thaw plasma aliquots on ice.
-
Precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing a suitable internal standard.[14]
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[14]
-
Collect the supernatant containing the released payload.
-
-
Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[9][14]
-
Data Analysis: Plot the concentration of the released payload or the percentage of intact ADC against time to determine the stability profile and calculate the ADC half-life.[9]
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.
Methodology:
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to an average volume of 100-200 mm³.
-
Dosing: Administer a single intravenous bolus dose of the ADC, a vehicle control, and relevant control ADCs.[15]
-
Monitoring: Measure tumor volumes with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.[15]
-
Data Analysis: Plot the mean tumor volume for each treatment group over time. Calculate tumor growth inhibition (TGI) to compare the efficacy of different ADCs.
Protocol 3: Synthesis of a Non-Cleavable ADC using a this compound type Linker
Objective: To outline the general steps for conjugating a drug to an antibody using a maleimide-based non-cleavable linker.
Methodology:
-
Linker-Payload Synthesis:
-
Boc Deprotection: Dissolve the this compound linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group, exposing the primary amine.[16][17]
-
Payload Activation: Activate a carboxylic acid group on the payload molecule using a carbodiimide (B86325) coupling agent like EDC or DCC in the presence of N-hydroxysuccinimide (NHS).[16]
-
Conjugation: React the deprotected linker with the activated payload to form a stable amide bond. Purify the resulting linker-payload intermediate using reverse-phase HPLC.[16]
-
-
Antibody Reduction:
-
Reduce a controlled number of interchain disulfide bonds on the monoclonal antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol (-SH) groups.
-
-
Final Conjugation:
-
React the purified linker-payload intermediate with the reduced antibody. The maleimide group on the linker will specifically react with the free thiol groups on the antibody to form a stable, non-cleavable thioether bond.[17]
-
-
Purification and Characterization:
-
Purify the final ADC conjugate using techniques like size exclusion or hydrophobic interaction chromatography to remove unconjugated drug-linker and aggregated antibody.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
-
Conclusion
The decision between a cleavable and a non-cleavable linker is a critical, context-dependent step in ADC design.[6] Cleavable linkers offer the potential for a powerful bystander effect, which can be crucial for treating heterogeneous tumors.[6] However, this often comes with the trade-off of potentially lower plasma stability and a narrower therapeutic window.[6] Non-cleavable linkers generally provide superior stability and a better safety profile, making them an excellent choice for homogenous tumors or when minimizing off-target toxicity is paramount.[6] A thorough evaluation of the target antigen, tumor microenvironment, and payload characteristics is essential for selecting the optimal linker strategy to maximize therapeutic success.
References
- 1. benchchem.com [benchchem.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Evaluating the Drug-to-Antibody Ratio of ADCs with Mal-NH-Boc Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their therapeutic index. Achieving a well-defined and consistent DAR is paramount for ensuring optimal efficacy and safety. This guide provides an objective comparison of methodologies for evaluating the DAR of ADCs constructed with maleimide-based linkers, specifically focusing on those containing a Boc-protected amine functionality (Mal-NH-Boc), and discusses their performance relative to other common linker strategies.
The Role of this compound Linkers in ADC Development
This compound linkers are heterobifunctional crosslinkers that play a crucial role in modern ADC design. The maleimide (B117702) group facilitates covalent attachment to thiol groups on the antibody, typically on cysteine residues, forming a stable thioether bond. The Boc (tert-butyloxycarbonyl) protected amine serves as a latent reactive site for the conjugation of the cytotoxic payload. This modular design allows for a controlled and sequential conjugation process.
A key feature of some this compound linkers is their branched or trifunctional nature, such as N-Mal-N-bis(PEG4-NH-Boc). This architecture enables the attachment of two payload molecules to a single linker, potentially leading to a higher and more homogeneous DAR. The inclusion of polyethylene (B3416737) glycol (PEG) spacers can also enhance the hydrophilicity of the ADC, which may improve its solubility and pharmacokinetic properties.
Core Analytical Techniques for DAR Determination
Several analytical techniques are employed to characterize the DAR of ADCs. The choice of method depends on the specific characteristics of the ADC, the desired level of information (average DAR versus distribution of drug-loaded species), and the developmental stage. The most prevalent methods for cysteine-linked ADCs, including those utilizing this compound linkers, are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS), and UV/Vis Spectroscopy.
Data Presentation: Comparison of DAR Determination Methodologies
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | UV-Vis Spectroscopy |
| Principle | Separation based on the hydrophobicity of the intact ADC. Drug conjugation increases hydrophobicity. | Separation of reduced antibody light and heavy chains based on polarity. | Measurement of the mass-to-charge ratio of the intact ADC or its subunits to identify different drug-loaded species. | Calculation of average DAR based on the |
A Comparative Guide to the In Vitro and In Vivo Stability of Maleimide-Based Therapeutics
For researchers, scientists, and drug development professionals, the selection of a stable linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's stability in systemic circulation is paramount to ensure the therapeutic payload is delivered specifically to the target site, thereby maximizing efficacy and minimizing off-target toxicity. This guide provides an objective comparison of the stability of therapeutics employing maleimide-based linkers, including those with N-Boc protecting groups, against alternative linker technologies, supported by experimental data.
The quintessential challenge with traditional maleimide-based conjugation, which connects the linker to a biomolecule via a thiol group (e.g., from a cysteine residue), is the potential for instability of the resulting thiosuccinimide bond. This bond can undergo a retro-Michael reaction in vivo, leading to premature release of the payload.[1][2][3] This guide will delve into the nuances of maleimide (B117702) linker stability, present comparative data, and provide detailed experimental protocols for assessment.
Comparative Stability of Linker Technologies
The stability of a linker is typically evaluated by its half-life in plasma or in the presence of thiol-containing molecules like glutathione. The following table summarizes the stability of various linker types based on preclinical data.
| Linker Type | General Structure/Modification | Key Stability Features | Representative In Vivo/In Vitro Stability | Reference(s) |
| Traditional Maleimide | N-alkylmaleimide | Susceptible to retro-Michael reaction, leading to payload exchange with serum proteins like albumin. | ~50% of ADC deconjugated in human plasma after 7 days. | [2][3] |
| Self-Stabilizing Maleimide | Diaminopropionic acid (DPR)-based maleimide | Incorporates a basic amino group to catalyze rapid hydrolysis of the thiosuccinimide ring to a stable, ring-opened form. | >95% of ADC remains intact in plasma after 7 days. | [2][4][5] |
| N-Aryl Maleimide | Maleimide with an aromatic substituent on the nitrogen | The electron-withdrawing nature of the aryl group accelerates the stabilizing hydrolysis of the thiosuccinimide ring. | Significantly more stable than N-alkyl maleimides, with rapid conversion to the stable hydrolyzed form. | [3] |
| Disubstituted Maleimide | Maleimide with substituents on the double bond | Steric hindrance and electronic effects reduce the rate of the retro-Michael reaction and can favor hydrolysis. | Enhanced stability compared to traditional maleimides. | [3] |
| Thiazine (B8601807) Linker | Formed from conjugation of a maleimide to an N-terminal cysteine | Undergoes a chemical rearrangement to a more stable six-membered thiazine ring structure. | Over 20 times less susceptible to glutathione-mediated degradation compared to the corresponding thioether conjugate. | [6] |
| Mono-Sulfone | Active-Mono-Sulfone-PEG8-acid | Forms a stable, irreversible thioether bond. | >90% of ADC remains intact after 7 days of incubation with 1 mM reduced glutathione. | [7] |
| Disulfide Linker | SPDP-PEG24-acid | Cleavable by intracellular glutathione, but relatively stable in the bloodstream. | Generally stable in circulation, designed for intracellular release. | [8] |
| Non-Cleavable Thioether | SMCC-based | Relies on complete degradation of the antibody for payload release, leading to high plasma stability. | Generally exhibit high stability in vivo.[9] | [9] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the preclinical development of targeted therapeutics. Below are detailed methodologies for key in vitro and in vivo stability assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in plasma, which mimics the systemic circulation environment.
Materials:
-
Test therapeutic (e.g., ADC)
-
Human, mouse, or rat plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS, ELISA reader)
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Prepare a stock solution of the test therapeutic in PBS.
-
Incubation: Add the test therapeutic to the plasma to a final concentration (e.g., 100 µg/mL). A control sample of the therapeutic in PBS should be run in parallel.
-
Time Course: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).
-
Analysis: Analyze the samples to determine the concentration of the intact therapeutic. This can be done by:
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This study assesses the stability and clearance of the therapeutic in a living organism.
Materials:
-
Test therapeutic
-
Sterile PBS
-
Appropriate animal model (e.g., mice, rats)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Analytical instruments for quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the test therapeutic to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Quantification: Analyze the plasma samples to determine the concentration of:
-
Total antibody (if applicable)
-
Intact therapeutic (conjugated drug)
-
Free payload
-
-
Data Analysis: Plot the concentration of each species over time to determine pharmacokinetic parameters, including the in vivo half-life of the intact therapeutic. A faster clearance of the intact therapeutic compared to the total antibody is indicative of linker instability.[3]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical and experimental workflows.
Caption: In vivo pathways of a maleimide-linked ADC.
Caption: Workflow for in vitro plasma stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Methods for Quantifying Mal-NH-Boc Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise quantification of conjugation efficiency is a critical checkpoint in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. The reaction of a maleimide-functionalized molecule with a thiol group on a biomolecule, followed by the involvement of a Boc-protected amine (Mal-NH-Boc), requires robust analytical techniques to ensure reaction completion and product quality. This guide provides an objective comparison of key spectroscopic methods for quantifying the efficiency of this compound conjugation, complete with experimental protocols and performance data.
The primary goal of these methods is to determine the extent to which the maleimide (B117702) group has reacted with a thiol, forming a stable thioether bond. This can be assessed by monitoring the disappearance of the maleimide reactant or the appearance of the conjugate product.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the most common spectroscopic methods used for quantifying maleimide conjugation efficiency.
| Method | Principle | Key Parameters & Typical Values | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the decrease in absorbance of the maleimide double bond as it is consumed in the reaction. | λmax (Maleimide): ~302 nm Molar Extinction Coefficient (ε) of Maleimide: ~620 M⁻¹cm⁻¹[1] | - Simple and rapid - Requires standard laboratory equipment - Can be used for real-time reaction monitoring[2] | - Low sensitivity due to the small extinction coefficient of maleimide[1] - Potential for interference from other components that absorb in the same UV range[1] - Does not provide structural information about the conjugate. |
| ¹H NMR Spectroscopy | Monitors the disappearance of the characteristic proton signals of the maleimide double bond. | Maleimide Protons (-CH=CH-): Singlet at ~6.7-6.9 ppm[3][4] Boc Protons (-C(CH₃)₃): Singlet at ~1.4 ppm | - Provides detailed structural information, confirming the formation of the thioether bond[4] - Inherently quantitative without the need for a calibration curve[5] - Can detect and identify side products. | - Lower sensitivity compared to other methods, requiring higher sample concentrations (mg range)[6] - Can be complex for large biomolecules due to overlapping signals - Requires more expensive instrumentation and expertise. |
| MALDI-TOF Mass Spectrometry | Determines the molecular weight of the starting materials and the final conjugate to confirm conjugation. | Mass Shift: Increase in mass corresponding to the addition of the this compound linker. | - High sensitivity (pmol to fmol range) and accuracy for molecular weight determination[7] - Provides information on the distribution of different conjugated species (e.g., drug-to-antibody ratio)[8] - High throughput capabilities[9] | - Can be challenging to obtain quantitative data without an internal standard[10] - The Boc group can be labile and may cleave in the mass spectrometer, complicating data interpretation[11] - Sample preparation is critical and can affect reproducibility[7] |
| FTIR Spectroscopy | Detects changes in vibrational frequencies of functional groups upon conjugation. | Maleimide C=C stretch: ~1500-1600 cm⁻¹ (disappears) Thiol S-H stretch: ~2550 cm⁻¹ (disappears, often weak) Boc C=O stretch: ~1680-1720 cm⁻¹ (remains)[11] N-H stretch (Boc-protected amine): ~3300-3500 cm⁻¹ (remains) | - Provides confirmation of the presence or absence of specific functional groups[11] - Can be used for solid-state samples[12] - Non-destructive. | - Generally not a primary quantitative method for this application[13] - Can be difficult to quantify the degree of conjugation accurately - Water absorption can interfere with the spectrum, making it less suitable for aqueous samples without specialized techniques. |
Experimental Protocols
UV-Vis Spectroscopy
Objective: To quantify the consumption of the maleimide group by monitoring the decrease in absorbance at approximately 302 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound reagent in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).
-
Prepare a stock solution of the thiol-containing molecule in the same buffer.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer capable of measuring absorbance at 302 nm.
-
-
Procedure:
-
Establish a baseline absorbance reading of the this compound solution at 302 nm.
-
Initiate the conjugation reaction by adding the thiol-containing molecule to the this compound solution.
-
Monitor the decrease in absorbance at 302 nm over time. The reaction is considered complete when the absorbance reading stabilizes[2].
-
-
Data Analysis:
-
The concentration of reacted maleimide can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of the maleimide (approx. 620 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration[1].
-
Conjugation Efficiency (%) = [(Initial Maleimide Concentration - Final Maleimide Concentration) / Initial Maleimide Concentration] x 100.
-
¹H NMR Spectroscopy
Objective: To confirm the formation of the thioether bond and quantify the reaction completion by observing the disappearance of the maleimide proton signals.
Methodology:
-
Sample Preparation:
-
The sample must be of high purity and free from interfering substances.
-
Lyophilize the purified conjugate to remove volatile buffers.
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆)[6].
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity[6].
-
-
Procedure:
-
Data Analysis:
-
Successful conjugation is confirmed by the disappearance of the singlet at ~6.7-6.9 ppm[4].
-
The efficiency can be quantified by integrating the maleimide proton signal relative to a stable internal standard or a proton signal from the conjugated molecule that does not change during the reaction.
-
MALDI-TOF Mass Spectrometry
Objective: To confirm the successful conjugation and determine the conjugation efficiency by analyzing the molecular weights of the reactants and products.
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
A MALDI-TOF mass spectrometer.
-
-
Procedure:
-
Acquire a mass spectrum of the unconjugated thiol-containing molecule.
-
Acquire a mass spectrum of the reaction mixture or the purified conjugate.
-
-
Data Analysis:
-
A successful conjugation will result in a new peak in the mass spectrum with a mass corresponding to the sum of the molecular weight of the thiol-containing molecule and the this compound linker.
-
The relative intensities of the peaks for the unconjugated and conjugated species can be used to estimate the conjugation efficiency. For more accurate quantification, an internal standard is recommended.
-
FTIR Spectroscopy
Objective: To qualitatively confirm the conjugation by identifying changes in the vibrational bands of the involved functional groups.
Methodology:
-
Sample Preparation:
-
The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film. For liquid samples, an Attenuated Total Reflectance (ATR) accessory is convenient[11].
-
-
Instrumentation:
-
An FTIR spectrometer.
-
-
Procedure:
-
Obtain a background spectrum.
-
Acquire the FTIR spectrum of the starting materials (this compound and the thiol-containing molecule).
-
Acquire the FTIR spectrum of the conjugate.
-
-
Data Analysis:
-
Compare the spectra of the starting materials and the product.
-
Confirmation of conjugation is indicated by the disappearance of the weak S-H stretching band (around 2550 cm⁻¹) and changes in the maleimide-related peaks (e.g., C=C stretch). The characteristic peaks of the Boc group (e.g., C=O stretch around 1700 cm⁻¹) should remain[11][16].
-
Visualizations
Caption: General workflow for this compound conjugation and subsequent analysis.
Caption: Decision tree for selecting a spectroscopic method.
References
- 1. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Maleimide(541-59-3) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. benchchem.com [benchchem.com]
- 7. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Innovations in MALDI-TOF Mass Spectrometry: Bridging modern diagnostics and historical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. echemi.com [echemi.com]
- 14. bumc.bu.edu [bumc.bu.edu]
- 15. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Mal-NH-Boc vs. Next-Generation Boc-Protected Maleimide Linkers for Stable Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective, data-driven comparison of the conventional Mal-NH-Boc linker against a next-generation, self-stabilizing Boc-protected maleimide (B117702) linker, Mal-Dap(Boc), to inform the selection of the most suitable conjugation strategy.
Maleimide-based linkers are widely used for their high reactivity and specificity towards thiol groups on cysteine residues, making them a popular choice for developing antibody-drug conjugates (ADCs) and other targeted therapies. The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise approach to bioconjugate synthesis. However, the stability of the resulting thiosuccinimide bond is a critical concern.
The Challenge of Maleimide Linker Instability
The primary drawback of conventional maleimide linkers, such as this compound, is the susceptibility of the maleimide-thiol conjugate to a retro-Michael reaction in a physiological environment. This reaction is the reversal of the initial conjugation, leading to the dissociation of the linker from the biomolecule. Such premature cleavage, particularly in the context of ADCs, can result in off-target toxicity and reduced therapeutic efficacy as the payload is released into systemic circulation.[1][2][3]
To address this instability, next-generation "self-stabilizing" maleimide linkers have been developed. These linkers are engineered to convert the initial reversible thiosuccinimide bond into a stable, hydrolyzed form, thus preventing premature payload release.[3] A prime example of such a linker is Mal-Dap(Boc), which incorporates a diaminopropionic acid (Dap) moiety.[3][4]
Structural Comparison
The fundamental difference between this compound and Mal-Dap(Boc) lies in the structure of the amine attached to the maleimide. This compound represents a conventional N-alkyl maleimide structure. In contrast, Mal-Dap(Boc) possesses a diaminopropionic acid core where, after conjugation and Boc deprotection, the newly revealed primary amine is positioned to catalyze the hydrolysis of the adjacent thiosuccinimide ring.[3][4]
References
A Comparative Guide to the Immunogenicity of Bioconjugates Prepared with Maleimide-Based Linkers
For researchers, scientists, and drug development professionals, mitigating the immunogenicity of biotherapeutics is a critical aspect of developing safe and effective treatments. The choice of linker and conjugation strategy plays a pivotal role in the potential for a bioconjugate, such as an antibody-drug conjugate (ADC), to elicit an unwanted immune response. This guide provides an objective comparison of conjugates prepared with maleimide-based linkers, including those derived from reagents like Mal-NH-Boc, against emerging alternatives, supported by experimental data and detailed methodologies.
Maleimide-based linkers are widely used in bioconjugation due to their high selectivity and reactivity with thiol groups on cysteine residues under mild physiological conditions.[][2] This allows for the site-specific attachment of payloads like drugs or imaging agents to proteins.[] Reagents such as this compound (N-alpha-Maleimido-N-beta-Boc-L-2,3-diaminopropionic acid) provide a maleimide (B117702) group for thiol conjugation and a protected amine that can be deprotected for further modification.[3] However, the stability of the resulting thioether bond and the overall nature of the linker can influence the immunogenic profile of the final bioconjugate.[2][4]
Comparative Analysis of Immunogenicity
The immunogenicity of a bioconjugate is a complex issue. The linker itself, the drug, or the modified protein can all contribute to an anti-drug antibody (ADA) response.[5] A key concern with traditional maleimide linkers is the stability of the thiosuccinimide linkage, which can undergo a retro-Michael reaction, leading to deconjugation.[2][6] This premature release of the payload can cause off-target toxicity, and the exchange with other thiol-containing proteins like albumin can create new antigens (neoantigens), potentially triggering an immune response.[2][7]
Emerging alternatives aim to address these stability issues and reduce overall immunogenicity. These include next-generation maleimides that form more stable bonds and alternative conjugation chemistries that are bioorthogonal and highly stable.
Table 1: Comparative Immunogenicity Profile of Bioconjugation Linkers
| Linker Class | Example Linker Type | Stability of Conjugate | Known Immunogenicity Risks | Potential Advantages | Key Considerations |
| Traditional Maleimide | Maleimide-caproyl (mc) | Susceptible to retro-Michael addition (bond reversal)[2][6] | - Creation of neoepitopes upon drug transfer to other proteins.[7] - Potential for linker-specific ADA response.[8] | Well-established chemistry, high thiol-selectivity, fast reaction rates.[6] | Suboptimal stability can lead to off-target toxicity and impact efficacy.[9] |
| Next-Gen Maleimide | Dibromomaleimide (DBM), Dithiomaleimide (DTM) | Forms a more stable, hydrolyzed ring structure post-conjugation.[10] | Reduced risk of deconjugation and neoantigen formation. | Increased stability in plasma, potentially leading to a better safety profile.[9][10] | Newer chemistry, may require more process optimization. |
| Click Chemistry | Azide-Alkyne (e.g., DBCO) | Forms a highly stable triazole ring.[6] | Low intrinsic immunogenicity due to bioorthogonal nature.[6] | High stability, high reaction efficiency, bioorthogonal (avoids side reactions).[6] | Reagents can be more complex and expensive.[6] |
| Alternative Thiol-Reactive | Phenyl-oxadiazole-sulfonyl (PODS) | Forms a highly stable thioether bond, resistant to exchange reactions.[7] | Reduced risk of neoantigen formation compared to maleimides. | Superior in vivo stability demonstrated in preclinical models.[7] | Less established in clinical development compared to maleimides. |
Experimental Protocols
A comprehensive assessment of immunogenicity involves a multi-tiered approach, starting with in silico and in vitro models and progressing to in vivo studies.[5][11]
Protocol 1: Anti-Drug Antibody (ADA) Screening and Confirmation by ELISA
This protocol outlines a standard bridging ELISA for detecting antibodies against the bioconjugate.
Materials:
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Biotinylated and Ruthenylated (or HRP-labeled) Bioconjugate
-
Study samples (serum or plasma)
-
Streptavidin-HRP or anti-Ruthenium-HRP conjugate
-
Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: While not a direct coating assay, prepare a master mix of biotinylated and labeled bioconjugate.
-
Sample Incubation: Add study samples to the wells of a microtiter plate. Add the master mix of detection reagents to the wells. If ADAs are present, they will "bridge" the biotinylated and labeled conjugates.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Capture: Transfer the mixture to a streptavidin-coated plate. Incubate for 1 hour to allow the biotinylated complexes to bind.
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound components.
-
Detection: Add Streptavidin-HRP (if using a ruthenium label, this step is different). Incubate for 30 minutes.
-
Substrate Addition: After a final wash, add TMB substrate and incubate in the dark for 15-30 minutes.
-
Reading: Stop the reaction with Stop Solution and read the absorbance at 450 nm.
-
Confirmation: Positive samples are re-tested in the presence of excess unlabeled bioconjugate. A significant reduction in signal confirms the specificity of the ADAs.
Protocol 2: In Vitro T-Cell Proliferation Assay
This assay assesses the potential of the bioconjugate to induce a T-cell-dependent immune response.[11][12]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from a panel of healthy donors
-
Complete RPMI-1640 medium
-
Bioconjugate, carrier protein, and controls
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Label the PBMCs with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division.
-
Cell Plating: Plate the labeled PBMCs in 96-well plates at a density of 2 x 10⁵ cells/well.
-
Stimulation: Add the bioconjugate, carrier protein alone, or positive/negative controls at various concentrations.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Staining: Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the T-cell populations (e.g., CD4+) and analyze the CFSE dilution. A proliferation of T-cells in response to the bioconjugate is indicated by a decrease in CFSE fluorescence intensity. Calculate a stimulation index (SI) by comparing the proliferation in stimulated wells to unstimulated wells. An SI > 2 is often considered a positive response.[11]
Visualizing Key Concepts and Workflows
To better understand the biological and experimental contexts of immunogenicity, the following diagrams illustrate the key pathways and workflows.
Caption: Potential pathway for ADC-induced immunogenicity.
Caption: Tiered approach for assessing bioconjugate immunogenicity.
Caption: Logical comparison of linker stability characteristics.
References
- 2. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Mal-L-PA-NH-Boc | 1491152-23-8 [smolecule.com]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterizing T cell responses to enzymatically modified beta cell neo-epitopes - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Choice: A Comparative Guide to Antibody-Drug Conjugate Linker Efficacy
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC) that profoundly impacts its therapeutic index. The linker, the chemical bridge between the monoclonal antibody and the potent cytotoxic payload, governs the ADC's stability in circulation, the mechanism of payload release, and ultimately, its overall efficacy and safety profile. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
The ideal ADC linker must maintain a stable connection between the antibody and the payload in the systemic circulation to prevent premature drug release and associated off-target toxicities. However, upon internalization into the target cancer cell, it must efficiently release the cytotoxic agent to induce cell death.[1][2][3][4] The two primary categories of linkers, cleavable and non-cleavable, employ distinct strategies to achieve this delicate balance, each with inherent advantages and disadvantages.[1][][6]
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental difference between these two linker types lies in their payload release mechanism.[1] Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH, high concentrations of certain enzymes, or a reducing environment.[1][2][3][6] This targeted release can lead to a potent anti-tumor effect and can also kill neighboring antigen-negative tumor cells through a phenomenon known as the "bystander effect."[1][6][7] However, this susceptibility to cleavage can sometimes lead to premature payload release in circulation, potentially causing systemic toxicity.[8][9]
Conversely, non-cleavable linkers lack a specific trigger for payload release. The release of the payload occurs only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[1][10] This results in superior plasma stability and generally a lower risk of off-target toxicity.[1][8][10] However, the resulting payload-linker-amino acid complex is often less membrane-permeable, which can limit the bystander effect.[1]
Quantitative Comparison of Linker Performance
The selection of a linker has a direct and measurable impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
The potency of an ADC is often first assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency.[7]
| ADC Target | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | vc-cleavable | MMAE | HER2+ | Data not available in search results | [7] |
| FRα | l-Ala-l-Ala (cleavable) | IGN | FRα-positive | Specific value not provided, but noted as highly potent | [11] |
| FRα | Other diastereomers (cleavable) | IGN | FRα-positive | Potency varied based on stereochemistry | [11] |
| CD22 | Disulfide (cleavable) | DM1 | Human Lymphoma | Effective tumor regression observed | [12] |
Note: Specific IC50 values were not consistently available across the initial search results. Further literature review would be required to populate this table comprehensively.
Table 2: Comparative Clinical Safety of ADCs with Cleavable vs. Non-Cleavable Linkers
A meta-analysis of clinical trial data highlights significant differences in the safety profiles of ADCs with cleavable versus non-cleavable linkers.[8][9]
| Adverse Event (Grade ≥3) | ADCs with Cleavable Linkers (N=2,985) | ADCs with Non-Cleavable Linkers (N=4,894) | Weighted Risk Difference (95% CI) |
| Any Adverse Event | 47% | 34% | -12.9% (-17.1% to -8.8%) |
| Neutropenia | Data suggests higher rates | Data suggests lower rates | -9.1% (-12% to -6.2%) |
| Anemia | Data suggests higher rates | Data suggests lower rates | -1.7% (-3.3% to -0.1%) |
Data synthesized from a meta-analysis of 40 clinical trials involving 7,879 patients.[8][9] These data suggest that ADCs with cleavable linkers are associated with a significantly higher rate of grade ≥3 adverse events compared to those with non-cleavable linkers, hypothesized to be due to the premature release of the payload into circulation.[7][8]
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative data.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[1]
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA)[1]
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.[1]
-
Incubation: Incubate the samples at 37°C with gentle agitation.[1]
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots from the incubation mixtures.
-
Sample Preparation: Process the aliquots to separate the ADC from plasma proteins. This may involve protein precipitation or affinity capture.
-
Analysis: Analyze the samples using a validated analytical method (e.g., LC-MS to measure the drug-to-antibody ratio (DAR) or ELISA to quantify intact ADC).
-
Data Interpretation: Plot the percentage of intact ADC or the decrease in DAR over time to determine the stability profile.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing cancer cells.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Cell culture medium and supplements
-
Test ADC and control antibody
-
Cell viability reagent (e.g., WST-based assay)[11]
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC and control antibody in cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days at 37°C).[11]
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot the percentage of cell viability against the ADC concentration. Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Visualizing ADC Mechanisms and Workflows
The Evolving Landscape of ADC Linker Technology
The choice between a cleavable and non-cleavable linker is not always straightforward and is highly dependent on the specific target, payload, and tumor type.[10] For instance, in large, solid tumors that may be difficult for an ADC to penetrate, a cleavable linker that allows for a bystander effect could be advantageous.[10] Conversely, for hematological malignancies, the high specificity and lower off-target toxicity of a non-cleavable linker might be preferred.[10]
Furthermore, the field is continuously evolving with the development of novel linker technologies. These include hydrophilic linkers that enable higher drug-to-antibody ratios with improved pharmacokinetic profiles, and linkers with more specific cleavage mechanisms.[7][13][14] The stereochemistry of the linker can also play a significant role in both antitumor activity and tolerability.[11] As our understanding of the intricate interplay between the antibody, linker, and payload deepens, so too will our ability to design more effective and safer ADCs for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Drug Conjugates (ADCs) and Their Journey to Autoimmune Disease Immunotherapy [mdpi.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmasalmanac.com [pharmasalmanac.com]
Sizing Up Purity: A Comparative Guide to Analyzing Mal-NH-Boc Conjugates by Size Exclusion Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity and characterization of bioconjugates is paramount. This guide provides an in-depth comparison of size exclusion chromatography (SEC) and its orthogonal counterparts for the purity analysis of proteins conjugated with a Maleimide-NHS-Boc linker. We present a detailed examination of experimental methodologies and comparative data to inform your analytical strategy.
The conjugation of molecules such as polyethylene (B3416737) glycol (PEG) or cytotoxic drugs to proteins via linkers like Mal-NH-Boc is a cornerstone of modern biotherapeutics, including the development of antibody-drug conjugates (ADCs). A critical quality attribute (CQA) of these complex molecules is their purity, specifically the presence of aggregates, fragments, and the distribution of conjugated species. Size exclusion chromatography (SEC) is a foundational technique for assessing the size homogeneity of these conjugates.[1][2][3] However, a comprehensive analysis often necessitates a multi-faceted approach, employing orthogonal methods to gain a complete picture of the conjugate's characteristics.
At a Glance: Comparison of Analytical Techniques
| Feature | Size Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | LC-MS (Intact Mass Analysis) |
| Primary Information | Aggregates, fragments, and monomer content.[4] | Drug-to-Antibody Ratio (DAR) and drug load distribution.[5][6] | Purity, separation of closely related species.[7][8] | Absolute molecular weight confirmation of conjugate and unconjugated species.[9][10] |
| Principle | Separation based on hydrodynamic radius.[11] | Separation based on surface hydrophobicity.[12] | Separation based on hydrophobicity under denaturing conditions.[13][14] | Mass-to-charge ratio measurement. |
| Key Advantages | - Performed under native conditions, preserving protein structure.[6]- Robust and reproducible for size variants.[4] | - Gold standard for DAR determination for cysteine-linked conjugates.[5]- High resolution of different drug-loaded species. | - High resolving power for similar molecules.[8]- Compatible with mass spectrometry.[7] | - Unambiguous mass confirmation.- Provides information on different proteoforms.[9] |
| Limitations | - Does not provide information on DAR or conjugation site.[7]- Limited resolution for species of similar size.[11] | - Not suitable for all conjugate types (e.g., lysine-linked).[15]- Requires high salt concentrations, which can be harsh. | - Denaturing conditions may alter the protein.- Hydrophobic payloads can lead to poor peak shape. | - Can be less sensitive for high molecular weight species.- Requires specialized instrumentation. |
Performance Comparison: Illustrative Data
The following tables present illustrative data for the analysis of a model this compound conjugated monoclonal antibody (mAb), comparing the information obtained from SEC, HIC, and LC-MS.
Table 1: Purity Analysis by Size Exclusion Chromatography (SEC)
| Species | Retention Time (min) | Peak Area (%) |
| High Molecular Weight Species (Aggregates) | 8.5 | 4.2 |
| Monomer | 10.2 | 94.5 |
| Low Molecular Weight Species (Fragments) | 12.1 | 1.3 |
Table 2: Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)
| Drug Load | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated mAb) | 5.3 | 10.5 |
| DAR 2 | 7.8 | 35.2 |
| DAR 4 | 9.1 | 48.1 |
| DAR 6 | 10.4 | 6.2 |
| Average DAR | 3.1 |
Table 3: Molecular Weight Confirmation by LC-MS
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Unconjugated mAb | 150,000 | 150,002 |
| Conjugated mAb (DAR 2) | 151,500 | 151,503 |
| Conjugated mAb (DAR 4) | 153,000 | 153,005 |
Experimental Workflows and Protocols
A systematic approach to conjugate analysis is crucial for obtaining reliable and comprehensive data. The following diagrams illustrate the general workflows for SEC and its orthogonal methods.
Caption: Workflow for Purity Analysis by SEC.
Caption: Workflow for Orthogonal Analysis by HIC and LC-MS.
Experimental Protocol: Purity Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and low molecular weight species (fragments) in a this compound conjugate sample.
1. Materials and Reagents:
-
This compound conjugate sample
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or a similar physiological buffer.[7]
-
SEC Column: Appropriate for the molecular weight of the protein conjugate (e.g., 300 Å pore size).[16]
-
HPLC system with a UV detector.
2. Sample Preparation:
-
Dilute the this compound conjugate sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates.
3. Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min (isocratic).[16]
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection Wavelength: 280 nm for protein absorbance.
-
Injection Volume: 10-20 µL.
-
Run Time: Sufficient to allow for the elution of all species (typically 15-20 minutes).
4. Data Analysis:
-
Integrate the peak areas of the aggregate, monomer, and fragment peaks in the resulting chromatogram.
-
Calculate the percentage of each species relative to the total peak area.
Alternative Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
1. Materials and Reagents:
-
This compound conjugate sample
-
Mobile Phase A (High Salt): e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0.
-
HIC Column (e.g., Butyl-NPR).
-
Bio-inert HPLC system with a UV detector.
2. Sample Preparation:
-
Dilute the conjugate sample to 1-2 mg/mL in a buffer compatible with the HIC mobile phase.
3. Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute species of increasing hydrophobicity (e.g., 0-100% B over 15 minutes).
4. Data Analysis:
-
Integrate the peaks corresponding to each drug-loaded species (DAR 0, DAR 2, etc.).
-
Calculate the weighted average DAR based on the relative peak areas.[5]
Alternative Protocol 2: Intact Mass Analysis by LC-MS
Objective: To confirm the molecular weight of the unconjugated protein and the various conjugated species.
1. Materials and Reagents:
-
This compound conjugate sample
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile (B52724).
-
Reversed-Phase Column (e.g., C4).
-
LC-MS system (e.g., Q-TOF or Orbitrap).
2. Sample Preparation:
-
Desalt the sample using a suitable method (e.g., buffer exchange or a desalting column) to make it compatible with mass spectrometry.[10]
-
Dilute the sample in Mobile Phase A.
3. Chromatographic and MS Conditions:
-
LC: A shallow gradient of acetonitrile is typically used to elute the intact protein from the RP column.
-
MS: Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein conjugate.
4. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different species present in the sample.
-
Compare the observed masses to the theoretical masses of the unconjugated and conjugated protein.
Conclusion
Size exclusion chromatography is an indispensable tool for assessing the size homogeneity of this compound conjugates, providing critical information on aggregation and fragmentation.[4] However, a comprehensive understanding of these complex biotherapeutics requires an orthogonal approach. Hydrophobic interaction chromatography is the preferred method for determining the drug-to-antibody ratio, a key indicator of conjugation efficiency and potential efficacy.[12][17] Furthermore, intact mass analysis by LC-MS provides unambiguous confirmation of successful conjugation and the identity of the various species. By employing a combination of these analytical techniques, researchers and drug developers can ensure a thorough characterization of their this compound conjugates, leading to the development of safer and more effective biotherapeutics.
References
- 1. goldbio.com [goldbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Size exclusion chromatography for protein purification - ProteoGenix US [us.proteogenix.science]
- 4. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. ctdp.org [ctdp.org]
- 10. Intact protein | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Reversed-phase Chromatography (RP-HPLC / RP-UPLC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. lcms.cz [lcms.cz]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
A Critical Review of Heterobifunctional Linkers for Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of two distinct biomolecules is a cornerstone of innovation. Heterobifunctional linkers are the molecular architects of this process, enabling the creation of sophisticated constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Unlike their homobifunctional counterparts, these linkers possess two different reactive groups, facilitating controlled, sequential reactions that minimize unwanted side products.[1][2] The judicious selection of a heterobifunctional linker is paramount, as it profoundly influences the stability, efficacy, and pharmacokinetic profile of the final bioconjugate.[1]
This guide presents a critical review and objective comparison of common heterobifunctional linkers, supported by quantitative data and detailed experimental protocols to inform rational bioconjugate design.
Comparative Performance of Heterobifunctional Linkers
The stability of the linkage between a biomolecule and a payload is a critical determinant of a bioconjugate's therapeutic success. An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery at the target site.[3] The following tables summarize the performance of various heterobifunctional linkers based on their reaction chemistries and in vivo stability.
Table 1: Performance Comparison of Common Heterobifunctional Linker Chemistries
| Linker Chemistry | Target Functional Groups | Resulting Bond | Optimal pH Range | Key Advantages | Key Disadvantages |
| Amine-to-Sulfhydryl (e.g., NHS-Maleimide) | Primary amines (-NH₂), Thiols (-SH) | Amide, Thioether | NHS: 7.2-8.5, Maleimide (B117702): 6.5-7.5 | Well-established protocols, fast reaction kinetics.[2] | Potential for maleimide-thiol linkage instability (retro-Michael addition).[4] |
| Click Chemistry (e.g., Azide-Alkyne) | Azides (-N₃), Alkynes (C≡CH) | Triazole | Wide pH range (4-11) | Bioorthogonal, high specificity and yield, highly stable linkage.[5] | Copper catalyst in CuAAC can be cytotoxic (though mitigated by ligands).[5] |
| Photoreactive (e.g., Aryl Azide, Diazirine) | C-H and N-H bonds (non-specific) | Covalent bond | N/A (Light-activated) | Can capture transient or weak interactions.[6] | Non-specific insertion can lead to a heterogeneous product mixture. |
| Carbonyl-to-Hydrazide | Aldehydes/Ketones, Hydrazides | Hydrazone | 4.5-5.5 | Specific for carbonyl groups, useful for glycoproteins. | Hydrazone bond can be susceptible to hydrolysis at physiological pH. |
Table 2: In Vivo Stability of Different ADC Linkers
| Linker Type | ADC Example | Species | Stability Metric (% Intact ADC or Half-life) | Key Findings |
| Non-Cleavable (Thioether - SMCC) | Trastuzumab-DM1 (T-DM1) | Mouse | t₁/₂ of 10.4 days | Demonstrates high stability in vivo.[7] |
| Cleavable (Val-Cit-PABC) | Trastuzumab-vc-MMAE | Mouse | ~40% DAR loss after 7 days in plasma | Susceptible to enzymatic cleavage, which can be species-dependent.[3] |
| Cleavable (Hydrazone) | Phenylketone-derived hydrazone linker | Human/Mouse | t₁/₂ = 2 days in plasma | Insufficient stability for many ADC applications.[8] |
| Cleavable (Disulfide - SPDB) | - | - | Prone to premature cleavage in the bloodstream.[7] | Susceptible to reduction by circulating thiols. |
| Next-Gen Cleavable (Tandem-Cleavage) | anti-CD79b-MMAE | Rat | >80% conjugate stability after 7 days in serum | Significantly improved stability over single-cleavage linkers.[7][9] |
| Next-Gen Non-Cleavable (Triglycyl Peptide - CX) | Trastuzumab-DM1 | Mouse | t₁/₂ of 9.9 days | Comparable stability to the non-cleavable SMCC linker.[7][8] |
| Next-Gen Cleavable (Silyl Ether) | - | Human | t₁/₂ > 7 days in plasma | Significant improvement over traditional acid-cleavable linkers.[7] |
| Next-Gen Cleavable (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies | Resistant to mouse carboxylesterases.[7] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis and evaluation of bioconjugates.
Protocol 1: Two-Step Conjugation using an NHS-Ester Maleimide Linker (e.g., SMCC)
This protocol describes the conjugation of a thiol-containing molecule to an amine-containing protein, such as an antibody.
Materials:
-
Amine-containing protein (Protein A)
-
Thiol-containing molecule (Molecule B)
-
NHS-ester maleimide linker (e.g., SMCC)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Conjugation buffer (e.g., PBS, pH 6.5-7.4)
-
Dry organic solvent (e.g., DMSO or DMF)
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Quenching reagent (e.g., cysteine or β-mercaptoethanol)
-
Desalting column or dialysis equipment
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
Step 1: Activation of Protein A with the NHS-Maleimide Linker
-
Dissolve Protein A in an amine-free buffer to a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the NHS-ester maleimide linker in a dry organic solvent to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the Protein A solution.[2]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[2]
-
Remove the excess, non-reacted linker using a desalting column or dialysis, exchanging the buffer to the conjugation buffer.[2]
Step 2: Conjugation of Maleimide-Activated Protein A to Molecule B
-
Ensure Molecule B has a free thiol group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP or DTT, followed by the removal of the reducing agent.[2]
-
Immediately combine the maleimide-activated Protein A with Molecule B, typically at a 1:1 molar ratio or a slight molar excess of Protein A.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Quench the reaction by adding a thiol-containing compound to cap any unreacted maleimide groups.[2]
-
Purify the final conjugate using size-exclusion or affinity chromatography to remove unreacted components.
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the stability of a bioconjugate and the rate of payload deconjugation in plasma.
Materials:
-
Bioconjugate of interest
-
Control biomolecule (unconjugated)
-
Pooled plasma from the relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
LC-MS/MS system
-
Internal standard for LC-MS/MS analysis
-
Protein precipitation solution (e.g., methanol (B129727) or acetonitrile)
Procedure:
-
Incubate the bioconjugate in plasma at a defined concentration at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Terminate the reaction at each time point by adding a protein precipitation solution containing an internal standard.[6]
-
Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact bioconjugate and/or the released payload.[6]
-
Calculate the percentage of the remaining intact bioconjugate at each time point relative to the 0-hour time point.
-
Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life (t₁/₂) in plasma.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
Materials:
-
ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher drug loads are more hydrophobic and will elute later.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100
Mandatory Visualizations
Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Workflow of an Antibody-Drug Conjugate's mechanism of action.
PROteolysis Targeting Chimera (PROTAC) Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Mal-NH-Boc: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Mal-NH-Boc (Maleimide-PEG-NH-Boc), a bifunctional linker commonly used in bioconjugation and drug development. Adherence to these procedures is critical for mitigating risks and ensuring compliance with institutional and regulatory standards.
Core Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for every this compound derivative is not always available, the primary hazard stems from the reactive maleimide (B117702) group.[1][2][3] Maleimides are known to be reactive towards thiols and can act as alkylating agents.[1] Therefore, it is prudent to handle all maleimide-containing compounds as hazardous chemical waste.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.[1][3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.[1][3]
-
Lab Coat: A full-length laboratory coat is necessary to prevent skin contact.[1][3]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Deactivation of Reactive Maleimide Waste
To minimize the reactivity of this compound waste, the maleimide group should be deactivated by reacting it with an excess of a thiol-containing compound. This process, often referred to as "quenching," ensures the complete reaction of the reactive moiety before disposal.
Quantitative Data for Deactivation
| Parameter | Guideline | Rationale |
| Quenching Agent | ~100 mM solution of β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., PBS).[2][3] | Thiol-containing compounds react with and deactivate the maleimide group. |
| Molar Excess | A 10-fold molar excess of the thiol compound is recommended.[1][2][3] | Ensures the complete and rapid deactivation of the maleimide. |
| Reaction Time | At least 1-2 hours at room temperature.[1][2] | Allows sufficient time for the deactivation reaction to go to completion. |
| Waste Container | Clearly labeled, sealed, and chemically compatible hazardous waste container.[1][2] | Prevents accidental mixing with incompatible chemicals and ensures clear identification for waste handlers. |
Experimental Protocol for Deactivation
-
Prepare a Quenching Solution: Prepare a ~100 mM solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).[2][3]
-
Reaction: In a designated chemical waste container, add the this compound waste (liquid or dissolved solid) to the quenching solution. Ensure a 10-fold molar excess of the thiol compound to the maleimide compound.[1][2][3]
-
Incubation: Gently mix and allow the reaction to proceed for at least one to two hours at room temperature to ensure the complete deactivation of the maleimide group.[1][2]
-
Collection: Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible hazardous waste container.[1][2]
Waste Segregation and Disposal
Proper segregation and labeling of waste streams are critical for safe disposal.
-
Unused Solid this compound: Keep in its original, sealed container and label as "Hazardous Waste: Unused this compound".[2]
-
Deactivated Liquid Waste: The container must be labeled with "Hazardous Waste" and the specific contents (e.g., "Deactivated this compound Waste with β-mercaptoethanol").[1][2] Do not pour any maleimide-containing waste, deactivated or not, down the drain.[1]
-
Contaminated Solid Waste: All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves) must be collected in a designated, sealed plastic bag or container.[2] Label this as "Hazardous Waste: this compound contaminated debris".[2]
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[2]
All hazardous waste must be stored in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[1] Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling Mal-NH-Boc
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Mal-NH-Boc (Maleimide-PEG-NH-Boc), a bifunctional linker commonly used in bioconjugation and drug development. Adherence to these operational and disposal plans is critical for minimizing risk and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for every this compound derivative may not be readily available, data from structurally similar compounds, such as Mal-L-PA-NH-Boc, indicate several potential hazards. These include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Essential for protecting eyes from splashes of the chemical.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for any signs of wear or damage before use.[2][3] Dispose of contaminated gloves immediately after use and wash hands thoroughly.[1] |
| Body Protection | A fully fastened laboratory coat. | Provides a critical barrier against accidental spills and contamination of personal clothing.[2][3] |
| Respiratory Protection | Use only in a well-ventilated area or within a certified chemical fume hood. | To minimize the inhalation of any dust, vapors, or aerosols.[1][2] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[4] |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills and falling objects.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for safely handling this compound in a laboratory setting.
Pre-Handling Checklist
-
Verify Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Prepare Workspace: Designate a clean and uncluttered workspace, preferably within a chemical fume hood.
Handling Procedures
-
Avoid Dust and Aerosol Formation: Handle the compound carefully to prevent the generation of dust and aerosols.[2]
-
Prevent Contact: Avoid direct contact with skin and eyes.[2]
-
No Consumption: Do not eat, drink, or smoke in the area where the chemical is being handled.[1]
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][2]
Post-Handling Cleanup
-
Decontaminate: Clean all work surfaces with an appropriate solvent.
-
Dispose of PPE: Carefully remove and dispose of contaminated gloves and any other disposable PPE.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate action is critical.
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
In Case of Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1]
-
If Swallowed: Rinse the mouth with water.[1] Do NOT induce vomiting.
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Waste Collection: Collect all unused or waste this compound in a clearly labeled, sealed container.[5][6] Do not mix with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1]
-
Container Labeling: The waste container must be clearly labeled with the full chemical name, "Waste this compound," and any relevant hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[5][6] Adhere to all local, state, and federal regulations for chemical waste disposal.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
